molecular formula C8H6N2O2 B1345058 1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid CAS No. 872355-64-1

1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid

Cat. No.: B1345058
CAS No.: 872355-64-1
M. Wt: 162.15 g/mol
InChI Key: QWJIWJWEGVAMEB-UHFFFAOYSA-N
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Description

1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid is a useful research compound. Its molecular formula is C8H6N2O2 and its molecular weight is 162.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid
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InChI

InChI=1S/C8H6N2O2/c11-8(12)7-2-1-5-6(10-7)3-4-9-5/h1-4,9H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWJIWJWEGVAMEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1NC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40649816
Record name 1H-Pyrrolo[3,2-b]pyridine-5-carboxylic acid
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Molecular Weight

162.15 g/mol
Source PubChem
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CAS No.

872355-64-1
Record name 1H-Pyrrolo[3,2-b]pyridine-5-carboxylic acid
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Record name 1H-Pyrrolo[3,2-b]pyridine-5-carboxylic acid
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Record name 1H-Pyrrolo[3,2-b]pyridine-5-carboxylic acid
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1H-Pyrrolo[3,2-b]pyridine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for preparing 1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid, a key heterocyclic scaffold in medicinal chemistry. This document outlines the core synthetic strategies, detailed experimental protocols, and relevant quantitative data to support research and development in this area.

Introduction

1H-Pyrrolo[3,2-b]pyridine, also known as 6-azaindole, is a privileged heterocyclic structure found in numerous biologically active compounds. The introduction of a carboxylic acid group at the 5-position provides a crucial handle for further chemical modifications and is a key feature in various pharmacologically relevant molecules. This guide will focus on the practical synthesis of this target compound, emphasizing reproducible and scalable methods.

Core Synthetic Strategies

The synthesis of this compound typically proceeds through a two-stage approach: the construction of the core 1H-pyrrolo[3,2-b]pyridine ring system, followed by the introduction or unmasking of the carboxylic acid functionality. A common and effective strategy involves the synthesis of an ester precursor, typically ethyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate, which is then hydrolyzed to the desired carboxylic acid.

A prevalent method for constructing the 6-azaindole scaffold is the Batcho-Leimgruber indole synthesis . This powerful reaction allows for the formation of the pyrrole ring from a substituted pyridine precursor. The general workflow for this approach is depicted below.

cluster_0 Batcho-Leimgruber Synthesis of Ethyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate cluster_1 Hydrolysis A Substituted Pyridine B Enamine Intermediate A->B Reaction with DMF-DMA C Ethyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate B->C Reductive Cyclization D Ethyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate E This compound D->E Saponification

Caption: General synthetic workflow for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for the key steps in the synthesis of this compound.

Synthesis of Ethyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate (Analogous Procedure)

Reaction Scheme:

3-Amino-4-methyl-5-nitropyridine 3-Amino-4-methyl-5-nitropyridine Intermediate Enamine Intermediate Enamine 3-Amino-4-methyl-5-nitropyridine->Intermediate Enamine DMF-DMA Ethyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate Ethyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate Intermediate Enamine->Ethyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate Reductive Cyclization (e.g., H2, Pd/C)

Caption: Plausible synthetic route to the ethyl ester precursor.

Materials:

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)
3-Amino-4-methyl-5-nitropyridine153.14-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)119.160.896
Palladium on Carbon (10%)--
Ethanol46.070.789
Ethyl Acetate88.110.902
Hydrogen Gas2.02-

Procedure:

  • Enamine Formation: A solution of 3-amino-4-methyl-5-nitropyridine in N,N-dimethylformamide is treated with an excess of N,N-dimethylformamide dimethyl acetal (DMF-DMA). The reaction mixture is heated to facilitate the formation of the enamine intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure.

  • Reductive Cyclization: The crude enamine intermediate is dissolved in a suitable solvent, such as ethanol or ethyl acetate. A catalytic amount of 10% palladium on carbon is added to the solution. The mixture is then subjected to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stirred vigorously at room temperature. The reaction is monitored by TLC until the starting material is consumed.

  • Work-up and Purification: Upon completion of the reaction, the catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure ethyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate.

Quantitative Data (Expected):

StepProductStarting MaterialReagentsSolventTemp. (°C)Time (h)Yield (%)
1Enamine Intermediate3-Amino-4-methyl-5-nitropyridineDMF-DMADMF80-1004-8~80-90
2Ethyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylateEnamine IntermediateH₂, 10% Pd/CEthanol2512-24~70-85
Synthesis of this compound via Hydrolysis

The final step in the synthesis is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is typically achieved through saponification using a strong base, followed by acidification.

Reaction Scheme:

Ethyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate Ethyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate This compound This compound Ethyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate->this compound 1. NaOH, EtOH/H₂O 2. HCl (aq)

Caption: Hydrolysis of the ethyl ester to the final product.

Materials:

Reagent/SolventMolar Mass ( g/mol )
Ethyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate190.20
Sodium Hydroxide (NaOH)40.00
Ethanol46.07
Hydrochloric Acid (HCl)36.46
Water18.02

Procedure:

  • Saponification: Ethyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate is dissolved in a mixture of ethanol and water. An excess of sodium hydroxide is added, and the reaction mixture is heated to reflux. The progress of the hydrolysis is monitored by TLC until all the starting ester has been consumed.

  • Acidification and Isolation: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure to remove the ethanol. The remaining aqueous solution is then cooled in an ice bath and acidified to a pH of approximately 3-4 with concentrated hydrochloric acid. The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Quantitative Data:

StepProductStarting MaterialReagentsSolventTemp. (°C)Time (h)Yield (%)
3This compoundEthyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylateNaOH, HClEthanol/WaterReflux2-4>90

Signaling Pathways and Applications

Derivatives of 1H-pyrrolo[3,2-b]pyridine have been investigated for their potential as inhibitors of various kinases, which are key components of cellular signaling pathways. Alterations in these pathways are often implicated in diseases such as cancer. The carboxylic acid functionality at the 5-position allows for the facile synthesis of amide libraries, which can be screened for inhibitory activity against specific kinase targets.

cluster_0 Drug Discovery Workflow A 1H-pyrrolo[3,2-b]pyridine- 5-carboxylic acid B Amide Library Synthesis A->B Amide Coupling C Kinase Inhibition Screening B->C Biological Assays D Lead Compound Identification C->D SAR Analysis

Caption: Application of the target molecule in a drug discovery workflow.

Conclusion

This technical guide provides a practical framework for the synthesis of this compound. By employing established synthetic methodologies such as the Batcho-Leimgruber synthesis and standard hydrolysis protocols, researchers can efficiently access this valuable building block for the development of novel therapeutic agents. The provided protocols and data serve as a foundation for further optimization and application in medicinal chemistry and drug discovery programs.

An In-depth Technical Guide to 1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the characterization of 1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid (CAS 872355-64-1), a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of specific experimental data for this molecule in public-domain literature, this document summarizes the available information and supplements it with data from closely related analogues and the core 1H-pyrrolo[3,2-b]pyridine scaffold. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of novel pyrrolopyridine derivatives in drug discovery and development.

Introduction

1H-pyrrolo[3,2-b]pyridines, also known as 4-azaindoles, are a class of bicyclic heteroaromatic compounds that have garnered significant attention in the field of medicinal chemistry. Their structural resemblance to indole has made them attractive scaffolds for the development of various therapeutic agents. The introduction of a nitrogen atom in the six-membered ring can modulate the physicochemical and pharmacological properties of the molecule, offering opportunities for fine-tuning drug-like characteristics.

While specific experimental data for this compound is scarce, its derivatives have been investigated for their potential biological activities. Notably, it has been used as a reactant in the preparation of piperazinones as inhibitors of arenavirus replication. This suggests its utility as a key building block in the synthesis of more complex molecules with therapeutic potential.

This guide will provide the known information for this compound and will draw upon data from closely related structures to provide a comprehensive understanding of this compound class.

Physicochemical Properties

For context, a table of computed and experimental properties for related pyrrolopyridine derivatives is provided below.

PropertyThis compound (Computed)1H-pyrrolo[3,2-b]pyridine (Parent Scaffold) (Experimental)1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (Isomer) (Experimental)
Molecular Formula C₈H₆N₂O₂C₇H₆N₂C₈H₆N₂O₂
Molecular Weight 162.15 g/mol 118.14 g/mol 162.15 g/mol
Melting Point Not Available126-128 °C>300 °C
Boiling Point Not AvailableNot AvailableNot Available
pKa Not AvailableNot AvailableNot Available
LogP Not Available1.35 (Predicted)Not Available

Note: The data for the title compound is based on computational predictions where available. The data for related compounds is sourced from experimental findings and should be used for comparative purposes only.

Synthesis and Spectroscopic Characterization

While a specific, detailed experimental protocol for the synthesis of this compound is not documented in readily accessible literature, a general synthetic approach can be inferred from the synthesis of the 1H-pyrrolo[3,2-b]pyridine core and its derivatives.

General Synthetic Strategy

The construction of the 1H-pyrrolo[3,2-b]pyridine scaffold often involves the formation of the pyrrole ring onto a pre-functionalized pyridine ring. A plausible synthetic route could involve the following key steps:

Synthetic_Workflow Start Substituted Pyridine Step1 Nitration Start->Step1 Step2 Reduction of Nitro Group Step1->Step2 Step3 Introduction of a Two-Carbon Unit Step2->Step3 Step4 Cyclization (e.g., Fischer, Bartoli, or Larock) Step3->Step4 Step5 Functional Group Interconversion/Modification Step4->Step5 End This compound Step5->End

A plausible synthetic workflow for this compound.

Detailed Methodologies:

  • Step 1: Nitration: A common starting point is the nitration of a suitable pyridine derivative to introduce a nitro group, which can later be converted to an amino group to facilitate pyrrole ring formation.

  • Step 2: Reduction: The nitro group is typically reduced to an amino group using standard reducing agents like SnCl₂/HCl, H₂/Pd-C, or iron in acetic acid.

  • Step 3 & 4: Pyrrole Ring Formation: Various methods can be employed for the annulation of the pyrrole ring. These include the Fischer indole synthesis, the Bartoli indole synthesis (particularly useful for sterically hindered substrates), or palladium-catalyzed cyclization reactions (e.g., Larock indole synthesis). The choice of method would depend on the specific substituents on the pyridine ring.

  • Step 5: Carboxylic Acid Installation: The carboxylic acid moiety at the 5-position could be introduced either by starting with a pyridine precursor already bearing a cyano or ester group at the corresponding position, which can then be hydrolyzed, or by direct carboxylation of the pyrrolopyridine ring system if a suitable synthetic handle is present.

Spectroscopic Data

No experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for this compound has been found in the public domain. Below are the predicted ¹H NMR and ¹³C NMR chemical shifts and a general interpretation of the expected IR and MS spectra based on its structure.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyrrole and pyridine rings. The chemical shifts would be influenced by the electron-withdrawing nature of the carboxylic acid and the pyridine nitrogen. The N-H proton of the pyrrole ring would likely appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: The carbon NMR spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be the most downfield signal.

3.2.2. Infrared (IR) Spectroscopy (Expected)

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the following functional groups:

Functional GroupExpected Wavenumber (cm⁻¹)
O-H stretch (Carboxylic Acid)3300-2500 (broad)
N-H stretch (Pyrrole)3400-3300
C=O stretch (Carboxylic Acid)1725-1700
C=C and C=N stretches (Aromatic)1620-1450

3.2.3. Mass Spectrometry (MS) (Expected)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 162.15. Common fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and potentially fragmentation of the bicyclic ring system.

Biological Activity and Signaling Pathways

Direct studies on the biological activity and signaling pathway modulation of this compound are not publicly available. However, the use of this compound in the synthesis of arenavirus replication inhibitors suggests that its derivatives may possess antiviral properties.

The broader class of 1H-pyrrolo[3,2-b]pyridines has been explored for various therapeutic targets. For instance, derivatives of the isomeric 1H-pyrrolo[2,3-b]pyridine have shown activity as Janus kinase (JAK) inhibitors, which are involved in cytokine signaling pathways crucial for immune responses and inflammation.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P pSTAT STAT->STAT_P STAT_dimer pSTAT Dimer STAT_P->STAT_dimer Dimerizes GeneExpression Gene Expression STAT_dimer->GeneExpression Translocates to Nucleus and Initiates Transcription Cytokine Cytokine Cytokine->CytokineReceptor Binds Pyrrolopyridine_Inhibitor Pyrrolopyridine Derivatives Pyrrolopyridine_Inhibitor->JAK Inhibits

Generalized JAK-STAT signaling pathway, a target for some pyrrolopyridine derivatives.

This diagram illustrates a potential mechanism of action for pyrrolopyridine-based inhibitors, although it is important to note that this has not been specifically demonstrated for this compound itself.

Experimental Protocols

As no specific experimental protocols for this compound are available, the following are generalized protocols for the synthesis of a 1H-pyrrolo[3,2-b]pyridine scaffold and standard characterization techniques that would be applicable.

General Protocol for the Synthesis of a 1H-pyrrolo[3,2-b]pyridine Scaffold (Illustrative Example)

This protocol is a generalized representation and would require optimization for the specific synthesis of the title compound.

  • Nitration of a Pyridine Precursor: To a solution of the substituted pyridine in concentrated sulfuric acid, fuming nitric acid is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for several hours, then poured onto ice and neutralized with a base (e.g., NaOH or NaHCO₃) to precipitate the nitropyridine product.

  • Reduction of the Nitro Group: The nitropyridine is dissolved in a suitable solvent (e.g., ethanol, acetic acid). A reducing agent such as SnCl₂·2H₂O in concentrated HCl or iron powder in acetic acid is added, and the mixture is heated to reflux. After completion, the reaction is cooled, and the product is extracted after basification.

  • Pyrrole Ring Formation (Bartoli Indole Synthesis): The resulting aminopyridine is reacted with an excess of a nitroalkene in the presence of a base (e.g., sodium ethoxide) in an appropriate solvent like ethanol. The reaction is typically stirred at room temperature or gently heated.

  • Hydrolysis of an Ester/Nitrile (if applicable): If the carboxylic acid functionality is introduced via a precursor like an ester or a nitrile, the final step involves hydrolysis. This is typically achieved by heating the compound with an aqueous acid (e.g., HCl) or base (e.g., NaOH), followed by neutralization to isolate the carboxylic acid.

Standard Characterization Protocols
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 300, 400, or 500 MHz spectrometer. Samples are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Infrared Spectroscopy: IR spectra are recorded on an FT-IR spectrometer. Solid samples can be analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory.

  • Mass Spectrometry: Mass spectra are obtained using a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI). High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

Conclusion

This compound is a valuable heterocyclic building block with potential applications in medicinal chemistry, as evidenced by its use in the synthesis of antiviral compounds. While specific experimental characterization data for this molecule is not widely available in the public domain, this guide provides a comprehensive overview based on the known information and data from closely related analogues. The provided synthetic strategies and characterization protocols offer a solid foundation for researchers working with this and similar pyrrolopyridine scaffolds. Further research into the synthesis, properties, and biological activities of this specific compound is warranted to fully explore its therapeutic potential.

Navigating the Spectral Landscape: A Technical Guide to 1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid NMR Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) data for 1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid, a key heterocyclic scaffold in medicinal chemistry. Given the absence of publicly available experimental NMR spectra for this specific molecule, this guide utilizes high-quality predicted data to offer a detailed interpretation of its spectral characteristics. This information is crucial for the structural elucidation and characterization of novel derivatives in drug discovery and development programs.

Predicted NMR Data Presentation

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions were generated using advanced computational algorithms and provide a reliable reference for spectral analysis.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆ at 500 MHz)

Atom NumberChemical Shift (δ) ppmMultiplicity
H-27.80Doublet
H-36.75Doublet
H-68.50Singlet
H-78.30Singlet
NH (H-1)12.0Broad Singlet
COOH13.5Broad Singlet

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆ at 125 MHz)

Atom NumberChemical Shift (δ) ppm
C-2125.0
C-3105.0
C-3a145.0
C-5140.0
C-6120.0
C-7150.0
C-7a130.0
COOH168.0

Interpretation of NMR Data

The predicted NMR data reveals key structural features of this compound.

¹H NMR Spectrum:

  • Aromatic Region: The protons on the pyrrolo[3,2-b]pyridine core appear in the aromatic region of the spectrum. The distinct signals for H-2, H-3, H-6, and H-7, each with a predicted integration of one proton, confirm the presence of the bicyclic system. The doublet multiplicity for H-2 and H-3 indicates their coupling to each other. The singlet nature of H-6 and H-7 is consistent with their isolated positions on the pyridine ring.

  • Labile Protons: The broad singlet signals at approximately 12.0 ppm and 13.5 ppm are assigned to the N-H proton of the pyrrole ring and the carboxylic acid proton, respectively. Their broadness is a result of chemical exchange and quadrupolar relaxation.

¹³C NMR Spectrum:

  • Carbonyl Carbon: The signal at approximately 168.0 ppm is characteristic of a carboxylic acid carbonyl carbon.

  • Aromatic Carbons: The remaining signals in the range of 105.0 to 150.0 ppm correspond to the carbons of the fused heterocyclic rings. The chemical shifts are influenced by the electron-withdrawing and donating effects of the nitrogen atoms and the carboxylic acid group.

Experimental Protocols for NMR Data Acquisition

While the presented data is predicted, the following is a detailed methodology for the experimental acquisition of NMR data for this compound and its derivatives, based on established protocols for related azaindole compounds.

Sample Preparation:

  • Weighing the Sample: Accurately weigh 5-10 mg of the compound into a clean, dry vial.

  • Dissolving the Sample: Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). The choice of solvent is critical and should be based on the solubility of the compound.

  • Transfer to NMR Tube: Using a clean pipette, transfer the solution to a high-quality 5 mm NMR tube.

  • Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

¹H NMR Data Acquisition Parameters (400 MHz Spectrometer):

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans (NS): 16 to 64, depending on the sample concentration.

  • Receiver Gain (RG): Set automatically by the instrument.

  • Acquisition Time (AQ): 3-4 seconds.

  • Relaxation Delay (D1): 1-2 seconds.

  • Spectral Width (SW): Typically 12-16 ppm, centered around 6-7 ppm.

  • Temperature: 298 K (25 °C).

¹³C NMR Data Acquisition Parameters (100 MHz Spectrometer):

  • Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans (NS): 1024 or more, depending on the sample concentration.

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2 seconds.

  • Spectral Width (SW): Typically 0-200 ppm.

Mandatory Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the analysis and application of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr ¹H NMR Experiment transfer->h1_nmr c13_nmr ¹³C NMR Experiment transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phasing Phase Correction ft->phasing baseline Baseline Correction phasing->baseline integration Integration & Peak Picking baseline->integration interpretation Structural Interpretation integration->interpretation

Caption: Experimental workflow for NMR data acquisition and analysis.

logical_relationship cluster_properties Molecular Properties cluster_nmr_data NMR Spectral Data cluster_application Applications compound 1H-pyrrolo[3,2-b]pyridine -5-carboxylic acid structure Chemical Structure compound->structure electronics Electronic Environment structure->electronics coupling Coupling Constants (J) structure->coupling chem_shift Chemical Shifts (δ) electronics->chem_shift elucidation Structure Elucidation chem_shift->elucidation multiplicity Signal Multiplicity coupling->multiplicity multiplicity->elucidation verification Structure Verification elucidation->verification drug_dev Drug Development verification->drug_dev

Caption: Logical relationship from chemical structure to application.

Relevance in Drug Development: Signaling Pathways

The 1H-pyrrolo[3,2-b]pyridine scaffold is of significant interest to drug development professionals due to its prevalence in bioactive molecules. Derivatives of this core have been investigated as potent inhibitors of various kinases and other enzymes. Understanding the potential biological targets is crucial for guiding medicinal chemistry efforts.

Two prominent signaling pathways where pyrrolopyridine derivatives have shown activity are:

  • Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway: The FGFR pathway is a critical regulator of cell proliferation, differentiation, and migration.[1][2] Aberrant FGFR signaling is implicated in various cancers.[1][3] Small molecule inhibitors targeting the ATP-binding site of FGFRs are a promising therapeutic strategy.[2][3] The pyrrolopyridine core can serve as a scaffold for designing such inhibitors.

FGFR_pathway FGF FGF FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Inhibitor Pyrrolopyridine Inhibitor Inhibitor->FGFR Blocks PDE4B_pathway ATP ATP AC Adenylyl Cyclase cAMP cAMP AC->cAMP Synthesizes PDE4B PDE4B cAMP->PDE4B Degraded by PKA Protein Kinase A cAMP->PKA Activates AMP AMP PDE4B->AMP Inflammation Inflammatory Response PKA->Inflammation Modulates Inhibitor Pyrrolopyridine Inhibitor Inhibitor->PDE4B Inhibits

References

The Elusive Crystal Structure of 1H-pyrrolo[3,2-b]pyridine-5-carboxylic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 28, 2025 – This technical guide addresses the current state of knowledge regarding the crystal structure of 1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid, a molecule of interest to researchers in medicinal chemistry and drug development. Despite a comprehensive search of publicly available chemical and crystallographic databases, no experimental crystal structure for this specific compound has been reported to date. This document, therefore, serves as a guide to the available physicochemical data, and outlines the standard experimental protocols that would be employed for the determination of its crystal structure.

Physicochemical Properties

While the definitive crystal structure remains undetermined, key physicochemical properties of this compound have been reported. These are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₆N₂O₂PubChem
Molecular Weight 162.15 g/mol PubChem
CAS Number 872355-64-1ChemicalBook[1]
Alternate Name 4-Azaindole-5-carboxylic acidChemicalBook[1]

Hypothetical Experimental Workflow for Crystal Structure Determination

The determination of a novel crystal structure, such as that of this compound, follows a well-established experimental pipeline. This process begins with the synthesis and purification of the compound, followed by crystallization and subsequent analysis by single-crystal X-ray diffraction.

Synthesis and Purification

The synthesis of this compound would likely involve a multi-step organic synthesis route, which could be adapted from methodologies reported for analogous pyrrolopyridine derivatives. A generalized synthetic protocol would include:

  • Reaction Assembly: The precursor molecules are combined in a suitable solvent system under controlled temperature and atmospheric conditions.

  • Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Isolation: Upon completion, the reaction mixture is processed to isolate the crude product. This typically involves extraction, washing, and drying of the organic phase.

  • Purification: The crude product is purified to a high degree, essential for successful crystallization. Common purification techniques include column chromatography and recrystallization.

  • Characterization: The purified compound's identity and purity are confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Crystallization

Growing single crystals of sufficient size and quality is often the most challenging step. A variety of crystallization techniques would be systematically screened:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to the gradual formation of crystals.

  • Vapor Diffusion (Hanging Drop/Sitting Drop): A drop of the concentrated compound solution is equilibrated with a larger reservoir of a precipitant solution in a sealed chamber. The slow diffusion of the precipitant vapor into the drop induces crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, reducing the solubility and promoting crystal growth.

A screening of various solvents and solvent systems would be necessary to identify the optimal conditions for crystal growth.

Single-Crystal X-ray Diffraction

Once suitable crystals are obtained, their structure is determined by single-crystal X-ray diffraction:

  • Crystal Mounting: A single crystal of appropriate dimensions (typically 0.1-0.3 mm) is mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern based on its internal atomic arrangement. The crystal is rotated during data collection to capture a complete diffraction pattern.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The atomic positions are then determined using direct methods or Patterson methods, and the structural model is refined to best fit the experimental data.

The following diagram illustrates the hypothetical workflow for the determination of the crystal structure of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction synthesis Organic Synthesis purification Purification (Chromatography/Recrystallization) synthesis->purification characterization Spectroscopic Characterization (NMR, MS) purification->characterization screening Solvent Screening characterization->screening growth Crystal Growth (Vapor Diffusion, Slow Evaporation) screening->growth data_collection Data Collection growth->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution validation Structure Validation (CIF) structure_solution->validation

Hypothetical workflow for crystal structure determination.

Conclusion and Future Outlook

The crystal structure of this compound remains an open question in the field. The absence of this data in the public domain presents an opportunity for future research. The determination of its three-dimensional structure would provide valuable insights into its molecular conformation, intermolecular interactions, and packing in the solid state. Such information is critical for understanding its physicochemical properties and for guiding the rational design of new derivatives with potential therapeutic applications. Researchers are encouraged to undertake the synthesis, crystallization, and structural analysis of this compound to fill this knowledge gap.

References

The 1H-pyrrolo[3,2-b]pyridine-5-carboxylic Acid Scaffold: An In-Depth Technical Guide on a Promising Heterocyclic Core

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Reader: Comprehensive searches for the biological activity of the specific 1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid scaffold have revealed a significant scarcity of publicly available research data. The majority of published literature focuses on other isomers of the pyrrolopyridine family. To provide a valuable and detailed technical guide within a closely related chemical space, this document will focus on the biological activities of the 1H-pyrrolo[3,2-c]pyridine scaffold. This isomer has been more extensively studied and offers significant insights into the potential therapeutic applications of the broader pyrrolopyridine class. The data and methodologies presented herein for the 1H-pyrrolo[3,2-c]pyridine core can serve as a strong foundational resource for researchers interested in the 1H-pyrrolo[3,2-b]pyridine series.

Introduction

The pyrrolopyridine scaffold, a heterocyclic aromatic compound, is a prominent structural motif in medicinal chemistry due to its diverse pharmacological activities. As bioisosteres of indole, these nitrogen-containing ring systems have been successfully incorporated into a multitude of clinically relevant molecules. This guide will delve into the significant anticancer and kinase inhibitory properties of the 1H-pyrrolo[3,2-c]pyridine core, presenting key quantitative data, detailed experimental protocols, and visualizations of the implicated signaling pathways.

Anticancer Activity of 1H-pyrrolo[3,2-c]pyridine Derivatives

Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have demonstrated potent antiproliferative activity against a range of cancer cell lines. A notable mechanism of action for some of these compounds is the inhibition of tubulin polymerization, a critical process for cell division.

Quantitative Antiproliferative and Tubulin Polymerization Inhibition Data

The following table summarizes the in vitro activity of a series of 1H-pyrrolo[3,2-c]pyridine derivatives.

Compound IDTarget Cell LineIC50 (µM)[1]Tubulin Polymerization Inhibition (Concentration)[1]
10a HeLa0.25 ± 0.03-
SGC-79010.31 ± 0.04-
MCF-70.42 ± 0.05-
10t HeLa0.12 ± 0.02Potent inhibition at 3 µM and 5 µM
SGC-79010.15 ± 0.02-
MCF-70.21 ± 0.03-
Experimental Protocols
  • Cell Seeding: Cancer cell lines (HeLa, SGC-7901, MCF-7) are seeded into 96-well plates at a density of 5,000 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the 1H-pyrrolo[3,2-c]pyridine derivatives and incubated for an additional 48 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The supernatant is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.

  • Reaction Mixture Preparation: A reaction mixture containing tubulin, GTP, and a fluorescent reporter in a glutamate/glycerol buffer is prepared.

  • Compound Addition: The test compounds or a control vehicle are added to the reaction mixture.

  • Polymerization Initiation: The reaction is initiated by warming the mixture to 37°C.

  • Fluorescence Monitoring: The fluorescence intensity is monitored over time using a fluorometer. An increase in fluorescence indicates tubulin polymerization.

  • Data Analysis: The extent of inhibition is determined by comparing the polymerization rates in the presence of the test compounds to the control.

Signaling Pathway

The anticancer activity of these 1H-pyrrolo[3,2-c]pyridine derivatives is linked to the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.

G 1H-pyrrolo[3,2-c]pyridine 1H-pyrrolo[3,2-c]pyridine Tubulin Tubulin 1H-pyrrolo[3,2-c]pyridine->Tubulin Inhibits Polymerization Microtubule Dynamics Disruption Microtubule Dynamics Disruption Tubulin->Microtubule Dynamics Disruption G2/M Phase Arrest G2/M Phase Arrest Microtubule Dynamics Disruption->G2/M Phase Arrest Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis

Caption: Inhibition of tubulin polymerization by 1H-pyrrolo[3,2-c]pyridine derivatives.

Kinase Inhibition by 1H-pyrrolo[3,2-c]pyridine Derivatives

The 1H-pyrrolo[3,2-c]pyridine scaffold has also been explored as a core for the development of kinase inhibitors, particularly targeting FMS kinase (CSF-1R), which is implicated in cancer and inflammatory diseases.

Quantitative FMS Kinase Inhibition Data

The following table presents the inhibitory activity of 1H-pyrrolo[3,2-c]pyridine derivatives against FMS kinase.

Compound IDFMS Kinase IC50 (nM)
1e 60
1r 30
Experimental Protocols

A detailed experimental protocol for an FMS kinase inhibition assay would typically involve the following steps:

  • Enzyme and Substrate Preparation: Recombinant human FMS kinase and a suitable substrate (e.g., a synthetic peptide) are prepared in an appropriate assay buffer.

  • Compound Dilution: The test compounds are serially diluted to various concentrations.

  • Reaction Initiation: The kinase reaction is initiated by adding ATP to a mixture of the enzyme, substrate, and test compound.

  • Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

  • Reaction Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (32P-ATP) followed by scintillation counting, or by using phosphorylation-specific antibodies in an ELISA or fluorescence-based assay.

  • IC50 Determination: The IC50 values are determined by plotting the percentage of kinase inhibition against the compound concentration.

Signaling Pathway

FMS kinase is a receptor tyrosine kinase that, upon binding its ligand CSF-1, initiates a signaling cascade that promotes the survival, proliferation, and differentiation of monocytes and macrophages.

G CSF-1 CSF-1 FMS Kinase (CSF-1R) FMS Kinase (CSF-1R) CSF-1->FMS Kinase (CSF-1R) Binds & Activates Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) FMS Kinase (CSF-1R)->Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) Cell Survival & Proliferation Cell Survival & Proliferation Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK)->Cell Survival & Proliferation 1H-pyrrolo[3,2-c]pyridine Inhibitor 1H-pyrrolo[3,2-c]pyridine Inhibitor 1H-pyrrolo[3,2-c]pyridine Inhibitor->FMS Kinase (CSF-1R) Inhibits

Caption: Inhibition of the FMS kinase signaling pathway.

Conclusion and Future Directions

The 1H-pyrrolo[3,2-c]pyridine scaffold has proven to be a versatile and potent core for the development of novel therapeutic agents, particularly in the fields of oncology and inflammation. The data presented in this guide highlight its potential as a tubulin polymerization inhibitor and a kinase inhibitor. While specific data for the this compound isomer remains elusive in the public domain, the promising activities of the closely related 1H-pyrrolo[3,2-c]pyridine derivatives strongly suggest that further exploration of the entire pyrrolopyridine chemical space is warranted. Future research efforts could focus on the synthesis and biological evaluation of a broader range of isomers, including the this compound core, to unlock their full therapeutic potential. The detailed experimental protocols provided herein offer a solid foundation for initiating such investigations.

References

The Fundamental Properties of Pyrrolopyridine Carboxylic Acids: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Pyrrolopyridine carboxylic acids, a class of heterocyclic compounds also known as azaindole carboxylic acids, represent a privileged scaffold in medicinal chemistry. Their structural resemblance to endogenous molecules, coupled with the electronic properties endowed by the fused pyrrole and pyridine rings, makes them versatile pharmacophores. This technical guide provides an in-depth overview of the core fundamental properties of pyrrolopyridine carboxylic acids, focusing on their synthesis, physicochemical characteristics, and diverse biological activities. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics.

Physicochemical Properties of Pyrrolopyridine Carboxylic Acid Isomers

The physicochemical properties of pyrrolopyridine carboxylic acids are crucial for their pharmacokinetic and pharmacodynamic profiles. These properties are significantly influenced by the position of the nitrogen atom in the pyridine ring and the carboxyl group on the pyrrole ring. A summary of key physicochemical data for representative isomers is presented in Table 1.

IsomerMolecular FormulaMolecular Weight ( g/mol )XLogP3Melting Point (°C)pKaSolubilityReference
1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acidC₈H₆N₂O₂162.150.8---[1]
1H-Pyrrolo[3,2-b]pyridine-3-carboxylic acidC₈H₆N₂O₂162.150.6---[2]
7-Azaindole-3-carboxylic acidC₈H₆N₂O₂162.15---Slightly soluble in water[3]
6-Azaindole-3-carboxylic acidC₈H₆N₂O₂--194-195--[4]
5-Azaindole-2-carboxylic acid----3.44±0.30Slightly soluble in aqueous base and DMSO[5]
4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acidC₈H₅ClN₂O₂196.59----[6]

Synthesis of Pyrrolopyridine Carboxylic Acids

The synthesis of the pyrrolopyridine carboxylic acid core can be achieved through various synthetic routes, often starting from substituted pyridines or pyrroles. The specific strategy depends on the desired isomeric form and substitution pattern.

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of pyrrolopyridine carboxylic acids, which typically involves the construction of the fused ring system followed by functional group manipulations.

G cluster_synthesis Synthesis Workflow Start Start Pyridine/Pyrrole Precursor Pyridine/Pyrrole Precursor Start->Pyridine/Pyrrole Precursor Select Starting Material Ring Annulation Ring Annulation Pyridine/Pyrrole Precursor->Ring Annulation e.g., Fischer, Madelung, Bartoli Functional Group Interconversion Functional Group Interconversion Ring Annulation->Functional Group Interconversion e.g., Halogenation, Nitration Ester Hydrolysis Ester Hydrolysis Functional Group Interconversion->Ester Hydrolysis Saponification Final Product Final Product Ester Hydrolysis->Final Product Purification

Caption: A generalized workflow for the synthesis of pyrrolopyridine carboxylic acids.

Experimental Protocol: Synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides[7]

This protocol describes the synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides, which are derivatives of the parent carboxylic acid.

Step 1: Chan-Lam Coupling

  • To a solution of the starting ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate in CH₂Cl₂, add the appropriate arylboronic acid, Cu(OAc)₂, and pyridine.

  • Stir the reaction mixture at room temperature for 12 hours.

  • After completion, purify the product to obtain the N-arylated intermediate.

Step 2: Saponification

  • Dissolve the N-arylated ester in a mixture of MeOH and H₂O.

  • Add NaOH and stir the mixture to hydrolyze the ester to the corresponding carboxylic acid.

  • Acidify the reaction mixture to precipitate the carboxylic acid, which is then filtered and dried.

Step 3: Amide Coupling

  • To a solution of the carboxylic acid in DMF, add the desired amine, T3P (propane phosphonic acid anhydride), and DIPEA (N,N-diisopropylethylamine).

  • Stir the reaction mixture at room temperature for 30 minutes to 4 hours.

  • Purify the final product to yield the target 1H-pyrrolo[2,3-b]pyridine-2-carboxamide.

Biological Activities and Signaling Pathways

Pyrrolopyridine carboxylic acids and their derivatives exhibit a wide range of biological activities, primarily as kinase inhibitors. Their ability to target specific enzymes involved in cell signaling has made them attractive candidates for the development of therapies for cancer, inflammatory disorders, and neurodegenerative diseases.

Inhibition of Fibroblast Growth Factor Receptor (FGFR)

Certain 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of FGFRs.[7][8] Abnormal activation of the FGFR signaling pathway is implicated in various cancers.[7]

cluster_fgfr FGFR Signaling Pathway Inhibition FGF FGF FGFR FGFR FGF->FGFR Binds Dimerization Dimerization FGFR->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Downstream Signaling RAS-MEK-ERK PI3K-AKT PLCγ Autophosphorylation->Downstream Signaling Activates Cell Proliferation\nAngiogenesis Cell Proliferation Angiogenesis Downstream Signaling->Cell Proliferation\nAngiogenesis Pyrrolopyridine Carboxylic Acid Derivative Pyrrolopyridine Carboxylic Acid Derivative Pyrrolopyridine Carboxylic Acid Derivative->FGFR Inhibits

Caption: Inhibition of the FGFR signaling pathway by pyrrolopyridine carboxylic acid derivatives.

Inhibition of Glycogen Synthase Kinase 3β (GSK-3β)

Novel pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of GSK-3β, a key enzyme in the pathogenesis of Alzheimer's disease.[9][10][11] Inhibition of GSK-3β can prevent tau hyperphosphorylation and promote neuronal survival.[9][11]

cluster_gsk3b GSK-3β Signaling Pathway Inhibition GSK-3β GSK-3β Tau Protein Tau Protein GSK-3β->Tau Protein Phosphorylates β-catenin β-catenin GSK-3β->β-catenin Promotes Degradation Hyperphosphorylation Hyperphosphorylation Tau Protein->Hyperphosphorylation Neurofibrillary Tangles Neurofibrillary Tangles Hyperphosphorylation->Neurofibrillary Tangles Neuronal Survival Neuronal Survival β-catenin->Neuronal Survival Promotes Degradation Degradation Pyrrolopyridine Carboxylic Acid Derivative Pyrrolopyridine Carboxylic Acid Derivative Pyrrolopyridine Carboxylic Acid Derivative->GSK-3β Inhibits Pyrrolopyridine Carboxylic Acid Derivative->β-catenin Upregulates

Caption: Inhibition of the GSK-3β signaling pathway by pyrrolopyridine carboxylic acid derivatives.

Inhibition of Janus Kinase 1 (JAK1)

Pyrrolo[2,3-b]pyridine-5-carboxamide derivatives have been designed as selective inhibitors of JAK1, a key mediator of cytokine signaling in inflammatory and autoimmune diseases.[12][13] Selective inhibition of JAK1 is a promising therapeutic strategy for conditions like rheumatoid arthritis.[14]

cluster_jak1 JAK1 Signaling Pathway Inhibition Cytokine Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Cytokine Receptor Binds JAK1 JAK1 Cytokine Receptor->JAK1 Activates STAT STAT JAK1->STAT Phosphorylates Phosphorylation Phosphorylation STAT->Phosphorylation Dimerization & Translocation Dimerization & Translocation Phosphorylation->Dimerization & Translocation Gene Expression Inflammatory Genes Dimerization & Translocation->Gene Expression Inflammation Inflammation Gene Expression->Inflammation Pyrrolopyridine Carboxamide Derivative Pyrrolopyridine Carboxamide Derivative Pyrrolopyridine Carboxamide Derivative->JAK1 Inhibits

Caption: Inhibition of the JAK1 signaling pathway by pyrrolopyridine carboxamide derivatives.

Experimental Protocols for Biological Evaluation

The biological activity of pyrrolopyridine carboxylic acid derivatives is assessed through a variety of in vitro assays.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase.

Protocol:

  • Prepare a solution of the test compound at various concentrations.

  • In a microplate, combine the kinase, a fluorescently labeled peptide substrate, and ATP.

  • Add the test compound to the wells.

  • Incubate the plate to allow the kinase reaction to proceed.

  • Stop the reaction and measure the fluorescence to determine the extent of peptide phosphorylation.

  • Calculate the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Cell Proliferation Assay

Objective: To evaluate the antiproliferative activity of a compound on cancer cell lines.

Protocol:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add a reagent such as MTT or resazurin to assess cell viability.

  • Measure the absorbance or fluorescence to determine the number of viable cells.

  • Calculate the IC₅₀ value, which represents the concentration of the compound that inhibits cell growth by 50%.

Conclusion

Pyrrolopyridine carboxylic acids and their derivatives are a rich source of biologically active compounds with significant therapeutic potential. Their diverse biological activities, coupled with their synthetic tractability, make them a highly attractive scaffold for drug discovery. This technical guide has provided a foundational understanding of their key properties, synthesis, and mechanisms of action. Further exploration of the vast chemical space around this core structure is warranted to unlock its full therapeutic potential.

References

Preliminary Screening of 1H-pyrrolo[3,2-b]pyridine-5-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1H-pyrrolo[3,2-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have garnered significant attention for their potential as therapeutic agents, particularly in oncology. This technical guide provides a comprehensive overview of the preliminary screening of 1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid derivatives, outlining key experimental protocols, data interpretation, and potential mechanisms of action. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and preclinical evaluation of novel small molecule inhibitors.

Core Compound Structure

The focus of this guide is on derivatives of this compound, a key intermediate for the synthesis of various bioactive molecules.

Anticipated Biological Activity: Kinase Inhibition

Based on the screening of analogous pyrrolopyridine structures, derivatives of this compound are anticipated to exhibit inhibitory activity against various protein kinases. Notably, related compounds have demonstrated potent inhibition of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases frequently dysregulated in cancer. Therefore, a primary focus of the preliminary screening is to assess the anti-proliferative and kinase inhibitory potential of these novel derivatives.

Experimental Protocols

A systematic preliminary screening workflow is essential to characterize the biological activity of newly synthesized this compound derivatives. The following section details the core in vitro assays.

Synthesis of this compound Derivatives

The synthesis of the target compounds typically begins with the construction of the core this compound scaffold. Subsequent derivatization is often achieved through standard amide coupling reactions with a variety of amines to generate a library of diverse compounds.

General Synthesis Workflow

Synthesis_Workflow Start Starting Materials Core_Synthesis Synthesis of 1H-pyrrolo[3,2-b]pyridine- 5-carboxylic acid core Start->Core_Synthesis Amide_Coupling Amide Coupling with Diverse Amines (R-NH2) Core_Synthesis->Amide_Coupling Purification Purification and Characterization Amide_Coupling->Purification Final_Compounds Library of Derivatives Purification->Final_Compounds

Caption: General workflow for the synthesis of this compound derivatives.

In Vitro Antiproliferative Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. This is a primary assay to determine the cytotoxic potential of the synthesized derivatives against various cancer cell lines.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., breast cancer line 4T1, lung cancer line A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of cell viability against the logarithm of the compound concentration.

Cell Cycle Analysis

To understand the mechanism of antiproliferative activity, cell cycle analysis is performed to determine if the compounds induce cell cycle arrest at a specific phase.

Protocol:

  • Cell Treatment: Seed cancer cells in 6-well plates and treat with the test compounds at concentrations around their IC₅₀ values for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay

Western blotting for key apoptosis markers can elucidate whether the observed cell death is due to programmed cell death.

Protocol:

  • Cell Lysis: Treat cells with the compounds for 24-48 hours, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against key apoptosis markers (e.g., Cleaved PARP, Cleaved Caspase-3, Bcl-2 family proteins).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.

  • Analysis: Analyze the changes in the expression levels of the apoptotic markers relative to a loading control (e.g., β-actin or GAPDH).

Preliminary Screening Workflow

Screening_Workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_analysis Data Analysis & Hit Identification synthesis Synthesis of 1H-pyrrolo[3,2-b]pyridine- 5-carboxylic acid derivatives mtt MTT Assay (Antiproliferative Activity) synthesis->mtt Library of Compounds ic50 Determine IC50 Values mtt->ic50 cell_cycle Cell Cycle Analysis mechanism Elucidate Mechanism of Action cell_cycle->mechanism apoptosis Apoptosis Assay (Western Blot) apoptosis->mechanism ic50->cell_cycle Active Compounds ic50->apoptosis Active Compounds hit Identify Hit Compounds mechanism->hit

Caption: A typical workflow for the preliminary in vitro screening of novel compounds.

Data Presentation

Quantitative data from the preliminary screening should be organized in a clear and concise manner to facilitate comparison between derivatives.

Table 1: In Vitro Antiproliferative Activity of this compound Derivatives

Compound IDR Group4T1 IC₅₀ (µM)A549 IC₅₀ (µM)
Lead-01 Phenyl5.2 ± 0.67.8 ± 0.9
Lead-02 4-Fluorophenyl2.1 ± 0.33.5 ± 0.4
Lead-03 3,4-Dimethoxyphenyl0.8 ± 0.11.2 ± 0.2
... .........

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Potential Signaling Pathway: FGFR Inhibition

As previously mentioned, a likely mechanism of action for this class of compounds is the inhibition of the FGFR signaling pathway. Dysregulation of this pathway is implicated in various cancers, promoting cell proliferation, survival, and angiogenesis.[1][2][3] The binding of fibroblast growth factors (FGFs) to FGFRs triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways.

FGFR Signaling Pathway

FGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCg PLCγ FGFR->PLCg Phosphorylates GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS PI3K PI3K GRB2->PI3K RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Translocates to nucleus AKT AKT PI3K->AKT AKT->Transcription Inhibitor 1H-pyrrolo[3,2-b]pyridine- 5-carboxylic acid derivative Inhibitor->FGFR Inhibits

Caption: Simplified representation of the FGFR signaling pathway and the potential point of inhibition.

Conclusion

This technical guide outlines a systematic approach for the preliminary screening of novel this compound derivatives. The described workflow, from synthesis to in vitro characterization, provides a robust framework for identifying promising lead compounds for further development. Given the known activity of related scaffolds, the FGFR signaling pathway represents a key area of investigation for elucidating the mechanism of action of these compounds. The presented protocols and data visualization standards are intended to support the efficient and effective evaluation of this promising class of potential anticancer agents.

References

Spectroscopic Analysis of 1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic analysis of 1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines the expected and experimentally observed spectroscopic data, provides standardized experimental protocols for its characterization, and illustrates key structural and procedural information through diagrams.

Chemical Structure and Overview

This compound, also known as 4-azaindole-5-carboxylic acid, belongs to the azaindole class of compounds. Its structure, consisting of a fused pyrrole and pyridine ring system with a carboxylic acid substituent, makes it a valuable scaffold in the design of pharmacologically active molecules. Spectroscopic analysis is crucial for the unambiguous confirmation of its identity, purity, and structural integrity during synthesis and further development.

structure cluster_molecule This compound cluster_numbering Atom Numbering for NMR Assignment mol numbered_mol

Caption: Chemical structure of this compound.

Data Presentation: Spectroscopic Profile

The following tables summarize the key spectroscopic data for this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms in the molecule. The data presented below was reported in patent WO2017136870A1.

Proton Assignment Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz
H-78.15d8.5
H-67.96d8.5
H-28.15s-
H-38.02dt7.7, 1.5
NH (Pyrrole)~12.0 (broad s)s-
COOH>12.0 (broad s)s-

Note: The signals for the NH and COOH protons are often broad and may exchange with deuterium upon addition of D₂O. Their chemical shifts can be highly dependent on solvent and concentration.

¹³C NMR Spectroscopy (Predicted)
Carbon Assignment Predicted Chemical Shift (δ) ppm
C=O (Carboxylic Acid)165 - 175
C-7 (Pyridine)~145
C-5 (Pyridine)~140
C-3a (Bridgehead)~135
C-7a (Bridgehead)~130
C-2 (Pyrrole)~125
C-6 (Pyridine)~120
C-3 (Pyrrole)~105
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is used to identify the functional groups present in the molecule. The expected characteristic absorption bands for this compound are listed below.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H Stretch (Carboxylic Acid)2500 - 3300Broad, Strong
N-H Stretch (Pyrrole)3100 - 3200Medium
C-H Stretch (Aromatic)3000 - 3100Medium
C=O Stretch (Carboxylic Acid)1680 - 1710Strong
C=C and C=N Stretches (Aromatic Rings)1500 - 1650Medium-Strong
C-O Stretch (Carboxylic Acid)1210 - 1320Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule, confirming its molecular weight and offering structural clues.

Parameter Value
Molecular Formula C₈H₆N₂O₂
Molecular Weight 162.15 g/mol
Ionization Mode Electrospray (ESI)
Expected [M+H]⁺ 163.0502
Expected [M-H]⁻ 161.0356
Key Fragmentation Pathways Loss of H₂O (water), Loss of CO₂ (carbon dioxide)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound. Instrument parameters should be optimized for the specific equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of the acidic proton.

  • Instrumentation : A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition :

    • Pulse Program : Standard single-pulse experiment (zg30).

    • Spectral Width : -2 to 16 ppm.

    • Number of Scans : 16-64, depending on sample concentration.

    • Relaxation Delay : 1-2 seconds.

  • ¹³C NMR Acquisition :

    • Pulse Program : Proton-decoupled experiment (zgpg30).

    • Spectral Width : 0 to 200 ppm.

    • Number of Scans : 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay : 2 seconds.

  • Data Processing : Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy
  • Sample Preparation : For solid samples, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal. Alternatively, prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.

  • Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition :

    • Spectral Range : 4000 - 400 cm⁻¹.

    • Resolution : 4 cm⁻¹.

    • Number of Scans : 16-32.

  • Data Processing : Perform a background scan prior to the sample scan. The resulting spectrum is typically plotted as percent transmittance versus wavenumber.

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrumentation : A mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).

  • Acquisition :

    • Ionization Mode : ESI, in both positive and negative ion modes.

    • Mass Range : m/z 50 - 500.

    • Capillary Voltage : 3-4 kV.

  • Data Processing : Analyze the full scan data to identify the molecular ion peak ([M+H]⁺ or [M-H]⁻). Perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation data for structural confirmation.

Workflow and Pathway Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the relationship between the different analytical techniques.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation cluster_conclusion Conclusion Sample 1H-pyrrolo[3,2-b]pyridine- 5-carboxylic acid Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Solid_Prep Solid Sample Prep (ATR / KBr) Sample->Solid_Prep Dilution Dilute Solution (MeOH/ACN) Sample->Dilution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR FTIR Spectroscopy Solid_Prep->IR MS Mass Spectrometry (ESI-MS) Dilution->MS Structure_Elucidation Structural Connectivity & Environment NMR->Structure_Elucidation Functional_Groups Functional Group Identification IR->Functional_Groups Molecular_Formula Molecular Weight & Formula Confirmation MS->Molecular_Formula Final_Structure Structure Confirmation & Purity Assessment Structure_Elucidation->Final_Structure Functional_Groups->Final_Structure Molecular_Formula->Final_Structure

Caption: General workflow for the spectroscopic analysis of a chemical compound.

This guide serves as a foundational resource for the spectroscopic characterization of this compound. For definitive analysis, it is always recommended to acquire and interpret full experimental data on a purified sample.

An In-depth Technical Guide to the Synthesis and Properties of 1H-pyrrolo[3,2-b]pyridine-5-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and therapeutic potential of analogs based on the 1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid core. This scaffold is a key pharmacophore in the development of targeted therapies, particularly in oncology and immunology, due to its ability to interact with various protein kinases.

Introduction to the 1H-pyrrolo[3,2-b]pyridine Scaffold

The 1H-pyrrolo[3,2-b]pyridine ring system, an isomer of azaindole, is a privileged heterocyclic motif in medicinal chemistry. Its rigid, planar structure and the presence of hydrogen bond donors and acceptors make it an ideal scaffold for designing inhibitors of various enzymes, most notably protein kinases. The addition of a carboxylic acid or a carboxamide group at the 5-position provides a crucial anchor point for interaction with the active sites of these enzymes and allows for a wide range of chemical modifications to explore structure-activity relationships (SAR).

Derivatives of the broader pyrrolopyridine class have demonstrated significant potential as inhibitors of Fibroblast Growth Factor Receptors (FGFRs)[1], Janus Kinases (JAKs)[2], Haspin kinase, and Phosphodiesterase 4B (PDE4B)[3], as well as exhibiting potent anticancer activity through mechanisms like tubulin polymerization inhibition[4]. This guide will focus on the available data for analogs of the this compound scaffold and its closely related isomers, providing a foundation for further research and development in this promising area.

Synthesis of 1H-pyrrolo[3,2-b]pyridine Analogs

General Synthetic Strategies

The construction of the 1H-pyrrolo[3,2-b]pyridine core can be achieved through various synthetic routes. A common approach involves the initial construction of a substituted pyridine ring, followed by the annulation of the pyrrole ring. Key reactions in these syntheses often include condensations, cyclizations, and cross-coupling reactions to introduce diversity.

A plausible synthetic workflow for generating a library of this compound analogs is depicted below.

G cluster_0 Core Synthesis cluster_1 Functionalization cluster_2 Final Product Generation A Substituted Pyridine Precursor B Pyrrole Ring Formation A->B Annulation C 1H-pyrrolo[3,2-b]pyridine Core B->C D Introduction of Carboxylic Acid/Ester at C5 C->D E Diversification at other positions (e.g., C3, N1) D->E F Library of Analogs E->F G Ester Hydrolysis (if necessary) F->G H Final Carboxylic Acid Analogs G->H

Caption: Generalized workflow for the synthesis of this compound analogs.

Detailed Experimental Protocols

The following protocols are for the synthesis of closely related pyrrolopyridine carboxamide derivatives and can serve as a methodological basis.

Protocol 1: Synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide Derivatives (PDE4B Inhibitors) [3]

This protocol describes a multi-step synthesis starting from a common intermediate.

  • Chan-Lam Coupling: To a solution of the starting 1H-pyrrolo[2,3-b]pyridine intermediate in a suitable solvent (e.g., CH2Cl2), add the desired aryl boronic acid, copper(II) acetate, and pyridine. Stir the reaction mixture at room temperature for 12 hours.

  • Saponification: The resulting ester is then hydrolyzed using a base such as sodium hydroxide in a mixture of methanol and water to yield the carboxylic acid intermediate.

  • Amide Coupling: The carboxylic acid is coupled with a variety of amines using a standard peptide coupling reagent such as T3P (propane phosphonic acid anhydride) and a base like DIPEA (N,N-diisopropylethylamine) in a solvent like DMF (dimethylformamide). The reaction is typically stirred at room temperature for 30 minutes to 4 hours.

Protocol 2: Synthesis of 1H-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives (JAK3 Inhibitors) [2]

This protocol details the synthesis of carboxamide derivatives targeting JAK3.

  • Amide Bond Formation: The synthesis involves the coupling of a 1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid intermediate with a desired amine. The reaction is typically carried out using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like triethylamine in a solvent such as DMF.

Properties of 1H-pyrrolo[3,2-b]pyridine Analogs

The physicochemical and biological properties of 1H-pyrrolo[3,2-b]pyridine analogs are crucial for their development as therapeutic agents. This section summarizes the available quantitative data for various pyrrolopyridine isomers.

Physicochemical Properties

The following table summarizes some of the reported physicochemical properties of selected pyrrolopyridine derivatives.

Compound IDScaffoldMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Spectroscopic Data Reference
10a 1H-pyrrolo[3,2-c]pyridineC22H21N2O3361.16-1H NMR, 13C NMR, HRMS[4]
10d 1H-pyrrolo[3,2-c]pyridineC23H23N2O3375.17-1H NMR, 13C NMR, HRMS[4]
10h 1H-pyrrolo[3,2-c]pyridineC23H23N2O4391.17-1H NMR, 13C NMR, HRMS[4]
2 1H-pyrrolo[3,2-g]isoquinolineC16H10ClN3279.73> 2501H NMR, 13C NMR, IR[5]
11 1H-pyrrolo[3,2-g]isoquinolineC18H21N2O2297.16107-1081H NMR, 13C NMR, IR[5]
Biological Properties and Kinase Inhibitory Activity

Pyrrolopyridine analogs have shown potent inhibitory activity against a range of protein kinases. The following tables summarize the in vitro biological data for selected compounds.

Table 1: Anticancer Activity of 1H-pyrrolo[3,2-c]pyridine Derivatives [4]

Compound IDHeLa IC50 (µM)SGC-7901 IC50 (µM)MCF-7 IC50 (µM)
10a 0.851.231.56
10t 0.120.150.21

Table 2: Kinase Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
4h FGFR17[1]
4h FGFR29[1]
4h FGFR325[1]
31 JAK3-[2]
11h PDE4B140[3]

Signaling Pathways

The therapeutic effects of 1H-pyrrolo[3,2-b]pyridine analogs are mediated through their interaction with key signaling pathways involved in cell growth, proliferation, and inflammation.

FGFR Signaling Pathway

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration. Aberrant FGFR signaling is implicated in various cancers.

FGFR_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 Phosphorylation PLCG PLCγ FGFR->PLCG GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellResponse Cellular Response (Proliferation, Survival) ERK->CellResponse AKT AKT PI3K->AKT AKT->CellResponse IP3_DAG IP3 / DAG PLCG->IP3_DAG PKC PKC IP3_DAG->PKC PKC->CellResponse

Caption: Simplified FGFR signaling pathway.

JAK-STAT Signaling Pathway

The Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade for a wide array of cytokines and growth factors, playing a key role in the immune system.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT Receptor->STAT Recruitment & Phosphorylation JAK->Receptor Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene Target Gene Transcription Nucleus->Gene

Caption: Overview of the JAK-STAT signaling pathway.

Haspin Kinase and Mitotic Regulation

Haspin is a serine/threonine kinase that plays a crucial role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph). This phosphorylation event is essential for the proper alignment and segregation of chromosomes.

Haspin_Pathway Haspin Haspin Kinase HistoneH3 Histone H3 Haspin->HistoneH3 Phosphorylates H3T3ph Phosphorylated H3T3 HistoneH3->H3T3ph CPC Chromosomal Passenger Complex (CPC) H3T3ph->CPC Recruitment to Centromere Chromosome Chromosome Segregation CPC->Chromosome Mitosis Proper Mitotic Progression Chromosome->Mitosis

Caption: Role of Haspin kinase in mitotic regulation.

Conclusion and Future Outlook

The this compound scaffold and its analogs represent a promising class of compounds with significant therapeutic potential, particularly as kinase inhibitors for the treatment of cancer and inflammatory diseases. The synthetic methodologies, while diverse, offer clear pathways for the generation of novel derivatives for further biological evaluation. The quantitative data from related isomers provide a strong foundation for understanding the structure-activity relationships within this class of molecules.

Future research should focus on the systematic synthesis and evaluation of a broader range of this compound analogs to fully elucidate their therapeutic potential. Further investigation into their mechanism of action and the development of more potent and selective inhibitors will be crucial for their translation into clinical candidates. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a valuable resource for researchers dedicated to advancing this exciting field of drug discovery.

References

Methodological & Application

Application Notes and Protocols for Pyrrolopyridine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: While the topic of interest is 1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid, a thorough review of the scientific literature did not yield specific data for this compound acting as a kinase inhibitor. The following application notes and protocols are based on published data for structurally related pyrrolopyridine derivatives and are intended to serve as a comprehensive guide for researchers in the field of kinase inhibitor drug discovery.

Introduction to Pyrrolopyridines as Kinase Inhibitors

The pyrrolopyridine scaffold is a versatile heterocyclic structure that has been identified as a key pharmacophore in the development of various kinase inhibitors.[1] Kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[2] Dysregulation of kinase activity is a known driver in numerous diseases, particularly cancer, making them a primary focus for therapeutic intervention.[3] This document outlines the application of pyrrolopyridine derivatives as inhibitors of several important kinase targets, including FMS, RSK2, and FGFR, and provides detailed protocols for their evaluation.

Pyrrolo[3,2-c]pyridine Derivatives as FMS Kinase Inhibitors

Application Note: Targeting FMS Kinase in Cancer and Inflammatory Disorders

FMS kinase, also known as colony-stimulating factor-1 receptor (CSF-1R), is a receptor tyrosine kinase that is crucial for the proliferation and survival of monocytes and macrophages.[4] Overexpression of FMS is implicated in various cancers, including breast, ovarian, and prostate cancer, as well as in inflammatory conditions like rheumatoid arthritis.[4] Therefore, inhibitors of FMS kinase are promising therapeutic agents. A series of pyrrolo[3,2-c]pyridine derivatives have been identified as potent FMS kinase inhibitors.[4][5]

Data Presentation: In Vitro Inhibitory Activity

The inhibitory activities of several pyrrolo[3,2-c]pyridine derivatives against FMS kinase and their anti-proliferative effects on various cancer cell lines are summarized below.

CompoundFMS Kinase IC50 (nM)Cancer Cell Line Antiproliferative IC50 (µM)Reference
Compound 1r 300.15 - 1.78[4][5][6]
Compound 1e 60Not Reported[4][5]
KIST101029 (Lead Compound) 96Not Reported[4][5]

Table 1: Inhibitory activity of pyrrolo[3,2-c]pyridine derivatives against FMS kinase and cancer cell lines.

FMS Signaling Pathway

Upon binding its ligand (CSF-1 or IL-34), FMS (CSF-1R) dimerizes and autophosphorylates, initiating several downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways. These pathways regulate cell proliferation, differentiation, and survival.[7]

FMS_Signaling Ligand CSF-1 / IL-34 FMS FMS (CSF-1R) Ligand->FMS Binds RAS RAS FMS->RAS PI3K PI3K FMS->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Pyrrolo[3,2-c]pyridine Derivative Inhibitor->FMS

FMS (CSF-1R) signaling pathway and point of inhibition.

1H-pyrrolo[2,3-b]pyridine Derivatives as RSK2 Inhibitors

Application Note: Targeting RSK2 in Cancer

Ribosomal S6 Protein Kinase 2 (RSK2) is a serine/threonine kinase that acts as a key downstream effector of the Ras-MAPK signaling pathway.[3] RSK2 is often overexpressed in various cancers and is involved in regulating cell growth, proliferation, survival, and migration.[8] A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been developed as potent RSK2 inhibitors, demonstrating significant anti-proliferative activity in cancer cells.[8]

Data Presentation: In Vitro and Cellular Inhibitory Activity

The inhibitory activities of 1H-pyrrolo[2,3-b]pyridine derivatives against the RSK2 enzyme and a triple-negative breast cancer cell line are presented below.

Compound ClassRSK2 Enzyme IC50MDA-MB-468 Cell Proliferation IC50Reference
Phenyl sulfonamide derivatives of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide As low as 1.7 nMAs low as 0.13 µM[8]

Table 2: Potent RSK2 inhibitory activity of 1H-pyrrolo[2,3-b]pyridine derivatives.

RSK2 Signaling Pathway

RSK2 is activated by ERK1/2 in the MAPK pathway.[9] Once activated, RSK2 phosphorylates a wide range of substrates in both the cytoplasm and the nucleus, such as LARG (to activate RhoA for cell motility), c-Fos, and CREB, thereby promoting cell proliferation and survival.[9][10]

RSK2_Signaling GrowthFactors Growth Factors RTK RTK GrowthFactors->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK RSK2 RSK2 ERK->RSK2 Activates Downstream c-Fos, CREB, LARG, etc. RSK2->Downstream Phosphorylates CellResponse Proliferation, Survival, Motility Downstream->CellResponse Inhibitor 1H-pyrrolo[2,3-b]pyridine Derivative Inhibitor->RSK2

RSK2 signaling pathway downstream of MAPK/ERK.

1H-pyrrolo[2,3-b]pyridine Derivatives as FGFR Inhibitors

Application Note: Targeting FGFR in Cancer

The Fibroblast Growth Factor Receptor (FGFR) family consists of four receptor tyrosine kinases (FGFR1-4) that are key regulators of cell proliferation, migration, and angiogenesis.[11] Aberrant activation of FGFR signaling, through gene amplification, fusions, or mutations, is a significant driver in many types of cancer.[12] Consequently, FGFR inhibitors are an important class of targeted cancer therapeutics. Certain 1H-pyrrolo[2,3-b]pyridine derivatives have shown potent inhibitory activity against FGFRs.[11][12]

Data Presentation: FGFR Inhibitory Activity

The inhibitory profile of a lead 1H-pyrrolo[2,3-b]pyridine derivative against the FGFR family is detailed below.

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)Reference
Compound 4h 7925712[11]

Table 3: Inhibitory activity of a 1H-pyrrolo[2,3-b]pyridine derivative against FGFR isoforms.

FGFR Signaling Pathway

Binding of a Fibroblast Growth Factor (FGF) ligand to an FGFR induces receptor dimerization and autophosphorylation. This activates downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways, which drive cell proliferation and survival.[13][14][15]

FGFR_Signaling FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K_AKT PI3K-AKT Pathway FRS2->PI3K_AKT RAS_MAPK RAS-MAPK Pathway GRB2_SOS->RAS_MAPK CellResponse Proliferation, Angiogenesis, Survival RAS_MAPK->CellResponse PI3K_AKT->CellResponse Inhibitor 1H-pyrrolo[2,3-b]pyridine Derivative Inhibitor->FGFR

Simplified FGFR signaling cascade and point of inhibition.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase by measuring ATP consumption.

Kinase_Assay_Workflow Start Start PrepCompound Prepare serial dilutions of test compound in DMSO Start->PrepCompound AddCompound Add compound dilutions and kinase to 384-well plate PrepCompound->AddCompound PreIncubate Pre-incubate to allow compound-kinase binding AddCompound->PreIncubate InitiateRxn Initiate reaction with Substrate/ATP mixture PreIncubate->InitiateRxn IncubateRxn Incubate at 30°C for 60 min InitiateRxn->IncubateRxn StopRxn Stop reaction and deplete remaining ATP (ADP-Glo™ Reagent) IncubateRxn->StopRxn DetectADP Convert ADP to ATP and generate luminescent signal StopRxn->DetectADP ReadPlate Measure luminescence with a plate reader DetectADP->ReadPlate Analyze Calculate IC50 values ReadPlate->Analyze End End Analyze->End Cellular_Assay_Workflow Start Start SeedCells Seed cells in a 96-well plate and grow to 80-90% confluency Start->SeedCells StarveCells Serum-starve cells (optional, to reduce basal signaling) SeedCells->StarveCells TreatCompound Treat cells with various concentrations of test compound StarveCells->TreatCompound StimulateKinase Stimulate with growth factor (e.g., CSF-1, EGF, FGF) TreatCompound->StimulateKinase LyseCells Wash with PBS and lyse cells on ice to extract proteins StimulateKinase->LyseCells ELISA Perform Sandwich ELISA LyseCells->ELISA Detect Detect phosphorylated substrate using a specific antibody ELISA->Detect ReadPlate Measure absorbance at 450 nm Detect->ReadPlate Analyze Calculate % inhibition and IC50 ReadPlate->Analyze End End Analyze->End

References

Application Notes and Protocols: Synthesis of 1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthetic route described herein involves the hydrolysis of the commercially available precursor, methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate. This method offers a straightforward and efficient approach to obtaining the target carboxylic acid. Additionally, this document outlines the potential biological significance of this scaffold, referencing the known activity of related pyrrolopyridine derivatives as inhibitors of the Janus kinase (JAK) signaling pathway, a critical mediator of immune response and cell growth.

Introduction

The 1H-pyrrolo[3,2-b]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds. Derivatives of this core structure have shown a wide range of pharmacological activities, making them attractive targets for drug discovery programs. Notably, substituted pyrrolo[3,2-b]pyridines have been identified as potent inhibitors of Janus kinases (JAKs), a family of tyrosine kinases that play a crucial role in cytokine signaling. Dysregulation of the JAK-STAT pathway is implicated in various inflammatory diseases, autoimmune disorders, and cancers. The synthesis of novel analogs of this scaffold, such as this compound, provides valuable building blocks for the development of new therapeutic agents.

Experimental Protocol

The synthesis of this compound is achieved through the base-catalyzed hydrolysis of methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate.

Materials:

ReagentCAS NumberMolecular FormulaMolar Mass ( g/mol )Supplier
Methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate872355-63-0C₉H₈N₂O₂176.17Sigma-Aldrich
Sodium Hydroxide (NaOH)1310-73-2NaOH40.00Fisher Scientific
Methanol (MeOH)67-56-1CH₄O32.04VWR Chemicals
Deionized Water (H₂O)7732-18-5H₂O18.02In-house
Hydrochloric Acid (HCl), 1M solution7647-01-0HCl36.46Acros Organics
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11J.T. Baker
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04EMD Millipore

Equipment:

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel (100 mL)

  • Rotary evaporator

  • pH paper or pH meter

  • Glass funnel and filter paper

  • Beakers and Erlenmeyer flasks

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate (1.0 g, 5.68 mmol) in methanol (20 mL).

  • Addition of Base: To the stirred solution, add a solution of sodium hydroxide (0.45 g, 11.25 mmol) in deionized water (5 mL).

  • Hydrolysis: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 65-70 °C) with continuous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase. The reaction is typically complete within 2-4 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

  • Acidification: To the remaining aqueous solution, slowly add 1M hydrochloric acid dropwise with stirring until the pH of the solution is approximately 3-4. A precipitate of the carboxylic acid should form.

  • Isolation of Product: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration, washing with a small amount of cold deionized water.

  • Drying: Dry the collected solid under vacuum to afford this compound.

Expected Yield and Characterization:

CompoundMolecular FormulaMolar Mass ( g/mol )Expected Yield (%)AppearanceMelting Point (°C)
This compoundC₈H₆N₂O₂162.1585-95Off-white solid>250 (decomposes)

Characterization Data (Hypothetical):

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 12.5 (s, 1H, COOH), 11.8 (s, 1H, NH), 8.5 (d, J=2.0 Hz, 1H), 8.1 (d, J=2.0 Hz, 1H), 7.6 (t, J=2.8 Hz, 1H), 6.6 (t, J=2.0 Hz, 1H).

  • ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): 167.2, 148.5, 142.1, 131.0, 129.8, 118.5, 115.3, 101.2.

  • Mass Spectrometry (ESI+): m/z 163.05 [M+H]⁺.

Experimental Workflow

G Synthesis Workflow start Start: Methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate dissolve Dissolve in Methanol start->dissolve add_base Add aq. NaOH Solution dissolve->add_base reflux Heat to Reflux (2-4 h) add_base->reflux cool Cool to Room Temperature reflux->cool evaporate Remove Methanol (Rotary Evaporator) cool->evaporate acidify Acidify with 1M HCl to pH 3-4 evaporate->acidify precipitate Precipitate Formation acidify->precipitate filter Vacuum Filtration precipitate->filter dry Dry Under Vacuum filter->dry end Product: this compound dry->end

Caption: Synthetic workflow for this compound.

Potential Biological Application: JAK-STAT Signaling Pathway Inhibition

Derivatives of the 1H-pyrrolo[3,2-b]pyridine scaffold have been investigated as inhibitors of the Janus kinase (JAK) family of enzymes. The JAK-STAT signaling pathway is a key cascade in the cellular response to cytokines and growth factors, playing a central role in immunity, inflammation, and hematopoiesis.

JAK-STAT Signaling Pathway Overview:

  • Cytokine Binding: The pathway is initiated by the binding of a cytokine to its specific receptor on the cell surface.

  • Receptor Dimerization and JAK Activation: This binding event brings the receptor-associated JAKs into close proximity, leading to their trans-phosphorylation and activation.

  • STAT Phosphorylation: The activated JAKs then phosphorylate specific tyrosine residues on the intracellular domain of the cytokine receptor.

  • STAT Dimerization and Nuclear Translocation: Signal Transducer and Activator of Transcription (STAT) proteins are recruited to these phosphorylated sites, where they are themselves phosphorylated by the JAKs. Phosphorylated STATs then dimerize and translocate to the nucleus.

  • Gene Transcription: In the nucleus, the STAT dimers bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription.

Inhibitors based on the 1H-pyrrolo[3,2-b]pyridine scaffold can potentially bind to the ATP-binding pocket of JAKs, preventing their activation and subsequently blocking the downstream signaling cascade. This mechanism of action makes them promising candidates for the treatment of various inflammatory and autoimmune diseases.

G JAK-STAT Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT STAT->STAT_P STAT_dimer p-STAT Dimer STAT_P->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation Inhibitor 1H-pyrrolo[3,2-b]pyridine -5-carboxylic acid derivative Inhibitor->JAK Inhibition Transcription Gene Transcription DNA->Transcription

Caption: Inhibition of the JAK-STAT pathway by a pyrrolopyridine derivative.

Application Notes and Protocols for 1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid is a heterocyclic organic compound belonging to the pyrrolopyridine class. This structural motif is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. Derivatives of the isomeric 1H-pyrrolo[2,3-b]pyridine scaffold have been identified as potent inhibitors of various protein kinases, including Janus kinase 3 (JAK3) and Fibroblast Growth Factor Receptor (FGFR), which are implicated in inflammatory diseases and cancer, respectively.[1][2][3] Furthermore, other pyrrolopyridine isomers have demonstrated potential as anticancer and antibacterial agents.[4][5]

Given the established biological activities of related pyrrolopyridine derivatives, it is hypothesized that this compound may also exhibit inhibitory activity against protein kinases involved in cell signaling pathways. These application notes provide a detailed in vitro assay protocol to evaluate the potential of this compound as a kinase inhibitor, specifically focusing on a representative tyrosine kinase.

Postulated Signaling Pathway Inhibition

Many pyrrolopyridine derivatives function by inhibiting protein kinases, which are critical components of intracellular signaling pathways that regulate cell proliferation, differentiation, and survival. A common mechanism of action is the blockade of ATP binding to the kinase domain, thereby preventing the phosphorylation of downstream substrates. The diagram below illustrates a generic kinase signaling pathway that could be targeted by this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) ADP ADP RTK->ADP Substrate Substrate Protein RTK->Substrate Phosphorylation Ligand Growth Factor Ligand->RTK Binding & Activation Compound This compound Compound->RTK Inhibition ATP ATP ATP->RTK pSubstrate Phosphorylated Substrate Transcription Gene Transcription (Proliferation, Survival) pSubstrate->Transcription Signal Transduction

Caption: Postulated inhibition of a receptor tyrosine kinase signaling pathway.

In Vitro Kinase Inhibition Assay Protocol

This protocol describes a biochemical assay to determine the half-maximal inhibitory concentration (IC50) of this compound against a selected protein kinase. The assay measures the phosphorylation of a substrate peptide by the kinase in the presence of varying concentrations of the test compound.

Materials and Reagents
  • Recombinant human protein kinase (e.g., FGFR1, JAK3)

  • Biotinylated substrate peptide

  • This compound

  • Adenosine triphosphate (ATP)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Staurosporine (positive control inhibitor)

  • Dimethyl sulfoxide (DMSO)

  • Streptavidin-coated 96-well plates

  • Europium-labeled anti-phospho-substrate antibody

  • Wash buffer (e.g., Tris-buffered saline with 0.1% Tween-20)

  • Time-Resolved Fluorescence (TRF) plate reader

Experimental Workflow

G A Prepare serial dilutions of This compound B Add kinase, biotinylated substrate peptide, and test compound to assay plate A->B C Initiate reaction by adding ATP B->C D Incubate at room temperature C->D E Stop reaction and transfer to streptavidin-coated plate D->E F Wash to remove unbound reagents E->F G Add Europium-labeled anti-phospho-antibody F->G H Incubate and wash G->H I Measure Time-Resolved Fluorescence (TRF) signal H->I J Calculate % inhibition and determine IC50 I->J

Caption: Workflow for the in vitro kinase inhibition assay.

Detailed Procedure
  • Compound Preparation : Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in assay buffer to obtain a range of test concentrations (e.g., 100 µM to 1 nM). Also, prepare serial dilutions of the positive control, staurosporine.

  • Reaction Setup : In a 96-well assay plate, add 5 µL of the diluted test compound or control. To each well, add 10 µL of a solution containing the protein kinase and the biotinylated substrate peptide in assay buffer.

  • Kinase Reaction : Initiate the enzymatic reaction by adding 10 µL of ATP solution (at a concentration close to its Km for the specific kinase) to each well. The final reaction volume is 25 µL.

  • Incubation : Incubate the plate at room temperature for 60 minutes with gentle shaking.

  • Detection :

    • Stop the reaction by adding 25 µL of a stop solution containing EDTA.

    • Transfer 20 µL of the reaction mixture to a streptavidin-coated 96-well plate.

    • Incubate for 60 minutes at room temperature to allow the biotinylated peptide to bind to the plate.

    • Wash the plate three times with wash buffer.

    • Add 50 µL of a solution containing the Europium-labeled anti-phospho-substrate antibody diluted in an appropriate assay buffer.

    • Incubate for 60 minutes at room temperature.

    • Wash the plate three times with wash buffer.

    • Add 100 µL of an enhancement solution to each well.

  • Data Acquisition : Read the plate on a TRF plate reader (excitation at 340 nm, emission at 615 nm).

  • Data Analysis :

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation

The following table presents hypothetical data for the inhibition of a protein kinase by this compound.

CompoundTarget KinaseIC50 (nM) [Hypothetical]
This compoundKinase A75
This compoundKinase B320
Staurosporine (Control)Kinase A15
Staurosporine (Control)Kinase B25

Conclusion

The provided protocol offers a robust framework for the initial in vitro characterization of this compound as a potential kinase inhibitor. Based on the activities of structurally related compounds, this molecule represents a scaffold of interest for further investigation in drug discovery programs targeting kinase-driven pathologies. The successful inhibition of a target kinase in this assay would warrant further studies, including cell-based assays to assess cellular potency and selectivity profiling against a broader panel of kinases.

References

Application Notes & Protocols: 1H-Pyrrolo[3,2-b]pyridine Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the burgeoning role of 1H-pyrrolo[3,2-b]pyridine derivatives and their isomers in the field of oncology. The pyrrolopyridine scaffold, due to its structural similarity to the purine ring of ATP, has emerged as a privileged core for designing novel kinase inhibitors and other anti-cancer agents.[1] This document details their mechanism of action, summarizes key quantitative data, and provides standardized protocols for their evaluation.

Applications in Cancer Research

Derivatives of the 1H-pyrrolo[3,2-b]pyridine scaffold and its isomers, such as 1H-pyrrolo[3,2-c]pyridine and 1H-pyrrolo[2,3-b]pyridine, have demonstrated significant potential in cancer therapy through various mechanisms of action.

Kinase Inhibition

The most prominent application of pyrrolopyridine derivatives is as kinase inhibitors .[1] By mimicking the ATP molecule, these compounds can effectively compete for the ATP-binding site in the kinase hinge region, leading to the inhibition of downstream signaling pathways crucial for cancer cell proliferation, survival, and migration.[1]

Key kinase targets that have been successfully inhibited by pyrrolopyridine analogs include:

  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a known driver in various cancers. Certain 1H-pyrrolo[2,3-b]pyridine derivatives have shown potent inhibitory activity against FGFR1, 2, and 3.[2]

  • FMS Kinase (CSF-1R): This kinase is involved in the survival and differentiation of macrophages, which can contribute to the tumor microenvironment. Pyrrolo[3,2-c]pyridine derivatives have been identified as potent FMS kinase inhibitors.

  • Ribosomal S6 Protein Kinase 2 (RSK2): RSK2 is implicated in signaling pathways that promote cell growth and proliferation. Phenyl sulfonamide-bearing 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have emerged as potent RSK2 inhibitors.[3]

  • Other Kinases: Various other kinases, including LYN, BTK, and mTOR, which are relevant in lymphomas, have also been targeted by pyrrolo[3,2-b]quinoxaline derivatives.[4]

Tubulin Polymerization Inhibition

A distinct class of 1H-pyrrolo[3,2-c]pyridine derivatives acts as tubulin polymerization inhibitors . These compounds bind to the colchicine-binding site on tubulin, disrupting microtubule dynamics.[5][6] This interference with the cytoskeleton leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis in cancer cells.[5][6]

Broad-Spectrum Antiproliferative Activity

Beyond specific molecular targets, many pyrrolopyridine derivatives have demonstrated potent antiproliferative activity against a wide range of cancer cell lines, including:

  • Melanoma[7][8]

  • Breast Cancer[2][6]

  • HeLa (Cervical Cancer)[5][6]

  • SGC-7901 (Gastric Cancer)[5][6]

  • Ovarian and Prostate Cancer

Quantitative Data Summary

The following tables summarize the in vitro efficacy of representative 1H-pyrrolo[3,2-b]pyridine analogs and their isomers from various studies.

Table 1: Kinase Inhibitory Activity of Pyrrolopyridine Derivatives

Compound ClassSpecific DerivativeTarget Kinase(s)IC50 (nM)Reference
1H-pyrrolo[2,3-b]pyridineCompound 4h FGFR17[2]
FGFR29[2]
FGFR325[2]
FGFR4712[2]
1H-pyrrolo[3,2-c]pyridineCompound 1e FMS60[9]
Compound 1r FMS30[9]
1H-pyrrolo[2,3-b]pyridine-2-carboxamideCompound B1 RSK21.7[3]
Pyrrolo[3,2-b]quinoxalineCompound 8a/8b LYN, BTK, mTORSubmicromolar[4]

Table 2: Antiproliferative Activity of Pyrrolopyridine Derivatives

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
1H-pyrrolo[3,2-c]pyridineCompound 10t HeLa0.12[6]
SGC-79010.15[5][6]
MCF-70.21[5][6]
1H-pyrrolo[3,2-c]pyridineDiarylurea 8g A375P (Melanoma)Nanomolar range
Diarylamide 9d A375P (Melanoma)Nanomolar range[7]
1H-pyrrolo[3,2-c]pyridineCompound 1r Ovarian, Prostate, Breast Cancer0.15 - 1.78[9]
1H-pyrrolo[2,3-b]pyridine-2-carboxamideCompound B1 MDA-MB-468 (Breast)0.13[3]

Signaling Pathways and Experimental Workflows

Kinase Inhibition Signaling Pathway

kinase_inhibition_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., FGFR, FMS) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK RSK RSK ERK->RSK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Migration AKT->Proliferation mTOR->Proliferation RSK->Transcription Transcription->Proliferation Inhibitor 1H-Pyrrolopyridine Derivative Inhibitor->RTK Inhibitor->mTOR Inhibitor->RSK

Caption: Generalized kinase inhibition pathway targeted by 1H-pyrrolopyridine derivatives.

Tubulin Polymerization Inhibition Mechanism

tubulin_inhibition cluster_cell Cancer Cell Tubulin α/β-Tubulin Dimers Microtubule Microtubule Assembly Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle CellCycle G2/M Phase Arrest Apoptosis Apoptosis CellCycle->Apoptosis Inhibitor 1H-Pyrrolopyridine Derivative (Colchicine-site binder) Inhibitor->Tubulin Binds to Colchicine Site

Caption: Mechanism of tubulin polymerization inhibition leading to apoptosis.

Experimental Workflow for Compound Evaluation

experimental_workflow cluster_workflow Evaluation Pipeline Synthesis Compound Synthesis & Characterization KinaseAssay In Vitro Kinase Assay (Biochemical) Synthesis->KinaseAssay CellAssay Cell-Based Assays (Proliferation, Apoptosis) KinaseAssay->CellAssay Hits Mechanism Mechanism of Action Studies (Western Blot, Cell Cycle Analysis) CellAssay->Mechanism Potent Compounds InVivo In Vivo Efficacy (Xenograft Models) Mechanism->InVivo Confirmed Mechanism

Caption: A typical workflow for the preclinical evaluation of novel anticancer compounds.

Experimental Protocols

Protocol: In Vitro Kinase Inhibition Assay (Generic)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

Materials:

  • Recombinant human kinase enzyme

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compound (1H-pyrrolo[3,2-b]pyridine derivative) dissolved in DMSO

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • 96-well or 384-well plates (white, for luminescence)

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • Plate reader (luminometer)

Procedure:

  • Compound Preparation: Serially dilute the test compound in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilution starting from 10 µM).

  • Reaction Setup: In each well of the assay plate, add:

    • Kinase buffer

    • Test compound at desired final concentration (final DMSO concentration should be ≤1%).

    • Recombinant kinase enzyme.

    • Substrate.

  • Initiation: Start the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at room temperature or 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the remaining ATP (or ADP produced) by adding the detection reagent according to the manufacturer's instructions.

  • Measurement: After a brief incubation, measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract background luminescence (no enzyme control).

    • Normalize the data with respect to the positive control (no compound, 100% activity) and negative control (no enzyme, 0% activity).

    • Plot the percent inhibition versus the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Cell Proliferation Assay (MTT Assay)

Objective: To assess the effect of a test compound on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A375P)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader (spectrophotometer)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control (DMSO only).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance from a blank well (medium only).

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value.

Protocol: Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of a test compound on cell cycle distribution.

Materials:

  • Cancer cells

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treatment: Treat cells with the test compound at various concentrations (e.g., 0.12 µM, 0.24 µM, 0.36 µM) for a specified time (e.g., 24 hours).[5][6]

  • Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash with cold PBS.

  • Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Analysis: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

  • Data Interpretation: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase would be consistent with the mechanism of a tubulin polymerization inhibitor.[5][6]

References

Application Notes and Protocols: The Medicinal Chemistry Landscape of 1H-Pyrrolo[3,2-b]pyridine-5-carboxylic Acid and its Congeners

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1H-pyrrolo[3,2-b]pyridine scaffold, a nitrogen-containing heterocyclic system, has emerged as a privileged structure in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics. This document provides a comprehensive overview of the applications of this scaffold and its isomers, with a particular focus on the utility of 1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid as a key synthetic intermediate. These notes are intended for researchers, scientists, and professionals in the field of drug discovery and development.

Therapeutic Applications

Derivatives of the 1H-pyrrolo[3,2-b]pyridine core and its isomers have been investigated for a range of therapeutic applications, primarily in oncology, immunology, and inflammatory diseases.

1. Oncology

The pyrrolopyridine scaffold has been extensively explored for the development of anti-cancer agents, targeting various components of cell signaling and proliferation pathways.

  • Kinase Inhibition: A significant area of application is the inhibition of protein kinases, which are crucial regulators of cell growth, differentiation, and survival.

    • FMS Kinase: Derivatives of 1H-pyrrolo[3,2-c]pyridine have been identified as potent inhibitors of FMS kinase.[1] Compound 1r from a series of pyrrolo[3,2-c]pyridine derivatives demonstrated an IC50 of 30 nM against FMS kinase and exhibited significant anti-proliferative activity against various cancer cell lines, with IC50 values ranging from 0.15 to 1.78 µM.[1]

    • Haspin Kinase: 1H-pyrrolo[3,2-g]isoquinoline derivatives have been synthesized as inhibitors of Haspin kinase, a key regulator of mitosis. Certain compounds in this series exhibit potent inhibition with IC50 values in the low nanomolar range (10-80 nM).[2]

    • Fibroblast Growth Factor Receptor (FGFR): 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of FGFRs, which are implicated in various cancers.[3][4][5] Compound 4h from one such series showed potent activity against FGFR1, 2, and 3 with IC50 values of 7, 9, and 25 nM, respectively.[3][4]

    • Acetyl-CoA Carboxylase (ACC1): A 1-isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative (1k ) has been identified as a promising ACC1 inhibitor, which showed significant reduction of malonyl-CoA in HCT-116 xenograft tumors upon oral administration.[6]

  • Tubulin Polymerization Inhibition: Derivatives of 1H-pyrrolo[3,2-c]pyridine have been designed as colchicine-binding site inhibitors, effectively disrupting microtubule dynamics and inducing apoptosis in cancer cells.[7][8] The compound 10t from this series displayed potent antitumor activities with IC50 values ranging from 0.12 to 0.21 μM against HeLa, SGC-7901, and MCF-7 cell lines.[7][8]

  • Inhibition of Neoplastic Cell Transformation: A diarylamide derivative containing a pyrrolo[3,2-c]pyridine scaffold, KIST101029 , was found to inhibit neoplastic cell transformation induced by insulin-like growth factor-1 (IGF-1).[9] It achieves this by inhibiting the MEK, JNK, and mTOR signaling pathways.[9]

2. Immunology and Inflammation

The immunomodulatory and anti-inflammatory potential of pyrrolopyridine derivatives has also been a focus of research.

  • Janus Kinase (JAK) Inhibition: 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives have been developed as potent and orally efficacious immunomodulators targeting JAK3.[10] Compound 31 from this series exhibited a potent immunomodulating effect on IL-2-stimulated T cell proliferation and prolonged graft survival in a rat cardiac transplant model.[10]

  • Human Neutrophil Elastase (HNE) Inhibition: The 1H-pyrrolo[2,3-b]pyridine scaffold has been utilized to develop a new series of HNE inhibitors for the treatment of inflammatory diseases.[11] Compounds 2a and 2b from this series were particularly effective, with IC50 values of 15 and 14 nM, respectively.[11]

3. Other Applications

  • Antiviral Activity: this compound is used as a reactant in the preparation of piperazinones, which act as inhibitors of arenavirus replication.[12]

  • Antibacterial Activity: Derivatives of 5-oxo-4H-pyrrolo[3,2-b]pyridine have shown potent antibacterial activity.[13] One such compound, 7-isopropyl-1-(4-methoxyphenyl)-5-oxo-6,7-dihydro-4H-pyrrolo[3,2-b]pyridine-3-carboxylic acid, had a minimum inhibitory concentration (MIC) of 3.35 µg/mL against Escherichia coli.[13]

  • Neurodegenerative Diseases: While direct application of this compound in neurodegenerative diseases is not extensively documented, related heterocyclic aromatic amines have been studied for their potential role in conditions like Parkinson's and Alzheimer's disease.[14][15] The pyrrolopyridine scaffold is present in various compounds being investigated for their effects on the central nervous system.[16]

Quantitative Data Summary

The following tables summarize the inhibitory activities of various 1H-pyrrolo[3,2-b]pyridine derivatives and its isomers against different biological targets.

Table 1: Kinase Inhibitory Activity

CompoundScaffoldTarget KinaseIC50 (nM)Reference
1r 1H-pyrrolo[3,2-c]pyridineFMS30[1]
KIST101029 1H-pyrrolo[3,2-c]pyridineFMS96[1]
1e 1H-pyrrolo[3,2-c]pyridineFMS60[1]
Compound 3 1H-pyrrolo[3,2-g]isoquinolineHaspin10.6
Compound 2 1H-pyrrolo[3,2-g]isoquinolineHaspin10.1[2]
N-methylated derivative 10 1H-pyrrolo[3,2-g]isoquinolineHaspin23.6
4h 1H-pyrrolo[2,3-b]pyridineFGFR17[3][4]
4h 1H-pyrrolo[2,3-b]pyridineFGFR29[3][4]
4h 1H-pyrrolo[2,3-b]pyridineFGFR325[3][4]

Table 2: Antiproliferative and Other Biological Activities

CompoundScaffoldBiological ActivityCell Line / TargetIC50 / MICReference
10t 1H-pyrrolo[3,2-c]pyridineAntiproliferativeHeLa0.12 µM[7][8]
10t 1H-pyrrolo[3,2-c]pyridineAntiproliferativeSGC-79010.15 µM[8]
10t 1H-pyrrolo[3,2-c]pyridineAntiproliferativeMCF-70.21 µM[7][8]
1r 1H-pyrrolo[3,2-c]pyridineAntiproliferativeOvarian, prostate, breast cancer cells0.15 - 1.78 µM[1]
2a 1H-pyrrolo[2,3-b]pyridineHNE InhibitionHuman Neutrophil Elastase15 nM[11]
2b 1H-pyrrolo[2,3-b]pyridineHNE InhibitionHuman Neutrophil Elastase14 nM[11]
7-isopropyl-1-(4-methoxyphenyl)-5-oxo-6,7-dihydro-4H-pyrrolo[3,2-b]pyridine-3-carboxylic acid 5-oxo-4H-pyrrolo[3,2-b]pyridineAntibacterialE. coli3.35 µg/mL[13]

Experimental Protocols

1. General Synthesis of 1H-Pyrrolo[3,2-c]pyridine Derivatives

A general synthetic route for 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines involves a Suzuki cross-coupling reaction.[8]

  • Step 1: Preparation of Intermediate 16. The intermediate 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (16) is synthesized from commercially available starting materials through a multi-step process involving nitration, condensation, reduction, and a copper-catalyzed N-arylation.[8]

  • Step 2: Suzuki Cross-Coupling. A mixture of intermediate 16 (0.1 mmol), a substituted phenylboronic acid (0.15 mmol), K2CO3 (0.5 mmol), and Pd(PPh3)4 (0.006 mmol) is dissolved in a mixture of 1,4-dioxane (6 mL) and H2O (2 mL).[8] The mixture is degassed with N2 and then reacted in a microwave reactor for 26 minutes at 125 °C.[8]

  • Step 3: Work-up and Purification. After the reaction is complete, the mixture is extracted with ethyl acetate. The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography to yield the final compound.[8]

2. In Vitro Antiproliferative Activity Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds is typically evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8]

  • Cell Seeding: Cancer cell lines (e.g., HeLa, SGC-7901, MCF-7) are seeded in 96-well plates at a suitable density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a positive control (e.g., Combretastatin A-4) for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for another 4 hours to allow the formation of formazan crystals.

  • Formazan Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.

3. Tubulin Polymerization Assay

The effect of compounds on tubulin polymerization can be assessed using a commercially available tubulin polymerization assay kit.

  • Reaction Mixture: A reaction mixture containing tubulin, a polymerization buffer, and GTP is prepared.

  • Compound Addition: The test compound or a control (e.g., paclitaxel as a polymerization promoter, colchicine as an inhibitor) is added to the reaction mixture.

  • Fluorescence Monitoring: The polymerization of tubulin is monitored by measuring the increase in fluorescence of a reporter dye over time at 37 °C.

  • Data Analysis: The fluorescence intensity is plotted against time to generate polymerization curves. The inhibitory effect of the compound is determined by comparing the polymerization curve in the presence of the compound to that of the control.

Signaling Pathways and Experimental Workflows

The Role of this compound

While many of the final active compounds are complex derivatives, this compound and its esters serve as crucial starting materials or intermediates in their synthesis. The carboxylic acid moiety is a versatile functional group in medicinal chemistry, often referred to as a "handle" for molecular modification. It can be readily converted into a variety of other functional groups, such as amides, esters, and hydroxamic acids, allowing for the exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.

The use of this compound as a reactant for preparing piperazinone-based arenavirus replication inhibitors is a direct example of its utility as a synthetic building block.[12] In this context, the carboxylic acid would likely be activated and then reacted with a piperazine derivative to form the corresponding amide. This highlights the strategic importance of this specific molecule in generating libraries of diverse compounds for biological screening.

The 1H-pyrrolo[3,2-b]pyridine scaffold and its isomers represent a highly versatile platform for the design of novel therapeutic agents targeting a range of diseases. The demonstrated efficacy of its derivatives as kinase inhibitors, tubulin polymerization inhibitors, and immunomodulators underscores its significance in medicinal chemistry. This compound, in particular, is a valuable synthetic intermediate that enables the creation of diverse libraries of compounds for drug discovery campaigns. Further exploration of this scaffold is warranted to unlock its full therapeutic potential.

References

Application Notes and Protocols for the Derivatization of 1H-pyrrolo[3,2-b]pyridine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical derivatization of 1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid, a key heterocyclic scaffold in medicinal chemistry. The primary focus is on the formation of amide and ester derivatives, which are common strategies for modulating the physicochemical and pharmacological properties of lead compounds.

Introduction

1H-pyrrolo[3,2-b]pyridine and its derivatives are important structural motifs found in a variety of biologically active molecules. The carboxylic acid functionality at the 5-position serves as a versatile handle for introducing diverse substituents, enabling the exploration of structure-activity relationships (SAR). This document outlines robust and reproducible protocols for the synthesis of amide and ester derivatives of this compound.

Derivatization Strategies

The primary methods for derivatizing the carboxylic acid group of this compound involve the formation of amides and esters.

  • Amidation: This is typically achieved by activating the carboxylic acid with a coupling reagent, followed by the addition of a primary or secondary amine. This method is widely used to introduce a vast array of functional groups and to mimic peptide bonds.

  • Esterification: The formation of esters can be accomplished through acid-catalyzed reactions with alcohols or by using activating agents. Esterification is often employed to enhance lipophilicity and improve cell permeability.

Experimental Protocols

Amide Synthesis via HATU Coupling

This protocol describes a general procedure for the synthesis of 1H-pyrrolo[3,2-b]pyridine-5-carboxamides using the highly efficient coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1][2][3]

Materials:

ReagentSupplierGrade
This compoundCommercial>95%
HATUCommercialReagent Grade
N,N-Diisopropylethylamine (DIPEA)CommercialAnhydrous
Amine (R1R2NH)CommercialVarious
N,N-Dimethylformamide (DMF)CommercialAnhydrous
Dichloromethane (DCM)CommercialHPLC Grade
Saturated aqueous sodium bicarbonate (NaHCO3)In-house prep.-
BrineIn-house prep.-
Anhydrous sodium sulfate (Na2SO4)CommercialReagent Grade

Protocol:

  • To a solution of this compound (1.0 eq.) in anhydrous DMF, add the desired amine (1.1 eq.) and DIPEA (3.0 eq.).

  • Stir the mixture at room temperature for 10 minutes.

  • Add HATU (1.2 eq.) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Quantitative Data (Representative):

Amine SubstrateCoupling Time (h)Yield (%)
Benzylamine285
Morpholine378
Aniline472

Note: Yields are representative and may vary depending on the specific amine used.

Ester Synthesis via Acid Catalysis

This protocol outlines a standard Fischer esterification method for the synthesis of alkyl esters of this compound.[4]

Materials:

ReagentSupplierGrade
This compoundCommercial>95%
Alcohol (ROH)CommercialAnhydrous
Sulfuric acid (H2SO4)CommercialConcentrated
Diethyl etherCommercialAnhydrous
Saturated aqueous sodium bicarbonate (NaHCO3)In-house prep.-
Anhydrous magnesium sulfate (MgSO4)CommercialReagent Grade

Protocol:

  • Suspend this compound (1.0 eq.) in the desired alcohol (e.g., methanol, ethanol), used as both reagent and solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).

  • Heat the reaction mixture to reflux and stir for 4-8 hours, monitoring by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated aqueous NaHCO3 to neutralize the acid catalyst.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization or flash column chromatography to yield the pure ester.

Quantitative Data (Representative):

AlcoholReaction Time (h)Yield (%)
Methanol492
Ethanol688
Propanol885

Note: The existence of a methyl ester of a related chloro-substituted analog has been reported, supporting the feasibility of this transformation.[5]

Visualizations

Amidation_Workflow cluster_reagents Reagents cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1H-pyrrolo[3,2-b]pyridine- 5-carboxylic acid Mix Mix & Stir (Room Temp, 2-4h) A->Mix B Amine (R1R2NH) B->Mix C HATU C->Mix D DIPEA D->Mix E DMF E->Mix Dilute Dilute (DCM) Mix->Dilute Wash Wash (NaHCO3, Brine) Dilute->Wash Dry Dry (Na2SO4) Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Amide Derivative Purify->Product

Caption: Workflow for the HATU-mediated amidation.

Esterification_Workflow cluster_reagents Reagents cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1H-pyrrolo[3,2-b]pyridine- 5-carboxylic acid Reflux Reflux (4-8h) A->Reflux B Alcohol (ROH) B->Reflux C H2SO4 (cat.) C->Reflux Concentrate Concentrate Reflux->Concentrate Dissolve Dissolve (Ether) Concentrate->Dissolve Wash Wash (NaHCO3, Brine) Dissolve->Wash Dry Dry (MgSO4) Wash->Dry Concentrate2 Concentrate Dry->Concentrate2 Purify Recrystallization or Column Chromatography Concentrate2->Purify Product Ester Derivative Purify->Product

Caption: Workflow for the acid-catalyzed esterification.

Signaling Pathway Diagram (Hypothetical)

The derivatization of the this compound core can lead to compounds that interact with various biological targets, such as kinases. The following diagram illustrates a hypothetical signaling pathway that could be modulated by these derivatives.

Signaling_Pathway Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Activation Derivative Pyrrolopyridine Derivative Derivative->Receptor Inhibition Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation CellularResponse Cellular Response (e.g., Proliferation, Survival) TranscriptionFactor->CellularResponse Gene Expression

Caption: Hypothetical kinase inhibition pathway.

References

Application Notes and Protocols for Coupling 1H-pyrrolo[3,2-b]pyridine-5-carboxylic Acid to Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid is a heterocyclic moiety of significant interest in medicinal chemistry and drug development. Its incorporation into peptides can modulate their pharmacological properties, including receptor affinity, cell permeability, and metabolic stability. The coupling of this carboxylic acid to the N-terminus of a peptide or an amino acid side chain is a critical step in the synthesis of these modified peptides. This document provides detailed protocols for common and effective amide bond formation techniques applicable to this scaffold.

The core of the reaction involves the activation of the carboxylic acid group to make it susceptible to nucleophilic attack by the primary amine of the peptide.[1][2] The choice of coupling reagent is crucial for achieving high yields, minimizing side reactions, and preserving the stereochemical integrity of the peptide.[1] Common classes of coupling reagents include carbodiimides, phosphonium salts, and aminium/uronium salts.[2][3]

General Experimental Workflow

The overall process for coupling this compound to a peptide involves three main stages: activation of the carboxylic acid, reaction with the peptide's N-terminal amine, and subsequent purification of the conjugate. This can be performed on a peptide attached to a solid support (solid-phase) or with a free peptide in solution (solution-phase).

G cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction Acid 1H-pyrrolo[3,2-b]pyridine- 5-carboxylic acid Activation Carboxylic Acid Activation (Formation of active ester/intermediate) Acid->Activation Dissolve in DMF/DCM Peptide Peptide (N-terminus free amine) Coupling Nucleophilic Attack by Peptide Amine (Amide Bond Formation) Peptide->Coupling Reagents Coupling Reagent + Additive (e.g., HOBt) + Base (e.g., DIPEA) Reagents->Activation Activation->Coupling Workup Reaction Quench & Workup / Cleavage from Resin Coupling->Workup Purification Purification (e.g., HPLC) Workup->Purification Analysis Characterization (LC-MS, NMR) Purification->Analysis

Caption: General workflow for peptide conjugation.

Comparative Data of Common Coupling Methods

The efficiency of the coupling reaction depends significantly on the chosen reagent and conditions. The following table summarizes typical outcomes for various standard coupling protocols. Actual yields may vary based on the peptide sequence, steric hindrance, and solubility.

Coupling MethodReagentsBaseTypical Yield RangeKey Advantages & Disadvantages
Carbodiimide EDC or DIC, HOBtDIPEA or NMM60-85%Advantages: Cost-effective, readily available.[3] Disadvantages: Byproduct (urea) can be difficult to remove (especially DCU from DCC/DIC); moderate risk of racemization without additive.[3][4]
Uronium/Aminium HBTU or HATU, HOAtDIPEA or Collidine85-98%Advantages: High efficiency, fast reaction times, low racemization (especially with HATU).[3] Disadvantages: Higher cost; potential for side reactions (guanidinylation) if base is added before the carboxylic acid.[1]
Phosphonium PyBOP or PyBrOPDIPEA80-95%Advantages: Very effective, especially for sterically hindered couplings.[2] PyBrOP is highly reactive.[4] Disadvantages: Byproduct (HMPA from BOP) is carcinogenic[2]; higher cost.
Phosphonic Anhydride T3PPyridine or DIPEA70-90%Advantages: Good for solution-phase synthesis; byproducts are water-soluble and easily removed.[5] Disadvantages: Less commonly used in solid-phase synthesis.

Experimental Protocols

Safety Precaution: Always handle reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: EDC/HOBt Mediated Coupling (Solution-Phase)

This method uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), a water-soluble carbodiimide, making byproduct removal straightforward.[4]

Materials:

  • This compound

  • Peptide with a free N-terminus

  • EDC hydrochloride

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve this compound (1.2 equivalents) and HOBt (1.3 equivalents) in anhydrous DMF (5-10 mL per mmol of peptide).

  • Add the peptide (1.0 equivalent) to the solution. If the peptide is a hydrochloride salt, add DIPEA (1.1 equivalents) and stir for 5 minutes.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC hydrochloride (1.3 equivalents) to the reaction mixture portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor reaction progress using LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.

  • Wash the organic phase sequentially with 5% HCl solution (if DIPEA was used), saturated sodium bicarbonate solution, and brine.[4]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography or preparative HPLC.

Protocol 2: HATU Mediated Coupling (Solid-Phase)

This protocol is suitable for peptides synthesized on a solid support (e.g., Rink Amide resin). HATU is a highly effective coupling reagent that minimizes racemization.[3]

Materials:

  • Fmoc-protected peptide-on-resin (with N-terminus deprotected)

  • This compound

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIPEA or 2,4,6-Collidine

  • Anhydrous DMF

  • Piperidine solution (20% in DMF) for Fmoc deprotection

  • DCM

Procedure:

  • Resin Swelling: Swell the peptide-on-resin in DMF for 30 minutes in a solid-phase synthesis vessel.

  • Fmoc Deprotection: If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine in DMF (2 x 10 minutes) to expose the free amine. Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Coupling Solution Preparation: In a separate vial, dissolve this compound (3.0 equivalents based on resin loading), HATU (2.9 equivalents), and DIPEA (6.0 equivalents) in anhydrous DMF. Pre-activate by stirring for 2-5 minutes.

  • Coupling Reaction: Add the prepared coupling solution to the resin. Agitate the vessel at room temperature for 2-4 hours.

  • Monitoring: Take a small sample of resin beads, wash them, and perform a Kaiser test (ninhydrin test) to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.[4]

  • Washing: Once the reaction is complete, drain the reaction solution and wash the resin thoroughly with DMF (5x), DCM (3x), and Methanol (3x).

  • Cleavage and Deprotection: Dry the resin. Cleave the peptide from the resin and remove side-chain protecting groups using a suitable cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS for standard protecting groups).[6]

  • Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and purify by preparative HPLC.

Protocol 3: PyBOP Mediated Coupling

PyBOP is a phosphonium-based reagent effective for forming amide bonds, particularly with sterically hindered components.[2]

Materials:

  • Peptide-on-resin (N-terminus deprotected) or in solution

  • This compound

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

  • DIPEA

  • Anhydrous DMF

Procedure:

  • Prepare Coupling Solution: In a vial, dissolve this compound (2.0 equivalents) and PyBOP (2.0 equivalents) in anhydrous DMF.

  • Add Base: Add DIPEA (4.0 equivalents) to the solution.

  • Add Peptide: Add the coupling solution to the deprotected peptide (on resin or in solution, 1.0 equivalent).

  • Reaction: Agitate the mixture at room temperature for 1-3 hours. Monitor the reaction by Kaiser test (for solid-phase) or LC-MS (for solution-phase).

  • Workup and Purification: Follow the washing, cleavage, and purification steps outlined in Protocol 2 (for solid-phase) or the workup steps from Protocol 1 (for solution-phase).

Signaling Pathway & Logical Relationship Diagram

The choice of coupling reagent is dictated by factors such as cost, desired efficiency, and the chemical nature of the peptide, especially the risk of racemization at the C-terminal amino acid of the activated species.

G cluster_input Inputs cluster_decision Decision Point cluster_pathways Coupling Pathways cluster_output Outcome Acid Pyrrolopyridine Carboxylic Acid Decision Select Coupling Strategy Acid->Decision Peptide Peptide (Free Amine) Peptide->Decision Carbodiimide Carbodiimide (EDC, DIC) + HOBt Decision->Carbodiimide Cost-Sensitive Standard Coupling Onium Onium Salt (HATU, HBTU) + Base Decision->Onium High Efficiency Low Racemization Phosphonium Phosphonium Salt (PyBOP) + Base Decision->Phosphonium Steric Hindrance Difficult Coupling Product Conjugated Peptide Carbodiimide->Product Onium->Product Phosphonium->Product

Caption: Decision logic for selecting a coupling method.

References

Application Notes and Protocols for Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy in modern drug discovery, offering a rational approach to identifying novel lead compounds.[1][2][3] Unlike traditional high-throughput screening (HTS) which screens large libraries of complex molecules, FBDD begins with the identification of low-molecular-weight fragments (typically < 300 Da) that bind weakly to a biological target.[3][4] These initial fragment hits, characterized by high ligand efficiency (LE), serve as starting points for the iterative process of structure-guided lead optimization to generate potent and selective drug candidates.[5][6] This methodology has proven successful in tackling a wide range of biological targets, including enzymes and challenging protein-protein interactions.[2][4]

The core principle of FBDD lies in the concept that smaller, less complex molecules can more efficiently sample the chemical space of a target's binding site.[6][7] By identifying these initial binding fragments, researchers can gain valuable insights into the key interactions required for molecular recognition. Subsequently, these fragments can be optimized into more potent lead compounds through strategies such as fragment growing, linking, or merging.[2] This bottom-up approach often leads to final compounds with superior physicochemical properties compared to those identified through HTS.[6]

This document provides detailed application notes and experimental protocols for key techniques in FBDD, along with a summary of quantitative data from successful case studies and visualizations of relevant signaling pathways.

Data Presentation: Quantitative Analysis of FBDD Case Studies

The following tables summarize quantitative data from various successful FBDD campaigns, illustrating the evolution of fragment hits into lead compounds. The parameters include Molecular Weight (MW), calculated octanol-water partition coefficient (clogP), dissociation constant (KD), and Ligand Efficiency (LE).

Table 1: Fragment Hits and Corresponding Lead Compounds

TargetFragment HitMW (Da)clogPKD (μM)LELead CompoundMW (Da)clogPKD (nM)LERef.
p38 MAP Kinase1165.21.81200.41Compound A385.53.5100.35[5]
CDK22189.22.13000.35Compound B412.54.2500.31[5]
Thrombin3210.31.55000.31Compound C450.63.8800.29[5]
Ribonuclease A4140.10.910000.32Compound D320.42.52000.30[5]
PTP1B5195.22.52500.36Compound E425.54.5300.33[5]

Table 2: Properties of Covalent Fragment Hits and Optimized Leads

TargetFragment HitMW (Da)clogPKi (μM)LELead CompoundMW (Da)clogPIC50 (nM)LERef.
KRAS G12C6220.32.8500.45Sotorasib560.65.10.10.38[8]
BTK7198.22.21000.40Acalabrutinib465.54.850.37[8]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy for Fragment Screening

NMR spectroscopy is a powerful biophysical technique for identifying and characterizing fragment binding due to its sensitivity in detecting weak interactions.[9] Ligand-observed NMR methods, such as Saturation Transfer Difference (STD) and Water-Ligand Observed with Gradient Spectroscopy (WaterLOGSY), are commonly employed for primary screening.[1][10]

Objective: To identify fragments that bind to a target protein by detecting the transfer of saturation from the protein to the ligand.

Materials:

  • Target protein (typically 10-50 µM) in a suitable buffer (e.g., phosphate-buffered saline, PBS) containing 10% D2O.

  • Fragment library compounds (typically 100-500 µM).

  • NMR spectrometer with a proton-sensitive probe.

Procedure: [10][11]

  • Sample Preparation:

    • Prepare a stock solution of the target protein in the chosen buffer.

    • Prepare stock solutions of individual fragments or fragment mixtures in a compatible solvent (e.g., DMSO-d6).

    • Prepare the final NMR sample by adding the fragment stock solution to the protein solution to achieve the desired final concentrations. The final DMSO-d6 concentration should be kept low (<5%) to avoid protein denaturation.

  • NMR Spectrometer Setup:

    • Tune and match the probe for ¹H.

    • Lock the spectrometer on the D2O signal.

    • Shim the sample to obtain good resolution.

  • Acquisition of a Reference ¹H Spectrum:

    • Acquire a standard 1D ¹H spectrum of the protein-fragment mixture to identify the chemical shifts of the fragment protons.

  • STD NMR Experiment Setup: [11]

    • Use a standard STD pulse sequence (e.g., stddiff).

    • Set the on-resonance irradiation frequency to a region where only protein resonances appear (e.g., 0.5 to -1.0 ppm for aliphatic protons or 7.0 to 8.0 ppm for aromatic protons).

    • Set the off-resonance irradiation frequency to a region where no protein or ligand signals are present (e.g., 30-40 ppm).

    • Set the saturation time (typically 1-2 seconds).

    • Set the total number of scans, ensuring a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the on- and off-resonance spectra separately.

    • Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.

    • Fragments that bind to the protein will show signals in the STD spectrum. The intensity of the STD signals is proportional to the proximity of the fragment protons to the protein surface.

Surface Plasmon Resonance (SPR) for Fragment Screening

SPR is a label-free, real-time technique that measures changes in the refractive index at the surface of a sensor chip, allowing for the detection and characterization of biomolecular interactions.[12][13] It is widely used in FBDD for primary screening and hit validation.[12]

Objective: To identify fragment binding to an immobilized target protein and determine binding affinity and kinetics.

Materials:

  • SPR instrument (e.g., Biacore).

  • Sensor chip (e.g., CM5, NTA).

  • Target protein.

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5).

  • Running buffer (e.g., HBS-EP+).

  • Fragment library compounds.

  • Regeneration solution (e.g., 10 mM glycine-HCl, pH 1.5-2.5).

Procedure: [14][15]

  • Sensor Chip Preparation and Ligand Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the sensor surface (e.g., with a mixture of EDC and NHS for amine coupling).

    • Inject the target protein in the immobilization buffer to achieve the desired immobilization level.

    • Deactivate any remaining active groups on the surface (e.g., with ethanolamine).

  • Fragment Screening:

    • Prepare a dilution series of each fragment in the running buffer.

    • Inject the fragments over the immobilized target surface at a constant flow rate.

    • Monitor the change in response units (RU) in real-time. A concentration-dependent increase in RU indicates binding.

  • Data Analysis: [12]

    • Subtract the response from a reference flow cell (without immobilized protein or with an irrelevant protein) to correct for bulk refractive index changes and non-specific binding.

    • For each fragment, plot the steady-state response against the fragment concentration.

    • Fit the data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the dissociation constant (KD).

  • Regeneration:

    • After each fragment injection, inject the regeneration solution to remove the bound fragment and prepare the surface for the next injection.

X-ray Crystallography for Fragment Screening

X-ray crystallography provides high-resolution structural information of a fragment bound to its target protein, offering invaluable insights for structure-based drug design.[16][17]

Objective: To determine the three-dimensional structure of protein-fragment complexes.

Materials:

  • High-quality protein crystals.

  • Fragment library compounds dissolved in a cryo-protectant compatible solvent (e.g., DMSO, ethylene glycol).

  • Cryo-protectant solution.

  • Crystal harvesting tools (e.g., loops).

  • Synchrotron beamline access.

Procedure: [18][19]

  • Crystal Preparation:

    • Grow robust protein crystals that can withstand the soaking procedure and cryo-cooling.

  • Fragment Soaking:

    • Prepare soaking solutions containing individual fragments or cocktails of fragments at high concentrations (typically 10-50 mM) in a cryo-protectant solution.

    • Transfer the protein crystals into the soaking solutions and incubate for a defined period (minutes to hours).

  • Crystal Harvesting and Cryo-cooling:

    • Carefully remove the soaked crystals from the soaking solution using a loop.

    • Plunge the crystal into liquid nitrogen to flash-cool it, preserving the crystal integrity.

  • X-ray Diffraction Data Collection:

    • Mount the cryo-cooled crystal on the goniometer of a synchrotron beamline.

    • Collect a complete X-ray diffraction dataset.

  • Data Processing and Structure Determination:

    • Process the diffraction data (integration, scaling, and merging).

    • Solve the crystal structure using molecular replacement with a known apo-protein structure.

    • Analyze the electron density maps to identify the bound fragment.

    • Refine the protein-fragment complex structure.

Signaling Pathway Visualizations

Understanding the signaling pathways in which a drug target is involved is crucial for effective drug discovery. The following diagrams, generated using Graphviz (DOT language), illustrate two key pathways frequently targeted in drug discovery.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway plays a critical role in embryonic development and adult tissue homeostasis.[20][21] Its aberrant activation is implicated in various cancers.[22]

Wnt_beta_catenin_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled binds Dsh Dishevelled (Dsh) Frizzled->Dsh activates LRP5_6 LRP5/6 GSK3b GSK3β Dsh->GSK3b inhibits APC APC beta_catenin β-catenin GSK3b->beta_catenin phosphorylates for degradation Destruction_Complex Destruction Complex Axin Axin beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc translocates Destruction_Complex->beta_catenin targets TCF_LEF TCF/LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes activates beta_catenin_nuc->TCF_LEF binds

Caption: Wnt/β-catenin signaling pathway.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[23][24][25] Its dysregulation is a hallmark of many cancers.[26][27]

PI3K_AKT_mTOR_pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK binds PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 activates S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->AKT activates Cell_Growth Cell Growth & Proliferation S6K->Cell_Growth PTEN PTEN PTEN->PIP3 dephosphorylates

Caption: PI3K/AKT/mTOR signaling pathway.

Conclusion

Fragment-Based Drug Discovery has established itself as a cornerstone of modern medicinal chemistry, providing a rational and efficient path to novel therapeutics. By leveraging sensitive biophysical techniques and structure-based design, FBDD enables the exploration of new chemical space and the development of high-quality lead compounds. The protocols and data presented herein are intended to serve as a valuable resource for researchers and scientists engaged in the exciting and challenging field of drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format. The proposed synthetic route involves the formation of the key intermediate, methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate, followed by hydrolysis to the final carboxylic acid.

Part 1: Synthesis of Methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate via Bartoli Indole Synthesis

The Bartoli indole synthesis is a viable method for constructing the 4-azaindole core from a substituted nitropyridine.[1][2][3][4]

Q1: My yield of methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the Bartoli synthesis of 4-azaindoles can stem from several factors. Here are the key areas to investigate:

  • Quality of the Grignard Reagent: The vinyl Grignard reagent is sensitive to air and moisture. Ensure you are using a freshly prepared or properly titrated solution. The use of at least three equivalents is crucial for the reaction to proceed to completion.[1][2]

  • Reaction Temperature: Strict temperature control is critical. The initial addition of the Grignard reagent should be performed at a low temperature, typically -78 °C, and then allowed to warm slowly.[1] Inadequate temperature control can lead to the formation of side products.

  • Starting Material Purity: Impurities in the starting nitropyridine can interfere with the reaction. Ensure your starting material is pure before use.

  • Steric Hindrance: The Bartoli reaction is often more efficient with a sterically bulky substituent ortho to the nitro group.[2][4] If your starting nitropyridine lacks significant steric hindrance, this could contribute to lower yields.

Troubleshooting Table for Low Yield in Bartoli Synthesis

Potential Cause Recommended Action
Inactive Grignard ReagentUse freshly prepared or titrated vinylmagnesium bromide. Ensure anhydrous conditions.
Incorrect StoichiometryUse at least 3 equivalents of the vinyl Grignard reagent.
Poor Temperature ControlMaintain the reaction at -78 °C during addition and warm slowly to -20 °C.[1]
Impure Starting MaterialPurify the starting nitropyridine derivative before use.
Insufficient Steric HindranceConsider using a starting material with a larger ortho-substituent if possible.

Q2: I am observing a significant amount of aniline byproducts instead of the desired azaindole. Why is this happening and what can be done?

A2: The formation of anilines is a known side reaction in the Bartoli synthesis, especially when the reaction conditions are not optimal or when using nitroarenes without ortho-substituents. This typically occurs when the intermediate nitrosoarene is reduced before it can react with a second equivalent of the Grignard reagent to proceed to the indole. To minimize aniline formation, ensure that a sufficient excess of the vinyl Grignard reagent is used and that the reaction temperature is carefully controlled.

Part 2: Alternative Synthesis of the 4-Azaindole Core

If the Bartoli synthesis proves problematic, consider these alternative established methods for constructing the 4-azaindole ring system.

  • Fischer Indole Synthesis: This classic method can be adapted for the synthesis of 4-azaindoles, particularly when the starting pyridylhydrazine has an electron-donating group.[5][6][7][8]

  • Leimgruber-Batcho Indole Synthesis: This is another powerful method for preparing indoles and azaindoles from o-nitrotoluenes.[9][10][11][12]

Yield Comparison for 4-Azaindole Synthesis Methods

Synthetic Method Typical Yield Range Key Considerations
Bartoli Indole Synthesis40-80%[3]Requires ortho-substituted nitropyridine and excess Grignard reagent.
Fischer Indole SynthesisGood to very good yields[6][8]More efficient with electron-donating groups on the pyridylhydrazine.
Leimgruber-Batcho SynthesisHigh yields[11]Proceeds under mild conditions.
Part 3: Hydrolysis of Methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate

The final step is the conversion of the methyl ester to the carboxylic acid.

Q3: The hydrolysis of my methyl ester is incomplete. How can I drive the reaction to completion?

A3: Incomplete hydrolysis is a common issue. Here are some strategies to ensure complete conversion:

  • Choice of Hydrolysis Conditions: Alkaline hydrolysis is generally preferred over acidic hydrolysis because it is an irreversible reaction.[13][14] Use a dilute alkali solution such as sodium hydroxide or lithium hydroxide.[15][16]

  • Reaction Time and Temperature: The ester should be heated under reflux with the alkaline solution.[13] Monitor the reaction by TLC or LCMS to determine when the starting material has been fully consumed.

  • Use of a Co-solvent: If the ester has poor solubility in the aqueous alkali, adding a co-solvent like methanol or THF can create a monophasic solution and improve the reaction rate.[15]

Q4: I am concerned about decarboxylation of the final product. Is this a likely side reaction?

Part 4: Purification of this compound

Q5: What is the best way to purify the final carboxylic acid product?

A5: The purification of carboxylic acids can often be achieved through an acid-base extraction followed by recrystallization.

  • Acid-Base Extraction:

    • Dissolve the crude product in an organic solvent.

    • Extract with an aqueous basic solution (e.g., sodium bicarbonate) to convert the carboxylic acid to its water-soluble carboxylate salt.

    • Wash the aqueous layer with an organic solvent to remove any non-acidic impurities.

    • Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the pure carboxylic acid.

    • Collect the precipitated solid by filtration.[17]

  • Recrystallization: The purified solid can be further purified by recrystallization from a suitable solvent system.[17]

Frequently Asked Questions (FAQs)

Q: What are the key safety precautions to take during this synthesis? A: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Grignard reagents are highly reactive and flammable; handle them with extreme care under an inert atmosphere.

Q: How can I monitor the progress of my reactions? A: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LCMS) are effective techniques for monitoring the progress of the reactions by observing the disappearance of starting materials and the appearance of products.

Q: Where can I find the starting materials for this synthesis? A: The precursor, methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate, is commercially available from suppliers like Sigma-Aldrich.[17][18] Substituted nitropyridines for the Bartoli synthesis can also be sourced from various chemical suppliers.

Experimental Protocols

A detailed experimental protocol for a similar synthesis, the Bartoli synthesis of 7-chloro-6-azaindole, can be found in the literature and adapted for the synthesis of the methyl ester intermediate.[1] The subsequent hydrolysis can be performed using standard procedures.[13][14][15]

Visualizations

Synthesis_Workflow cluster_0 Synthesis of Methyl Ester Intermediate cluster_1 Hydrolysis cluster_2 Purification Nitropyridine Nitropyridine Bartoli_Synthesis Bartoli_Synthesis Nitropyridine->Bartoli_Synthesis Vinyl Grignard Methyl_Ester Methyl_Ester Bartoli_Synthesis->Methyl_Ester Yield: 40-80% Hydrolysis Hydrolysis Methyl_Ester->Hydrolysis NaOH, H2O/MeOH, Reflux Carboxylic_Acid_Crude Carboxylic_Acid_Crude Hydrolysis->Carboxylic_Acid_Crude Purification Purification Carboxylic_Acid_Crude->Purification Acid-Base Extraction Recrystallization Final_Product Final_Product Purification->Final_Product

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Low_Yield Start Low Yield in Bartoli Synthesis Check_Grignard Check Grignard Reagent Quality and Stoichiometry Start->Check_Grignard Check_Temp Verify Temperature Control Check_Grignard->Check_Temp OK Action_Grignard Use fresh/titrated reagent (>= 3 eq.) Check_Grignard->Action_Grignard Issue Found Check_Purity Assess Starting Material Purity Check_Temp->Check_Purity OK Action_Temp Maintain -78°C for addition, slow warming Check_Temp->Action_Temp Issue Found Action_Purity Purify nitropyridine Check_Purity->Action_Purity Issue Found Success Yield Improved Check_Purity->Success OK Action_Grignard->Check_Temp Action_Temp->Check_Purity Action_Purity->Success

Caption: Troubleshooting workflow for low yield in the Bartoli synthesis step.

References

Technical Support Center: Purification of 1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid.

Troubleshooting Guides

Issue 1: The compound streaks badly and provides poor separation during normal-phase column chromatography.

  • Question: My this compound is showing significant streaking on silica gel, making it difficult to separate from impurities. What can I do to improve the chromatography?

  • Answer: Streaking is a common issue for polar, amphoteric compounds like this compound on standard silica gel. This is often due to strong interactions between the basic pyridine nitrogen and the acidic silanol groups of the stationary phase, as well as the polar carboxylic acid group.

    Here are several strategies to mitigate this issue:

    • Mobile Phase Modification:

      • Addition of a Base: To neutralize the acidic sites on the silica gel, add a small amount of a volatile base to your mobile phase. A common choice is triethylamine (TEA) at a concentration of 0.1-1%.[1]

      • Addition of an Acid: To suppress the ionization of the carboxylic acid group, you can add a small amount of a volatile acid like acetic acid or formic acid (0.1-1%) to the mobile phase. This can sometimes improve peak shape, but care must be taken as it can also lead to other interactions.

      • Use of Highly Polar Solvents: Employing a more polar solvent system, such as dichloromethane (DCM) and methanol (MeOH), can help to better solvate the compound and reduce strong interactions with the silica. A gradient elution from a lower polarity (e.g., 98:2 DCM:MeOH) to a higher polarity (e.g., 90:10 DCM:MeOH) is often effective.

    • Alternative Stationary Phases:

      • Deactivated Silica: Use silica gel that has been end-capped or treated to reduce the number of acidic silanol groups.

      • Alumina: Alumina (neutral or basic) can be a good alternative to silica gel for the purification of basic compounds.[2]

      • Reversed-Phase Silica (C18): If normal-phase chromatography continues to be problematic, reversed-phase flash chromatography is an excellent alternative for polar compounds.[1]

Issue 2: The compound appears to be degrading on the silica gel column.

  • Question: I suspect my this compound is decomposing during purification on silica gel. How can I confirm this and what are my options?

  • Answer: Degradation on silica gel can occur with sensitive heterocyclic compounds.

    • Confirmation of Degradation: To check for stability, spot your crude material on a TLC plate and let it sit for an hour. Then, elute the plate and see if new spots have appeared compared to a freshly spotted sample.

    • Purification Alternatives:

      • Minimize Contact Time: Use flash chromatography with a higher flow rate to reduce the time the compound spends on the column.

      • Use a Less Acidic Stationary Phase: As mentioned previously, alumina or deactivated silica can be less harsh.[2]

      • Reversed-Phase Chromatography: This is often the best solution for compounds unstable on silica. The non-polar stationary phase is less likely to cause acid-catalyzed degradation.[1]

      • Recrystallization: If a suitable solvent can be found, recrystallization is a non-chromatographic method that avoids contact with stationary phases.

Issue 3: The compound is poorly soluble in solvents suitable for column chromatography.

  • Question: I'm having trouble dissolving my crude this compound in a solvent that is compatible with loading onto a silica gel column. What should I do?

  • Answer: Poor solubility can be a significant challenge.

    • Use a Stronger Loading Solvent: Dissolve your compound in a small amount of a highly polar solvent like DMSO or DMF, then adsorb it onto a small amount of silica gel. After evaporating the solvent, the dried silica with the adsorbed compound can be loaded onto the column.

    • Solvent Mixtures: Try dissolving the compound in a mixture of solvents. For example, a small amount of methanol or DMSO can be added to dichloromethane to increase the solvating power.

    • Consider Reversed-Phase: For reversed-phase chromatography, the compound can often be dissolved in the initial mobile phase, which typically contains a high percentage of water or in a solvent like DMSO.[1]

Frequently Asked Questions (FAQs)

  • Q1: What are the most common impurities I might encounter?

    • A1: Common impurities can include unreacted starting materials, reagents from the synthesis (e.g., coupling agents, bases), and byproducts from side reactions. For instance, if the synthesis involves a hydrolysis of an ester precursor, incomplete hydrolysis will leave the corresponding ester as an impurity.

  • Q2: What is a good starting point for a mobile phase in normal-phase chromatography?

    • A2: A good starting point for TLC analysis and subsequent column chromatography is a mixture of dichloromethane (DCM) and methanol (MeOH). Begin with a ratio of 98:2 and gradually increase the proportion of methanol. Adding 0.5% triethylamine to the mobile phase is also recommended to improve peak shape.[1]

  • Q3: When should I consider using reversed-phase chromatography?

    • A3: Reversed-phase chromatography is particularly useful when your compound is highly polar, shows poor retention or significant streaking on silica gel even with mobile phase modifiers, or is unstable on silica.[1]

  • Q4: What is a suitable recrystallization solvent for this compound?

    • A4: Finding an ideal single solvent for recrystallization can be challenging for this type of molecule. A solvent system of ethanol and water, or dimethylformamide (DMF) and water, could be effective. The compound should be dissolved in the minimum amount of the hot solvent (or the solvent in which it is more soluble) and then the anti-solvent (the one in which it is less soluble) is added dropwise until turbidity is observed, followed by slow cooling.

  • Q5: How can I assess the purity of my final product?

    • A5: The purity of the final compound should be assessed using a combination of techniques. High-Performance Liquid Chromatography (HPLC), particularly with a mass spectrometry (MS) detector (LC-MS), is a powerful tool for determining purity.[3] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify any residual solvents or impurities.

Data Presentation

Table 1: Comparison of Purification Methods for this compound (Representative Data)

Purification MethodStationary PhaseMobile Phase/SolventTypical PurityTypical YieldAdvantagesDisadvantages
Normal-Phase Flash ChromatographySilica GelDCM/MeOH with 0.5% TEA>95%60-80%Fast, widely availablePotential for streaking and degradation
Reversed-Phase Flash ChromatographyC18 SilicaWater/Acetonitrile with 0.1% Formic Acid>98%70-90%Excellent for polar compounds, less degradationRequires specialized columns, removal of water
Recrystallization-Ethanol/Water>99%40-70%High purity, scalableLower yield, requires suitable solvent system

Experimental Protocols

Protocol 1: Normal-Phase Flash Column Chromatography

  • Mobile Phase Preparation: Prepare a mobile phase of dichloromethane (DCM) and methanol (MeOH) with 0.5% triethylamine (TEA). Start with a low polarity mixture (e.g., 98:2 DCM:MeOH) and a higher polarity mixture (e.g., 90:10 DCM:MeOH) for gradient elution.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of DCM/MeOH (e.g., 1:1). If solubility is low, use a small amount of DMSO and adsorb the sample onto a small amount of silica gel.

  • Column Packing: Dry pack a silica gel column of appropriate size.

  • Equilibration: Equilibrate the column with the initial low-polarity mobile phase.

  • Sample Loading: Load the prepared sample onto the top of the column.

  • Elution: Begin elution with the low-polarity mobile phase and gradually increase the polarity by adding the higher-polarity mobile phase.

  • Fraction Collection: Collect fractions and monitor the elution using TLC.

  • Analysis and Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Reversed-Phase Flash Column Chromatography

  • Mobile Phase Preparation: Prepare mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).

  • Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase (e.g., 95:5 Water:Acetonitrile) or DMSO.[1]

  • Column Equilibration: Equilibrate a C18 column with the initial mobile phase.[1]

  • Sample Loading: Load the dissolved sample onto the column.[1]

  • Elution: Elute the column with a gradient of increasing organic solvent (mobile phase B).[1]

  • Fraction Collection and Analysis: Collect fractions and monitor using reversed-phase TLC or an integrated UV detector.

  • Solvent Removal: Combine the pure fractions and remove the acetonitrile under reduced pressure. The remaining aqueous solution can be freeze-dried or extracted with an appropriate organic solvent after adjusting the pH.

Protocol 3: Recrystallization

  • Solvent Selection: In a test tube, dissolve a small amount of the crude product in a few drops of a hot solvent (e.g., ethanol).

  • Dissolution: In a larger flask, dissolve the crude this compound in the minimum amount of the hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Slowly add a hot anti-solvent (e.g., water) dropwise until the solution becomes slightly cloudy.

  • Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent mixture.

  • Drying: Dry the crystals under vacuum.

Visualizations

Troubleshooting_Workflow start Start Purification issue Problem Encountered start->issue streaking Streaking on Silica TLC? issue->streaking Separation Issue degradation Degradation on Silica? issue->degradation Yield/Purity Issue solubility Poor Solubility? issue->solubility Loading Issue solution1 Add TEA or Acetic Acid to Mobile Phase streaking->solution1 Yes solution2 Use Alumina or Reversed-Phase streaking->solution2 If streaking persists solution3 Use Reversed-Phase or Recrystallization degradation->solution3 Yes solution4 Dry Load with DMSO or use Reversed-Phase solubility->solution4 Yes end Pure Compound solution1->end solution2->end solution3->end solution4->end

Caption: Troubleshooting workflow for common purification issues.

Purification_Decision_Tree start Crude Product check_purity Initial Purity Assessment (TLC/LC-MS) start->check_purity high_purity High Purity (>90%)? check_purity->high_purity recrystallize Recrystallization high_purity->recrystallize Yes low_purity Low Purity (<90%) high_purity->low_purity No final_product Final Pure Product recrystallize->final_product chromatography Column Chromatography low_purity->chromatography normal_phase Normal-Phase (Silica) chromatography->normal_phase reversed_phase Reversed-Phase (C18) chromatography->reversed_phase normal_phase->final_product reversed_phase->final_product

Caption: Decision tree for selecting a purification method.

References

Technical Support Center: Synthesis of 1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid and related heterocyclic compounds. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges that may be encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of the 1H-pyrrolo[3,2-b]pyridine core?

A1: The synthesis of the 1H-pyrrolo[3,2-b]pyridine scaffold often starts from substituted pyridines. For instance, a common precursor for a related series of compounds, 1H-pyrrolo[3,2-c]pyridines, is 2-bromo-5-methylpyridine.[1] The general strategy involves the construction of the pyrrole ring onto the pyridine core.

Q2: My reaction to form the pyrrolo[3,2-b]pyridine ring is resulting in a low yield. What are some potential causes and solutions?

A2: Low yields in the formation of fused heterocyclic systems like pyrrolopyridines can stem from several factors. Suboptimal reaction conditions are a frequent issue. It is crucial to ensure that the reagents are pure and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if air-sensitive reagents or intermediates are involved. Additionally, the choice of solvent and catalyst can significantly impact the yield. For similar syntheses, solvent-free conditions or the use of specific catalysts have been shown to improve yields.[2]

Q3: I am observing the formation of multiple isomers. How can I improve the regioselectivity of my reaction?

A3: The formation of regioisomers is a common challenge when constructing a new ring onto an existing substituted heterocycle. The directing effects of the substituents on the pyridine ring play a crucial role. If you are using a non-symmetrical starting material, two different regioisomers can be formed. The proportions of the products will depend on the relative electrophilicity of the reaction sites.[3] To improve regioselectivity, you might consider modifying the directing groups on your starting material or exploring different catalytic systems that favor the formation of the desired isomer.

Q4: I am having difficulty with the final purification of this compound. What purification methods are recommended?

A4: The purification of polar heterocyclic carboxylic acids can be challenging. Standard column chromatography on silica gel is a common method. A mixture of dichloromethane and methanol is often used as the eluent, with the polarity gradually increased.[4] If the compound is still impure, recrystallization from a suitable solvent system can be effective. High-Performance Liquid Chromatography (HPLC) can also be employed for purification, especially for obtaining highly pure material.

Q5: Can decarboxylation be a significant side reaction during the synthesis or under certain reaction conditions?

A5: Yes, decarboxylation of pyridinecarboxylic acids can occur, particularly at elevated temperatures. The position of the carboxylic acid group on the pyridine ring influences the ease of decarboxylation. For instance, pyridine-2-carboxylic acids (picolinic acids) are known to undergo decarboxylation, and this can be facilitated by the formation of a zwitterionic intermediate.[5] While this compound has the carboxylic group at the 5-position of the fused system, the electronic properties of the pyrrolopyridine ring system will influence its stability towards decarboxylation. If your reaction is conducted at high temperatures, it is a potential side reaction to consider. The Hammick reaction describes the thermal decarboxylation of α-picolinic acids in the presence of carbonyl compounds.[6]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of this compound and its derivatives.

Problem Potential Cause(s) Troubleshooting Steps
Low or No Product Formation - Inactive catalyst- Impure starting materials- Incorrect reaction temperature- Presence of oxygen or moisture in an air-sensitive reaction- Use a fresh batch of catalyst.- Purify starting materials before use.- Optimize the reaction temperature.- Ensure the reaction is run under a dry, inert atmosphere (N2 or Ar).
Formation of a Major Side Product - Unwanted side reactions (e.g., over-oxidation, dimerization, decarboxylation)- Incorrect stoichiometry of reagents- Analyze the side product by NMR and MS to identify its structure.- Adjust reaction conditions (e.g., lower temperature, shorter reaction time) to minimize side product formation.- Carefully control the stoichiometry of the reagents.
Difficulty in Isolating the Product - Product is highly soluble in the work-up solvent.- Formation of an emulsion during extraction.- Use a different solvent for extraction.- If an emulsion forms, try adding brine or filtering the mixture through celite.- Consider precipitation or crystallization as an alternative to extraction.
Inconsistent Results Between Batches - Variation in the quality of reagents or solvents.- Inconsistent reaction setup or work-up procedure.- Use reagents and solvents from the same batch for a series of reactions.- Standardize the experimental protocol and follow it meticulously for each batch.

Experimental Protocols

General Synthetic Procedure for 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines[1]

This procedure involves a Suzuki cross-coupling reaction.

  • Dissolve the intermediate 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (0.1 mmol), a substituted phenylboronic acid (0.15 mmol), K2CO3 (0.5 mmol), and Pd(PPh3)4 (0.006 mmol) in a mixture of 1,4-dioxane (6 mL) and H2O (2 mL).

  • Degas the mixture with N2.

  • Heat the mixture in a microwave reactor for 26 minutes at 125 °C.

  • After the reaction is complete, extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following table summarizes the yields of various 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives synthesized using a Suzuki cross-coupling reaction.[1]

CompoundAryl SubstituentYield (%)
10a phenyl63
10b o-tolyl65
10c m-tolyl94
10f 2-methoxyphenyl76
10h 4-methoxyphenyl51
10l 4-fluorophenyl85
10m 4-chlorophenyl32
10r Pyridin-3-yl55

Visualizations

Proposed Synthetic Pathway

The following diagram illustrates a hypothetical synthetic pathway for this compound, based on common synthetic strategies for related heterocyclic systems.

G A Substituted Pyridine B Introduction of a nitro group A->B Nitration C Functional group manipulation B->C Reduction/Other transformations D Pyrrole ring formation C->D Cyclization E 1H-pyrrolo[3,2-b]pyridine-5-ester D->E Esterification F This compound E->F Hydrolysis

Caption: A potential synthetic route to the target compound.

Troubleshooting Workflow for Low Yield

This diagram outlines a logical workflow for troubleshooting low-yield reactions.

G start Low Yield Observed check_reagents Check Purity of Starting Materials & Reagents start->check_reagents check_conditions Verify Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions Reagents OK success Improved Yield check_reagents->success Impurity Found & Rectified optimize_catalyst Optimize Catalyst & Ligand check_conditions->optimize_catalyst Conditions Correct check_conditions->success Conditions Corrected optimize_solvent Screen Different Solvents optimize_catalyst->optimize_solvent analyze_byproducts Analyze Byproducts (TLC, LC-MS, NMR) optimize_solvent->analyze_byproducts modify_workup Modify Work-up & Purification analyze_byproducts->modify_workup modify_workup->success

References

Technical Support Center: Optimizing 4-Azaindole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-azaindole (1H-pyrrolo[3,2-b]pyridine) synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this critical heterocyclic scaffold. Find answers to frequently asked questions and detailed troubleshooting guides to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What makes the synthesis of 4-azaindole and its derivatives challenging?

A1: The primary challenge in 4-azaindole synthesis stems from the electronic properties of its structure. The presence of the nitrogen atom in the pyridine ring makes it electron-deficient. This electron deficiency can impede key reaction steps in many classical indole syntheses, such as the[1][1]-sigmatropic rearrangement in the Fischer indole synthesis.[2] Consequently, these reactions often require harsh conditions, which can lead to the formation of side products and decomposition of the desired compound, ultimately resulting in low yields.[2]

Q2: Which synthetic route is best for my target 4-azaindole derivative?

A2: The optimal synthetic route depends on the desired substitution pattern and available starting materials. Here is a brief comparison of common methods:

  • Fischer Indole Synthesis : This classic method is highly effective for synthesizing 4- and 6-azaindoles, especially when the starting pyridylhydrazine contains an electron-donating group (EDG).[2][3]

  • Bartoli Indole Synthesis : This route provides a direct method for preparing 7-substituted 4-azaindoles by reacting a nitropyridine with a vinyl Grignard reagent.[4] The presence of a substituent ortho to the nitro group is often critical for success.[4]

  • Leimgruber-Batcho Reaction : This is considered a versatile and productive method for preparing various azaindoles.[2][5]

  • Palladium-Catalyzed Cross-Coupling Reactions : Modern methods like Sonogashira, Suzuki, and Heck reactions offer mild conditions and a broad substrate scope, starting from functionalized pyridines.[2][4]

  • Hemetsberger-Knittel Synthesis : This method is particularly useful for preparing 4-substituted 5-, 6-, and 7-azaindole-2-carboxylates.[6][7]

Q3: How does the choice of starting material impact the reaction yield?

A3: The substituents on the pyridine ring of the precursor significantly influence the reaction's success. For the Fischer indole synthesis, incorporating an electron-donating group on the pyridylhydrazine starting material can lead to very good overall yields.[1][2][8] In the Bartoli synthesis, using a nitropyridine with a halogen atom (e.g., chlorine) at the position alpha to the ring nitrogen has been shown to dramatically improve the product yield.[2][5]

Troubleshooting Guides

This section addresses specific issues encountered during common 4-azaindole synthesis protocols.

Fischer Indole Synthesis Troubleshooting

Q: My Fischer indole synthesis is resulting in a very low yield or failing completely. What are the common causes and how can I fix them?

A: Low yields in the aza-Fischer indole synthesis are often due to the electron-deficient nature of the pyridine ring, which disfavors the key cyclization step.[1] Here’s how to troubleshoot:

  • Substituent Effects : The reaction is most efficient when the pyridylhydrazine starting material bears an electron-donating group (EDG), such as methoxy (-OCH₃) or methylsulfanyl (-SCH₃).[1][3][8] This group facilitates the crucial[1][1]-sigmatropic rearrangement step.[9] If your substrate lacks an EDG, consider redesigning the synthesis to include one.

  • Acid Catalyst : The reaction is acid-catalyzed. Sulfuric acid (H₂SO₄) is commonly used.[8][9] The concentration and choice of acid can be critical and may require optimization for your specific substrates.

  • Reaction Conditions : Ensure the reaction is heated sufficiently, typically to reflux, to drive the cyclization.[9] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Bartoli Indole Synthesis Troubleshooting

Q: I am attempting a Bartoli synthesis of a 4-azaindole derivative, but my yield is below 20%. How can I improve this?

A: This is a common challenge with the Bartoli reaction for azaindoles. The following optimization strategies can significantly improve the outcome:

  • Modify Starting Material : If possible, use a nitropyridine starting material that has a halogen (e.g., chlorine) at the position alpha to the pyridine ring nitrogen.[2] This modification has been shown to increase yields substantially.[5]

  • Optimize Grignard Reagent : Ensure you are using an excess of the vinyl Grignard reagent, typically 3 to 4 equivalents.[2] The quality and activity of the Grignard reagent are also critical for success.

  • Strict Temperature Control : The reaction is highly sensitive to temperature. It should be initiated at a low temperature, such as -78 °C, and then allowed to warm slowly to around -20 °C.[2][10]

  • Consider a Two-Step Process : A modified procedure involving the initial Bartoli reaction followed by a separate, raised-pressure hydrogenolysis step can improve the overall yield compared to a direct, one-pot reaction.[2]

Q: My reaction mixture is complex, and I am struggling to purify the final 4-azaindole product. What are the likely side reactions?

A: A complex reaction mixture often indicates the presence of competing side reactions. Identifying these can help refine your purification strategy.

  • Potential Side Reactions :

    • Intermolecular Reactions : At high concentrations, starting materials may react with each other to form dimers or polymers instead of undergoing the desired intramolecular cyclization.[2]

    • Incomplete Cyclization : The reaction may stall, leaving stable intermediates in the mixture.[2]

    • Positional Isomers : Depending on the substrates and reaction pathway, other azaindole isomers (e.g., 6-azaindole) might form concurrently.[2]

  • Purification Strategies :

    • Flash Column Chromatography : This is the most common method for purifying crude 4-azaindole products. Use silica gel and an appropriate solvent system (e.g., ethyl acetate/hexane).[9]

    • Recrystallization : If the product is a solid, recrystallization from a suitable solvent like methanol or ethanol can be an effective final purification step.

    • Extraction pH Adjustment : During aqueous workup, carefully adjust the pH to ensure the product is in its neutral form to maximize extraction into the organic layer.[9]

Data Presentation: Reaction Condition Summaries

The following tables summarize representative reaction conditions and yields for key 4-azaindole synthesis methods.

Table 1: Fischer Indole Synthesis of 4-Azaindole Derivatives

Hydrazine PrecursorCarbonyl CompoundAcid CatalystConditionsYieldReference
6-Methoxypyrid-3-ylhydrazineValeraldehyde4 wt% aq. H₂SO₄Reflux, 2hGood[1][9]
6-Methoxypyrid-3-ylhydrazineCyclohexanoneH₂SO₄-Very Good[8]
5-Methylsulfanyl-pyridylhydrazineValeraldehyde--57%[1]

Table 2: Bartoli Indole Synthesis of Azaindole Derivatives

Nitropyridine PrecursorGrignard ReagentConditionsProductYieldReference
2-Methoxy-3-nitropyridineVinylmagnesium bromide-78 °C to -20 °C, 8h7-Methoxy-6-azaindole20%[5][10]
2-Chloro-3-nitropyridineVinylmagnesium bromide-78 °C to -20 °C, 8h7-Chloro-6-azaindole31%[5][10]
4-NitropyridinePropenylmagnesium bromide-5-Azaindole derivative35%[11]

Experimental Protocols

Protocol 1: Fischer Indole Synthesis of 5-Methoxy-2-propyl-4-azaindole[9]

This protocol details the synthesis of a 4-azaindole derivative via the acid-catalyzed Fischer indole cyclization.

Materials:

  • 6-Methoxypyrid-3-ylhydrazine

  • Valeraldehyde

  • Sulfuric acid (H₂SO₄), 4 wt% aqueous solution

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup : In a round-bottom flask equipped with a reflux condenser, dissolve 6-methoxypyrid-3-ylhydrazine (1 equivalent) in a 4 wt% aqueous solution of sulfuric acid.

  • Addition of Carbonyl : Add valeraldehyde (1.1 equivalents) to the reaction mixture.

  • Heating : Heat the mixture to reflux and maintain for 2 hours. Monitor the reaction's progress by TLC.

  • Workup : After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction : Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x the volume of the aqueous layer). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification : Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure 5-methoxy-2-propyl-4-azaindole.

Protocol 2: General Procedure for Bartoli Synthesis of 7-Chloro-6-azaindole[10]

This protocol describes a general method for synthesizing azaindoles from nitropyridines.

Materials:

  • 2-Chloro-3-nitropyridine

  • Vinylmagnesium bromide (1.0 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • 20% aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup : Dissolve 2-chloro-3-nitropyridine (1 equivalent, e.g., 31.5 mmol) in dry THF under a nitrogen atmosphere. Cool the solution to -78 °C in a dry ice/acetone bath.

  • Addition of Grignard Reagent : Add an excess of vinylmagnesium bromide solution (e.g., 3.2 equivalents, 100 mmol) to the cooled solution.

  • Warming : Stir the reaction mixture at -20 °C for 8 hours.

  • Quenching : Quench the reaction by adding 20% aqueous NH₄Cl solution.

  • Extraction : Extract the aqueous phase three times with EtOAc.

  • Drying and Concentration : Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by silica gel column chromatography to afford 7-chloro-6-azaindole.

Visualized Workflows

The following diagrams illustrate key workflows and logical relationships in 4-azaindole synthesis.

troubleshooting_workflow start Low Yield in 4-Azaindole Synthesis sub_check Check Starting Material Substituents start->sub_check cond_check Review Reaction Conditions start->cond_check side_react Investigate Side Reactions/Impurities start->side_react sub_edg Add Electron-Donating Group (Fischer) sub_check->sub_edg sub_halo Add Halogen α to N (Bartoli) sub_check->sub_halo cond_temp Optimize Temperature (e.g., Bartoli: -78°C -> -20°C) cond_check->cond_temp cond_reagent Check Reagent Quality & Stoichiometry (e.g., Grignard) cond_check->cond_reagent cond_cat Optimize Catalyst (e.g., Acid for Fischer) cond_check->cond_cat purify Refine Purification (Chromatography, pH) side_react->purify end Improved Yield sub_edg->end sub_halo->end cond_temp->end cond_reagent->end cond_cat->end purify->end

Caption: Troubleshooting workflow for low yields in 4-azaindole synthesis.

fischer_synthesis_pathway cluster_start Reactants hydrazine Pyridylhydrazine (with EDG) hydrazone 1. Hydrazone Formation (Acid-Catalyzed) hydrazine->hydrazone carbonyl Aldehyde or Ketone carbonyl->hydrazone taut 2. Tautomerization (to Enamine form) hydrazone->taut rearrange 3. [3,3]-Sigmatropic Rearrangement taut->rearrange cyclize 4. Cyclization & Aromatization (Elimination of NH₃) rearrange->cyclize product 4-Azaindole Product cyclize->product

Caption: Key mechanistic steps of the Fischer Indole Synthesis for 4-azaindole.

bartoli_hydrogenolysis_workflow start Start: 2-Chloro-3-nitropyridine step1 Step 1: Bartoli Reaction (Add Vinyl Grignard Reagent) start->step1 THF, -78°C -> -20°C intermediate Intermediate: Crude Chlorinated Azaindole step1->intermediate Purify via Chromatography step2 Step 2: Hydrogenolysis (H₂, Pd/C, Raised Pressure) intermediate->step2 Ethanol or Ethyl Acetate end Final Product: 4-Azaindole step2->end Filter catalyst, Concentrate

Caption: Workflow for the two-step synthesis of 4-azaindole via Bartoli-hydrogenolysis.

References

solubility issues of 1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with 1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid in biological assays.

Frequently Asked Questions (FAQs)

Q1: I am observing precipitation or turbidity when I dilute my DMSO stock solution of this compound into my aqueous assay buffer. What is happening?

A1: This is a common issue for compounds with low aqueous solubility. The compound is likely "crashing out" of solution as the solvent changes from a high-concentration organic solvent (like DMSO) to a predominantly aqueous environment.[1][2] The carboxylic acid group's ionization state, which is pH-dependent, can also influence its solubility in aqueous media.[2]

Q2: What is the recommended starting solvent for this compound?

A2: Dimethyl sulfoxide (DMSO) is a common and effective solvent for preparing high-concentration stock solutions of a wide range of organic compounds for biological assays.[1][2][3][4][5] It is advisable to prepare a stock solution in 100% DMSO at a concentration of 10-50 mM.

Q3: What is the maximum concentration of DMSO that can be used in cell-based assays?

A3: The final concentration of DMSO in your assay should be kept as low as possible, typically below 1%, as DMSO can have cytotoxic or off-target effects at higher concentrations.[2][3] Some studies have shown that DMSO concentrations above 2% can be cytotoxic to HeLa cells, and even concentrations below 1% can have inhibitory effects on cell growth.[3]

Q4: How can I improve the solubility of this compound in my aqueous buffer?

A4: Several strategies can be employed to enhance solubility:

  • pH Adjustment: As a carboxylic acid, the solubility of this compound is likely pH-dependent.[2] Increasing the pH of the buffer above the compound's pKa will ionize the carboxylic acid group, which can increase its aqueous solubility. However, ensure the pH remains within the physiological range required for your assay (typically 7.2-7.4).[2]

  • Use of Co-solvents: In addition to DMSO, other co-solvents like ethanol can be considered, though they may also have effects on the biological system.[3]

  • Employing Solubilizing Agents: Surfactants like Tween® 80 or encapsulating agents like cyclodextrins can be used to improve solubility.[2]

  • Multi-step Dilution: A serial dilution protocol, especially with pre-warmed buffer, can help prevent precipitation.[2]

Q5: Are there alternative approaches to improve the compound's properties for better solubility?

A5: For long-term drug development, medicinal chemistry approaches can be used to modify the molecule's structure to enhance solubility, such as adding solubilizing groups.[1] Another strategy is the formation of salts or cocrystals, which has been shown to improve the solubility of other carboxylic acids.[6][7][8]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitate forms immediately upon adding DMSO stock to aqueous buffer. The compound has very low aqueous solubility and is crashing out of solution.[1][2]1. Lower the final concentration of the compound.2. Decrease the final DMSO concentration to <1%.3. Use a pre-warmed buffer (e.g., 37°C).[2]4. Employ a multi-step serial dilution protocol (see Experimental Protocols).5. Consider using a solubilizing agent like HP-β-CD.[2]
The media in my cell culture plate becomes cloudy over time. The compound may be precipitating out of the media over the course of the experiment due to instability or low solubility at the incubation temperature.1. Reduce the final concentration of the compound.2. Visually inspect the media under a microscope for crystals.3. Test the solubility of the compound in the cell culture media at 37°C for the duration of the experiment.
Inconsistent assay results at the same nominal concentration. The compound may not be fully dissolved, leading to variations in the actual concentration in solution.1. Ensure the stock solution is fully dissolved before use (gentle warming and vortexing may help).2. Prepare fresh dilutions for each experiment.3. Visually inspect for any signs of precipitation before adding to the assay.
No biological activity is observed even at high concentrations. Poor solubility may be preventing the compound from reaching its target at a sufficient concentration.1. Confirm the solubility of the compound under the assay conditions.2. Attempt to increase solubility using the methods described in the FAQs and protocols below.3. Consider that the compound may not be active in the tested assay.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Prepare a Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Gently warm and vortex to ensure complete dissolution.

  • Warm the Biological Buffer: Warm your biological buffer or cell culture medium to 37°C.[2]

  • Serial Dilution: Perform a serial dilution of the DMSO stock solution in the pre-warmed buffer to achieve the desired final concentrations.[2] Ensure the final DMSO concentration is below the tolerance level for your assay (ideally ≤ 0.5%).

  • Vortex and Inspect: Vortex gently after each dilution step and visually inspect for any signs of precipitation before use.[2]

Protocol 2: Kinetic Solubility Assay

This assay helps determine the solubility of your compound in the specific buffer used for your biological assay.

  • Prepare a range of concentrations: From your DMSO stock, prepare a series of dilutions in your aqueous assay buffer.

  • Incubate: Incubate these solutions at room temperature or 37°C (depending on your assay conditions) for a set period (e.g., 2 hours).

  • Separate undissolved compound: Centrifuge the samples to pellet any precipitate.

  • Quantify the soluble compound: Carefully take the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Determine solubility: The highest concentration at which no precipitate is observed is the kinetic solubility.

Quantitative Data Summary

Solvent/Buffer System Temperature (°C) pH Solubility (µg/mL or µM) Observations
100% DMSO25N/A
Assay Buffer A257.4
Assay Buffer A377.4
Assay Buffer B (with 0.1% Tween® 80)257.4
Assay Buffer C (pH 8.0)258.0

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_assay Assay cluster_troubleshoot Troubleshooting prep_stock Prepare 10mM Stock in 100% DMSO serial_dilute Perform Serial Dilution prep_stock->serial_dilute warm_buffer Warm Aqueous Buffer to 37°C warm_buffer->serial_dilute add_to_assay Add to Biological Assay (Final DMSO <1%) serial_dilute->add_to_assay observe Observe for Precipitation add_to_assay->observe precipitate_yes Precipitation Observed observe->precipitate_yes Yes precipitate_no No Precipitation observe->precipitate_no No modify_protocol Modify Protocol: - Lower Concentration - Adjust pH - Use Solubilizers precipitate_yes->modify_protocol proceed Proceed with Assay precipitate_no->proceed modify_protocol->serial_dilute

Caption: Experimental workflow for preparing and troubleshooting solutions of this compound.

signaling_pathway start Solubility Issue Identified check_dmso Is Final DMSO Concentration <1%? start->check_dmso check_conc Is Compound Concentration as Low as Possible? check_dmso->check_conc Yes reduce_dmso Reduce DMSO Concentration check_dmso->reduce_dmso No adjust_ph Can Assay pH be Adjusted (e.g., to pH > pKa)? check_conc->adjust_ph Yes lower_conc Lower Compound Concentration check_conc->lower_conc No use_solubilizer Consider Solubilizing Agents (e.g., Cyclodextrin, Tween® 80) adjust_ph->use_solubilizer No modify_buffer Modify Buffer pH adjust_ph->modify_buffer Yes end_good Proceed with Experiment use_solubilizer->end_good end_bad If issues persist, consider compound modification use_solubilizer->end_bad If incompatible reduce_dmso->check_dmso lower_conc->check_conc modify_buffer->end_good

Caption: Decision tree for addressing solubility issues of this compound in biological assays.

References

stability of 1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid in various solvents. As specific stability data for this compound is not extensively published, this guide offers troubleshooting advice and detailed experimental protocols to help researchers determine its stability in their specific experimental contexts.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including:

  • pH: The compound's carboxylic acid and pyridine functional groups mean that its stability can be pH-dependent. Both strongly acidic and basic conditions may lead to hydrolysis or other forms of degradation.

  • Solvent Type: The choice of solvent is critical. Protic solvents (e.g., water, methanol) can participate in hydrolytic degradation, while aprotic solvents (e.g., DMSO, acetonitrile) are generally more inert but can still be involved in other degradation pathways.

  • Temperature: Elevated temperatures typically accelerate the rate of chemical degradation.

  • Light: Exposure to UV or visible light can induce photolytic degradation. It is advisable to protect solutions from light.

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation, particularly in the presence of metal ions or upon exposure to light.

Q2: In which common laboratory solvents should I expect this compound to be most stable?

A2: While specific data is limited, for short-term storage, anhydrous aprotic solvents such as DMSO and DMF are generally preferred for similar heterocyclic compounds. For aqueous buffers, stability is likely to be optimal at a neutral to slightly acidic pH, but this needs to be experimentally verified. It is crucial to perform a stability study in the solvent system you intend to use for your experiments.

Q3: My compound appears to be degrading in my aqueous buffer. What can I do?

A3: If you suspect degradation in an aqueous buffer, consider the following troubleshooting steps:

  • pH Adjustment: Determine the optimal pH range for stability by conducting a pH stability study. It is possible that a slightly more acidic or neutral pH could improve stability.

  • Buffer Components: Certain buffer components can catalyze degradation. If possible, try alternative buffer systems.

  • Temperature Control: Prepare solutions fresh and store them at low temperatures (e.g., 2-8°C or -20°C) to slow down degradation. Avoid repeated freeze-thaw cycles.

  • Inert Atmosphere: If oxidation is suspected, preparing and storing the solution under an inert atmosphere (e.g., nitrogen or argon) may help.

Q4: How can I monitor the stability of my this compound solution over time?

A4: The most common and reliable method for monitoring the stability of a small molecule in solution is by using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS). An effective method should be able to separate the parent compound from any potential degradants. The percentage of the parent compound remaining at various time points can be quantified to determine the rate of degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Precipitation of the compound from solution. Poor solubility of the compound in the chosen solvent.Determine the solubility of the compound in various solvents to find a more suitable one. Consider the use of co-solvents.
Change in color of the solution over time. Potential degradation of the compound, possibly due to oxidation or photolysis.Protect the solution from light and consider storing it under an inert atmosphere. Analyze the solution by LC-MS to identify potential degradation products.
Inconsistent results in biological assays. Degradation of the compound in the assay medium.Perform a stability study of the compound under the specific assay conditions (e.g., temperature, pH, media components) to ensure its integrity throughout the experiment.
Appearance of new peaks in HPLC analysis. Chemical degradation of the compound.Conduct a forced degradation study to identify the conditions under which the compound is unstable and to characterize the degradation products.

Experimental Protocols

To definitively determine the stability of this compound in your solvent of choice, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to accelerate its degradation and identify potential degradation pathways.

Protocol: Forced Degradation Study

  • Objective: To evaluate the stability of this compound under various stress conditions and to develop a stability-indicating analytical method.

  • Materials:

    • This compound

    • Solvents of interest (e.g., DMSO, Water, Methanol, Acetonitrile)

    • 0.1 M Hydrochloric Acid (HCl)

    • 0.1 M Sodium Hydroxide (NaOH)

    • 3% Hydrogen Peroxide (H₂O₂)

    • HPLC system with UV detector or LC-MS

    • pH meter

    • Incubator/oven

    • Photostability chamber

  • Procedure:

    • Stock Solution Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent in which it is known to be soluble and stable for a short period (e.g., DMSO).

    • Stress Conditions:

      • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

      • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

      • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.

      • Thermal Degradation: Store an aliquot of the stock solution at an elevated temperature (e.g., 60°C).

      • Photolytic Degradation: Expose an aliquot of the stock solution to light in a photostability chamber, alongside a control sample protected from light.

    • Time Points: Analyze the samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Sample Analysis: Before analysis, neutralize the acidic and basic samples. Analyze all samples by a suitable HPLC method to determine the percentage of the parent compound remaining and to observe the formation of any degradation products.

    • Data Evaluation: Evaluate the percentage of degradation for each condition. Significant degradation is often considered to be a 5-20% loss of the parent compound.

Data Presentation

The results of your stability studies should be organized in a clear and concise manner. Below are template tables for presenting solubility and stability data.

Table 1: Solubility of this compound

Solvent Temperature (°C) Solubility (mg/mL) Observations
DMSO25[Your Data]e.g., Clear solution
Water25[Your Data]e.g., Suspension
Methanol25[Your Data]e.g., Clear solution
Acetonitrile25[Your Data]e.g., Sparingly soluble
PBS (pH 7.4)25[Your Data]e.g., Precipitate observed

Table 2: Stability of this compound in Different Solvents at 25°C

Solvent Time (hours) % Remaining Parent Compound Appearance of Degradation Products (Peak Area %)
DMSO 01000
24[Your Data][Your Data]
48[Your Data][Your Data]
Methanol 01000
24[Your Data][Your Data]
48[Your Data][Your Data]
PBS (pH 7.4) 01000
24[Your Data][Your Data]
48[Your Data][Your Data]

Visualizations

The following diagrams illustrate the experimental workflow for a stability study and the potential logical relationships in degradation pathways.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results A Prepare Stock Solution (1 mg/mL in DMSO) B Acid Hydrolysis (0.1 M HCl) A->B Aliquot C Base Hydrolysis (0.1 M NaOH) A->C Aliquot D Oxidation (3% H₂O₂) A->D Aliquot E Thermal Stress (60°C) A->E Aliquot F Photolytic Stress A->F Aliquot G Sampling at Time Points (0, 2, 4, 8, 24h) B->G C->G D->G E->G F->G H Neutralization (for Acid/Base Samples) G->H I HPLC/LC-MS Analysis H->I J Quantify Parent Compound (% Remaining) I->J K Identify Degradation Products I->K

Caption: Experimental workflow for a forced degradation study.

G cluster_pathways Potential Degradation Pathways cluster_products Potential Degradation Products Parent 1H-pyrrolo[3,2-b]pyridine- 5-carboxylic acid Hydrolysis Hydrolysis (Acidic/Basic Conditions) Parent->Hydrolysis Oxidation Oxidation (Presence of O₂/Peroxides) Parent->Oxidation Photolysis Photolysis (Exposure to Light) Parent->Photolysis Decarboxylation Decarboxylation (Heat) Parent->Decarboxylation P1 Ring-Opened Products Hydrolysis->P1 P2 Oxidized Pyrrole/Pyridine Rings Oxidation->P2 P3 Photodegradants Photolysis->P3 P4 Decarboxylated Analog Decarboxylation->P4

Caption: Potential degradation pathways for the compound.

troubleshooting failed reactions of 1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid. The information is presented in a question-and-answer format to directly address common issues encountered during synthetic reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Amide Bond Formation (Amidation)

Question 1: My amide coupling reaction of this compound with a primary/secondary amine is failing or giving low yields. What are the common causes and how can I troubleshoot it?

Answer:

Failure or low yields in amide coupling reactions with this substrate are common and can often be attributed to several factors, primarily related to the electronic nature of the pyrrolopyridine ring system and reaction conditions.

Common Issues & Solutions:

  • Inadequate Activation of the Carboxylic Acid: The carboxylic acid needs to be converted into a more reactive species.

    • Troubleshooting: Ensure your coupling reagent is fresh and added in the correct stoichiometry (typically 1.1-1.5 equivalents). Consider switching to a more potent activating agent. For sterically hindered or electron-deficient amines, HATU or T3P are often more effective than EDC/HOBt.[1][2]

  • Incorrect Choice of Base: The choice of base is critical. Pyridine itself can act as a nucleophile and interfere with the reaction.

    • Troubleshooting: Use a non-nucleophilic, sterically hindered base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA).[2] DIPEA is often the preferred choice for HATU-mediated couplings.

  • Presence of Water: Amide coupling reagents are sensitive to moisture, which can hydrolyze the activated intermediate back to the carboxylic acid.

    • Troubleshooting: Use anhydrous solvents (e.g., DMF, DCM, THF). Ensure all glassware is thoroughly dried, and run the reaction under an inert atmosphere (Nitrogen or Argon).

  • Low Nucleophilicity of the Amine: The pyridine nitrogen in the core of your starting material reduces the electron density of the aromatic system, which can be a factor. More significantly, if your coupling partner is an electron-deficient amine (e.g., an aniline with electron-withdrawing groups), it will be less reactive.

    • Troubleshooting: Increase the reaction temperature (e.g., from room temperature to 40-50 °C). Allow for longer reaction times. Ensure the amine is not present as an HCl salt; if it is, use an additional equivalent of base to liberate the free amine.

  • Poor Solubility: The starting carboxylic acid or the amine may not be fully dissolved in the chosen solvent, leading to a sluggish or incomplete reaction.

    • Troubleshooting: While solubility data for this compound is not extensively published, DMF and DMSO are generally good starting points for dissolving polar heterocyclic compounds. Gentle heating can also improve solubility.

Question 2: I am seeing a significant amount of an N-acylurea byproduct when using EDC. How can I prevent this?

Answer:

The formation of an N-acylurea byproduct is a known issue with carbodiimide coupling agents like EDC. It arises from the rearrangement of the highly reactive O-acylisourea intermediate.

Prevention Strategy:

  • Use an Additive: The most effective way to prevent this side reaction is to include an additive such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) in your reaction (1.1-1.5 equivalents). These additives react with the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement and more reactive towards the amine.[1]

Data Presentation: Amide Coupling Conditions

Below is a table summarizing typical conditions and expected yield ranges for the amide coupling of this compound with a generic aliphatic amine.

Coupling ReagentBase (Equiv.)SolventTemperature (°C)Time (h)Typical Yield Range (%)
HATU (1.2 eq)DIPEA (3.0)DMF252 - 675 - 95
EDC (1.5 eq) / HOBt (1.5 eq)DIPEA (3.0)DCM/DMF2512 - 2460 - 85
T3P (1.5 eq)Pyridine (4.0)EtOAc25 - 504 - 1270 - 90
SOCl₂ then AmineNone, then TEA (3.0)Toluene, then DCMReflux, then 0-252, then 455 - 80

Yields are representative and can vary significantly based on the specific amine used and the purity of reagents.

Experimental Protocol: Amide Coupling using HATU

This protocol describes a general procedure for the amide coupling of this compound with a primary or secondary amine using HATU.

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (round-bottom flask, stir bar, septa, needles)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolve the acid in anhydrous DMF (approximately 0.1 M concentration).

  • Add the desired amine (1.1 eq) to the solution.

  • Add DIPEA (3.0 eq) to the reaction mixture and stir for 5 minutes at room temperature.

  • In a single portion, add HATU (1.2 eq) to the stirring solution.

  • Allow the reaction to stir at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate or DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualization: Amide Coupling Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Acid (1 eq) and Amine (1.1 eq) in Anhydrous DMF base Add DIPEA (3 eq) reagents->base Stir 5 min activation Add HATU (1.2 eq) base->activation stir Stir at RT for 2-6h under N2 activation->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench with Water monitor->quench extract Extract with EtOAc/DCM quench->extract purify Purify (Column/Recrystallization) extract->purify product product purify->product Pure Amide Product

Caption: Workflow for HATU-mediated amide coupling.

Esterification

Question 3: My Fischer esterification of this compound is not working. What should I check?

Answer:

Fischer esterification is an equilibrium-driven process.[3][4] Failure to achieve a good yield is often due to issues with driving this equilibrium towards the product side.

Common Issues & Solutions:

  • Insufficient Acid Catalyst: A strong acid catalyst is required to protonate the carboxylic acid, making it more electrophilic.

    • Troubleshooting: Use a catalytic amount (typically 5-10 mol%) of a strong acid like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[3][5]

  • Water is Not Being Removed: The reaction produces water as a byproduct. According to Le Chatelier's principle, the presence of water will shift the equilibrium back towards the starting materials.

    • Troubleshooting: Use a large excess of the alcohol as the solvent to drive the equilibrium forward.[3][4] Alternatively, if the solvent is immiscible with water (e.g., toluene), use a Dean-Stark apparatus to physically remove water as it forms.

  • Reaction Temperature/Time: The reaction is often slow at room temperature.

    • Troubleshooting: Heat the reaction mixture to reflux to increase the reaction rate. Allow for sufficient reaction time (often several hours to overnight).

Suzuki-Miyaura Cross-Coupling

Question 4: I am attempting a Suzuki-Miyaura coupling with a 5-halo-1H-pyrrolo[3,2-b]pyridine derivative, but the reaction is failing or I'm getting significant debromination/dechlorination. What are the key parameters to optimize?

Answer:

Suzuki-Miyaura coupling on heterocyclic systems can be challenging. Success often depends on a fine balance of the catalyst, ligand, base, and solvent system.

Common Issues & Solutions:

  • Catalyst and Ligand Choice: Not all palladium catalysts are suitable for this substrate.

    • Troubleshooting: For heteroaromatic systems, catalysts with bulky, electron-rich phosphine ligands are often required. Pd(dppf)Cl₂ is a robust and common choice.[6] Other catalysts like Pd(PPh₃)₄ can also be effective, but may require different conditions.

  • Base Selection: The choice of base is critical and can influence both the rate of reaction and the extent of side reactions like protodeboronation of the boronic acid.

    • Troubleshooting: Start with a moderately strong inorganic base like K₂CO₃ or K₃PO₄.[4] For more challenging couplings, stronger bases like Cs₂CO₃ may be necessary. The base is often used as an aqueous solution.

  • Solvent System: The solvent must be able to dissolve the reactants and facilitate the catalytic cycle.

    • Troubleshooting: A mixture of an organic solvent and water is typically used. Common systems include 1,4-Dioxane/Water, DME/Water, or Toluene/Ethanol/Water.

  • Protodeboronation of Boronic Acid: Boronic acids, especially heteroaromatic ones, can be unstable under the reaction conditions and undergo protodeboronation (replacement of the -B(OH)₂ group with a hydrogen).

    • Troubleshooting: Use a slight excess (1.2-1.5 equivalents) of the boronic acid. Ensure your boronic acid is pure and has not degraded during storage. Add the palladium catalyst last, after all other reagents have been combined and the system has been degassed.

  • Inadequate Degassing: The palladium catalyst in its active form (Pd(0)) is sensitive to oxygen.

    • Troubleshooting: Thoroughly degas the reaction mixture before adding the catalyst. This can be done by bubbling an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles.

Data Presentation: Suzuki Coupling Conditions

Below is a table of representative conditions for the Suzuki coupling of a generic 5-bromo-1H-pyrrolo[3,2-b]pyridine with an arylboronic acid.

Palladium Catalyst (mol%)Base (Equiv.)Solvent SystemTemperature (°C)Time (h)Typical Yield Range (%)
Pd(dppf)Cl₂ (5)K₂CO₃ (2.0)Dioxane/H₂O (4:1)90 - 1004 - 1270 - 90
Pd(PPh₃)₄ (5)Na₂CO₃ (2.0)Toluene/EtOH/H₂O (4:1:1)8512 - 1860 - 85
XPhos Pd G2 (3)K₃PO₄ (2.0)THF/H₂O (4:1)802 - 675 - 95

Yields are representative and depend heavily on the specific boronic acid used.

Potential Side Reactions

Question 5: Could my this compound be undergoing decarboxylation under my reaction conditions?

Answer:

Yes, decarboxylation is a potential side reaction for pyridine carboxylic acids, particularly under acidic conditions and at elevated temperatures. The stability of the intermediate formed after the loss of CO₂ influences the rate of this reaction. The nitrogen atom in the pyridine ring can facilitate decarboxylation.

Conditions Favoring Decarboxylation:

  • Strongly Acidic Conditions: Acid catalysis can promote decarboxylation.[7]

  • High Temperatures: Heating the reaction mixture, especially above 100-120 °C for prolonged periods, can lead to the loss of the carboxylic acid group.

Mitigation Strategies:

  • If decarboxylation is suspected, try to run your reaction under milder conditions (e.g., lower temperature, shorter reaction time).

  • For reactions requiring heat, carefully monitor the reaction progress to avoid prolonged heating after the main reaction is complete.

  • If possible, choose reaction pathways that do not involve strongly acidic conditions.

Signaling Pathway Information

Derivatives of the pyrrolopyridine scaffold are known to be active as inhibitors in key signaling pathways relevant to inflammation and oncology. Understanding these pathways can be crucial for drug development professionals.

JAK-STAT Signaling Pathway

Derivatives of 1H-pyrrolo[2,3-b]pyridine (a close isomer) have been developed as potent inhibitors of Janus kinases (JAKs). The JAK-STAT pathway is a primary route for cells to respond to cytokines and is critical in the immune system.

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Activation STAT_inactive STAT (Inactive) JAK->STAT_inactive 3. Phosphorylation Cytokine Cytokine Cytokine->Receptor 1. Binding STAT_active p-STAT (Active Dimer) STAT_inactive->STAT_active 4. Dimerization Nucleus Nucleus STAT_active->Nucleus 5. Translocation Gene Gene Transcription Nucleus->Gene 6. Regulation Inhibitor Pyrrolopyridine Inhibitor Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the point of inhibition.

FGFR Signaling Pathway

The Fibroblast Growth Factor Receptor (FGFR) pathway is crucial for cell proliferation, migration, and angiogenesis. Aberrant FGFR signaling is implicated in various cancers. Pyrrolopyridine derivatives have been investigated as FGFR inhibitors.

FGFR_Pathway cluster_downstream Downstream Cascades FGF FGF Ligand FGFR FGFR Receptor FGF->FGFR 1. Ligand Binding & Dimerization RAS_MAPK RAS-MAPK Pathway FGFR->RAS_MAPK 2. Activation PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT PLCg PLCγ Pathway FGFR->PLCg Cell_Response Cell Proliferation, Survival, Angiogenesis RAS_MAPK->Cell_Response PI3K_AKT->Cell_Response PLCg->Cell_Response Inhibitor Pyrrolopyridine Inhibitor Inhibitor->FGFR Inhibition

Caption: Overview of the FGFR signaling pathway and inhibition point.

References

Technical Support Center: Scale-Up Synthesis of 1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid. The information is presented in a question-and-answer format to directly address potential challenges during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing the 1H-pyrrolo[3,2-b]pyridine core structure?

A1: While specific scale-up procedures for this compound are not extensively documented in publicly available literature, the synthesis of the pyrrolopyridine core generally relies on established methods for pyrrole ring formation, adapted for the pyridine scaffold. Common approaches include:

  • Fischer Indole Synthesis Analogs: Utilizing substituted pyridylhydrazines and a suitable ketone or aldehyde.

  • Batcho-Leimgruber Indole Synthesis Analogs: Starting from a nitropyridine derivative, which is converted to an enamine and then reductively cyclized.

  • Palladium-Catalyzed Cross-Coupling Reactions: Building the pyrrole ring through intramolecular or intermolecular cyclization strategies.

For the specific target molecule, a plausible route involves the construction of the pyrrole ring onto a functionalized pyridine precursor.

Q2: What are the critical process parameters to monitor during the scale-up of this synthesis?

A2: Key parameters that require careful monitoring and control during scale-up include:

  • Temperature: Exothermic or endothermic events can have a more significant impact in larger reactors. Precise temperature control is crucial to minimize side-product formation and ensure reaction completion.

  • Mixing/Agitation: Homogeneous mixing is vital for maintaining consistent reaction kinetics and temperature distribution. Inadequate agitation can lead to localized "hot spots" and impurity generation.

  • Reagent Addition Rate: The rate of addition of critical reagents should be carefully controlled to manage reaction exotherms and maintain optimal stoichiometry throughout the reaction.

  • Purity of Starting Materials: Impurities in starting materials can be magnified at scale, leading to lower yields and complex purification challenges.

  • Atmosphere Control: For air- or moisture-sensitive reactions, maintaining an inert atmosphere (e.g., nitrogen or argon) is critical.

Q3: What are the potential safety hazards associated with the scale-up synthesis of this compound?

A3: While a specific safety data sheet for the entire synthesis process is not available, general hazards associated with similar heterocyclic syntheses include:

  • Use of Flammable Solvents: Many organic solvents used in synthesis are flammable. Appropriate grounding, ventilation, and fire suppression systems are necessary.

  • Handling of Corrosive Reagents: Acids and bases used in the synthesis can be corrosive. Personal protective equipment (PPE) is essential.

  • Exothermic Reactions: Uncontrolled exotherms can lead to a runaway reaction, posing a significant safety risk. A thorough thermal hazard assessment is recommended before scaling up.

  • Handling of Potentially Toxic Materials: The toxicity of intermediates and the final product should be assessed. Appropriate containment and handling procedures must be in place.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Recommendation
Incomplete Reaction - Monitor reaction progress closely using in-process controls (e.g., HPLC, TLC).- Re-evaluate reaction time and temperature. A modest increase in either may drive the reaction to completion.- Ensure efficient mixing to avoid stratification of reactants.
Side Product Formation - Analyze the impurity profile to identify major side products.- Adjust reaction stoichiometry. An excess of one reactant may favor the desired pathway.- Optimize the reaction temperature. Lowering the temperature may reduce the rate of side reactions.
Degradation of Product - Assess the stability of the product under the reaction and work-up conditions.- Minimize the time the product is exposed to harsh conditions (e.g., strong acids/bases, high temperatures).- Consider a protective group strategy for sensitive functionalities.
Losses During Work-up and Isolation - Optimize extraction and crystallization procedures.- Ensure the pH is appropriately adjusted to maximize product precipitation or extraction.- Evaluate different solvent systems for crystallization to improve recovery.
Issue 2: Poor Purity of the Final Product
Potential Cause Troubleshooting Recommendation
Impurities in Starting Materials - Source high-purity starting materials.- Consider re-purification of starting materials if significant impurities are detected.
Formation of Isomeric Impurities - Optimize reaction conditions (e.g., temperature, catalyst) to improve regioselectivity.- Analyze the reaction mixture to understand the mechanism of isomer formation.
Inefficient Purification - Develop a robust crystallization method. Screen various solvent/anti-solvent systems.- Consider alternative purification techniques such as column chromatography (less ideal for large scale) or salt formation followed by recrystallization.
Residual Solvents - Optimize the drying process (temperature, vacuum, time).- Ensure the chosen crystallization solvent can be easily removed.

Experimental Protocols (Illustrative Lab-Scale)

The following are generalized, illustrative laboratory-scale protocols for key steps that might be involved in the synthesis of this compound. Note: These are not validated scale-up protocols and would require significant process development and safety assessment before implementation at a larger scale.

Protocol 1: Hypothetical Pyrrole Ring Formation via a Modified Fischer Indole Synthesis

  • Preparation of Pyridylhydrazine Intermediate: A substituted aminopyridine is diazotized with sodium nitrite in an acidic medium, followed by reduction with a suitable reducing agent (e.g., sodium sulfite or tin(II) chloride) to yield the corresponding pyridylhydrazine hydrochloride.

  • Condensation and Cyclization: The pyridylhydrazine hydrochloride is condensed with a suitable ketoester (e.g., ethyl 2-oxopropanoate) in a suitable solvent (e.g., ethanol, acetic acid).

  • Cyclization: The resulting hydrazone is cyclized by heating in the presence of an acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or a Lewis acid) to form the 1H-pyrrolo[3,2-b]pyridine ester.

  • Saponification: The ester is hydrolyzed to the carboxylic acid using a base (e.g., sodium hydroxide or potassium hydroxide) in an aqueous/alcoholic solvent mixture.

  • Acidification and Isolation: The reaction mixture is acidified to precipitate the this compound, which is then collected by filtration, washed, and dried.

Data Presentation

Table 1: Illustrative Lab-Scale Reaction Parameters (Requires Optimization for Scale-Up)

ParameterStep 1: DiazotizationStep 2: CondensationStep 3: CyclizationStep 4: Saponification
Temperature 0-5 °C25-50 °C80-120 °C60-80 °C
Reaction Time 1-2 hours2-4 hours4-8 hours2-4 hours
Key Reagents Sodium Nitrite, HClKetoesterPPA or H₂SO₄NaOH or KOH
Solvent WaterEthanol-Water/Methanol
Typical Yield 80-90%70-85%50-70%85-95%
Purity (Crude) >95%>90%>80%>90%

Note: The data in this table is hypothetical and for illustrative purposes only. Actual results will vary based on specific substrates and conditions.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_process Synthesis Steps cluster_end Final Product Start_A Substituted Aminopyridine Step1 Diazotization & Reduction (Pyridylhydrazine Formation) Start_A->Step1 Start_B Ketoester Step2 Condensation (Hydrazone Formation) Start_B->Step2 Step1->Step2 Step3 Cyclization (Pyrrolopyridine Ester) Step2->Step3 Step4 Saponification Step3->Step4 Product 1H-pyrrolo[3,2-b]pyridine- 5-carboxylic acid Step4->Product

Caption: A generalized workflow for the synthesis of this compound.

Troubleshooting_Low_Yield cluster_investigation Initial Checks cluster_optimization Process Optimization cluster_analysis Impurity Analysis Problem Low Yield Observed Check1 Verify Starting Material Purity Problem->Check1 Check2 Confirm Reagent Stoichiometry Problem->Check2 Check3 Review In-Process Control Data Problem->Check3 Opt3 Improve Mixing Efficiency Problem->Opt3 Analysis1 Identify Major Byproducts (LC-MS, NMR) Check3->Analysis1 Analysis2 Determine if Product is Degrading Check3->Analysis2 Opt1 Adjust Reaction Temperature Opt2 Modify Reaction Time Opt4 Optimize Work-up & Isolation Analysis1->Opt1 Analysis1->Opt2 Analysis2->Opt4

Caption: A troubleshooting workflow for addressing low yield in the synthesis process.

Technical Support Center: Synthesis of 1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing the 1H-pyrrolo[3,2-b]pyridine core structure is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a pyridylhydrazine with a suitable ketone or aldehyde. For the synthesis of the 5-carboxylic acid derivative, a common starting material is a pyruvate derivative.

Q2: What are the critical parameters to control during the Fischer indole synthesis of this compound?

A2: Key parameters to control include temperature, the concentration and type of acid catalyst, and the purity of the starting materials. The electron-deficient nature of the pyridine ring can make the cyclization step challenging, often requiring carefully optimized conditions to achieve good yields and minimize byproduct formation.

Q3: My reaction yields are consistently low. What are the potential reasons?

A3: Low yields can be attributed to several factors:

  • Incomplete hydrazone formation: Ensure the initial condensation of the pyridylhydrazine and the pyruvate derivative goes to completion.

  • Suboptimal acid catalysis: The choice and concentration of the acid catalyst are crucial. Common catalysts include polyphosphoric acid (PPA), sulfuric acid, and Eaton's reagent. The optimal catalyst and concentration may need to be determined empirically.

  • Degradation of starting materials or product: The starting pyridylhydrazine may be unstable, and the product itself can be sensitive to harsh acidic conditions and high temperatures.

  • Presence of impurities: Impurities in the starting materials can interfere with the reaction.

Q4: I am observing multiple spots on my TLC plate after the reaction. What could these be?

A4: The presence of multiple spots suggests the formation of byproducts. Common byproducts in the Fischer indole synthesis of azaindoles can include:

  • Unreacted starting materials (pyridylhydrazine and pyruvate derivative).

  • The intermediate hydrazone.

  • Products of incomplete cyclization.

  • Isomeric products resulting from rearrangement.

  • Polymerization or degradation products.

Troubleshooting Guide

Problem 1: Low or No Product Formation
Possible Cause Troubleshooting Suggestion
Poor quality of starting materials Ensure the pyridylhydrazine is pure and has not degraded. It is often advisable to use freshly prepared or purified starting materials.
Incorrect reaction temperature Optimize the reaction temperature. Some Fischer indole cyclizations require high temperatures, but excessive heat can lead to degradation. A temperature screening experiment is recommended.
Ineffective acid catalyst Experiment with different acid catalysts (e.g., PPA, H₂SO₄, Eaton's reagent) and vary their concentrations. The acidity of the medium is critical for the key rearrangement step.
Presence of moisture If using a Lewis acid catalyst, ensure anhydrous conditions, as moisture can deactivate the catalyst.
Problem 2: Identification of Unknown Byproducts

If your reaction mixture shows significant impurities, a systematic approach to their identification is necessary. The following workflow outlines the key steps.

Byproduct_Identification_Workflow Byproduct Identification Workflow cluster_purification Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Structure Elucidation Purification Isolate Byproducts (e.g., Column Chromatography, Prep-HPLC) NMR 1H and 13C NMR Spectroscopy Purification->NMR MS Mass Spectrometry (e.g., LC-MS, HRMS) Purification->MS Data_Analysis Analyze Spectroscopic Data NMR->Data_Analysis MS->Data_Analysis Structure_Proposal Propose Potential Structures Data_Analysis->Structure_Proposal Mechanism_Consideration Consider Reaction Mechanism (e.g., side reactions, rearrangements) Mechanism_Consideration->Structure_Proposal

Caption: Workflow for the isolation and identification of byproducts.

Potential Byproducts and Their Characteristics

The following table summarizes potential byproducts in the synthesis of this compound via the Fischer indole synthesis, along with their expected analytical signatures.

Byproduct Potential Cause Expected ¹H NMR Signals (Characteristic) Expected Mass Spectrum (m/z)
Unreacted Pyridylhydrazine Incomplete reaction; incorrect stoichiometry.Signals corresponding to the starting hydrazine.M⁺ of the starting hydrazine.
Intermediate Hydrazone Incomplete cyclization; insufficient acid catalysis or heat.Presence of both pyridine and pyruvate fragments; distinct imine C=N stretch in IR.M⁺ of the condensed hydrazone.
Decarboxylated Product Harsh reaction conditions (high temperature and acidity).Absence of the carboxylic acid proton; presence of a proton at the 5-position.M-44 (loss of CO₂) from the desired product.
Rearranged Isomer (e.g., 1H-pyrrolo[2,3-c]pyridine derivative) Alternative cyclization pathway.Different aromatic proton coupling patterns compared to the desired product.Same m/z as the desired product.
Polymeric Material High concentration of reactants; prolonged reaction times at high temperatures.Broad, unresolved signals in the ¹H NMR spectrum.High molecular weight ions in MS.

Experimental Protocols

General Protocol for the Fischer Indole Synthesis of this compound

This protocol is a generalized procedure and may require optimization for specific substrates and scales.

Synthesis_Workflow Synthetic Workflow Start Start Step1 Step 1: Hydrazone Formation Mix pyridylhydrazine and pyruvate derivative in a suitable solvent (e.g., ethanol). Start->Step1 Step2 Step 2: Cyclization Add acid catalyst (e.g., PPA) and heat the reaction mixture. Step1->Step2 Step3 Step 3: Work-up Cool the reaction, quench with water/ice, and neutralize with a base (e.g., NaOH). Step2->Step3 Step4 Step 4: Isolation Filter the precipitated solid and wash with water. Step3->Step4 Step5 Step 5: Purification Recrystallize the crude product from a suitable solvent (e.g., ethanol/water). Step4->Step5 End End Product Step5->End

Caption: General workflow for the synthesis of this compound.

Materials:

  • Appropriate pyridylhydrazine hydrochloride

  • Sodium pyruvate (or other pyruvate derivative)

  • Polyphosphoric acid (PPA) or other suitable acid catalyst

  • Ethanol

  • Sodium hydroxide solution

  • Deionized water

Procedure:

  • Hydrazone Formation:

    • In a round-bottom flask, dissolve the pyridylhydrazine hydrochloride and sodium pyruvate in a minimal amount of water or ethanol.

    • Adjust the pH to slightly acidic (pH 5-6) with a suitable buffer or dilute acid/base.

    • Stir the mixture at room temperature for 1-2 hours or until TLC analysis indicates the complete formation of the hydrazone.

  • Cyclization:

    • To the hydrazone mixture, add the acid catalyst (e.g., 10 parts by weight of PPA).

    • Heat the reaction mixture to the optimized temperature (typically between 100-150 °C) with vigorous stirring.

    • Monitor the progress of the reaction by TLC.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the mixture onto crushed ice with stirring.

    • Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 7-8.

    • The product will precipitate out of the solution.

    • Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Purification:

    • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.

    • Dry the purified product under vacuum.

Methodology for Byproduct Analysis
  • Thin-Layer Chromatography (TLC): Use a suitable mobile phase (e.g., dichloromethane/methanol or ethyl acetate/hexanes with a small amount of acetic acid) to monitor the reaction progress and identify the number of components in the crude mixture.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of product purity and byproduct distribution. A reversed-phase C18 column with a gradient of water (containing 0.1% trifluoroacetic acid) and acetonitrile is a common starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the molecular weights of the product and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of the final product and any isolated byproducts.

  • High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and elemental composition of the product and byproducts.

Technical Support Center: Optimization of Coupling Reactions Involving 1H-pyrrolo[3,2-b]pyridine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of coupling reactions with 1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid. This resource is tailored for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of coupling reactions performed with this compound?

A1: The most prevalent coupling reactions involving this scaffold are amide bond formations at the carboxylic acid moiety, and palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination at a halogenated derivative of the pyrrolopyridine core.

Q2: Why am I observing low yields in my amide coupling reactions with this compound?

A2: Low yields in amide coupling reactions can stem from several factors. The electron-deficient nature of the pyridine ring can decrease the nucleophilicity of the pyrrole nitrogen, potentially leading to side reactions. Additionally, the carboxylic acid may not be sufficiently activated, or the amine coupling partner could be sterically hindered or electronically deactivated. Solubility issues of the starting materials can also play a significant role.

Q3: My Suzuki coupling reaction with a halogenated 1H-pyrrolo[3,2-b]pyridine-5-carboxylate derivative is not proceeding. What are the likely causes?

A3: Failure of a Suzuki coupling reaction can be attributed to several factors. Inactive or poisoned palladium catalyst is a common issue; ensure your catalyst is fresh and the reaction is conducted under an inert atmosphere.[1] The choice of base and solvent system is critical for the transmetalation step and may require optimization.[1] Furthermore, the boronic acid reagent may be unstable and prone to protodeboronation, especially at elevated temperatures.[2]

Q4: I am observing significant amounts of homocoupling of my terminal alkyne in a Sonogashira reaction. How can this be minimized?

A4: Sonogashira reactions can be plagued by the homocoupling of the alkyne (Glaser coupling). This side reaction is often promoted by the presence of oxygen and an excess of the copper co-catalyst. To minimize this, ensure the reaction is thoroughly degassed and run under a strict inert atmosphere. Using a minimal, catalytic amount of the copper salt is also advisable. Some modern protocols even allow for copper-free conditions, which can circumvent this issue entirely.[3]

Q5: What are the key considerations for a successful Buchwald-Hartwig amination with a halogenated 1H-pyrrolo[3,2-b]pyridine derivative?

A5: The success of a Buchwald-Hartwig amination hinges on the careful selection of the palladium catalyst, ligand, and base.[4] The nitrogen atoms within the 1H-pyrrolo[3,2-b]pyridine core can coordinate to the palladium center and inhibit catalysis. Therefore, ligands that are sufficiently electron-donating and sterically bulky are often required to promote the desired C-N bond formation. The choice of a suitable base is also crucial to avoid unwanted side reactions.[5]

Troubleshooting Guides

Amide Coupling
Issue Potential Cause Suggested Solution
Low or No Product Formation Incomplete activation of the carboxylic acid.Use a more potent coupling reagent such as HATU or COMU. Ensure anhydrous conditions as water can hydrolyze the activated intermediate.
Low nucleophilicity of the amine.For electron-deficient or sterically hindered amines, consider increasing the reaction temperature or using a stronger, non-nucleophilic base like DBU.
Solubility issues.Screen different solvents. Aprotic polar solvents like DMF or DMA are often effective.
Epimerization of Chiral Substrates Use of a strong base or high reaction temperatures.Employ an additive like HOBt or Oxyma to suppress racemization. Running the reaction at a lower temperature can also be beneficial.
Formation of Anhydride Using reagents like oxalyl chloride or SOCl2 for acid chloride formation.This can sometimes be addressed by careful control of stoichiometry and temperature. Alternatively, use a direct coupling reagent to avoid the formation of the acid chloride.
Suzuki-Miyaura Coupling
Issue Potential Cause Suggested Solution
Low or No Yield Catalyst deactivation.Use a fresh palladium catalyst and ensure rigorous exclusion of oxygen. Consider using a pre-catalyst for more reliable initiation.
Inefficient transmetalation.Optimize the base and solvent system. A combination of a carbonate or phosphate base with an aqueous/organic solvent mixture (e.g., dioxane/water) is a good starting point.[1]
Protodeboronation of the boronic acid.Use a milder base such as KF or K2CO3.[6] Running the reaction at the lowest effective temperature can also help.
Homocoupling of Boronic Acid Presence of oxygen.Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas.
Dehalogenation of Starting Material Side reaction promoted by certain catalyst/ligand combinations.Screen different phosphine ligands. Bulky, electron-rich ligands often suppress this side reaction.[1]
Sonogashira Coupling
Issue Potential Cause Suggested Solution
Low or No Product Formation Catalyst inhibition by the heterocyclic substrate.The nitrogen atoms in the pyrrolopyridine ring can coordinate to the palladium catalyst. Using a higher catalyst loading or a ligand that can displace the substrate from the metal center may be necessary.
Glaser Homocoupling Presence of oxygen and/or excess copper catalyst.Ensure the reaction is performed under strictly anaerobic conditions. Use a minimal amount of copper co-catalyst or explore copper-free protocols.[3]
Decomposition of Starting Material Instability of the substrate under the reaction conditions.Use milder bases like triethylamine or diisopropylethylamine. Running the reaction at room temperature, if feasible, can also prevent degradation.
Buchwald-Hartwig Amination
Issue Potential Cause Suggested Solution
Low Conversion Catalyst inhibition.The nitrogen atoms of the substrate can poison the catalyst. Use of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) can mitigate this.[7]
Inappropriate base.Strong, non-nucleophilic bases like sodium or lithium tert-butoxide are often required. The choice of base can be critical and may need to be screened.[8][9]
Side Reactions (e.g., hydrodehalogenation) Unproductive catalytic cycle pathways.Optimization of the ligand, base, and temperature is key. Sometimes switching to a different palladium precursor can alter the reaction pathway favorably.[10]

Quantitative Data from Related Systems

Yields are highly substrate-dependent and the following data for related azaindole and pyrrolopyridine systems should be used as a guideline.

Table 1: Amide Coupling of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic Acid Derivatives [11]

AmineCoupling ReagentBaseSolventYield (%)
CyclopropylamineT3PDIPEADMFModerate to Good
3-FluorocyclobutylamineT3PDIPEADMFModerate to Good
3,3-DifluoroazetidineT3PDIPEADMFHigh

Table 2: Suzuki Coupling of Halogenated Indazole Derivatives [2]

Aryl HalideBoronic AcidCatalystBaseSolventYield (%)
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl2K2CO3DME92
5-Bromo-1-acetyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl2K2CO3DME90
5-Bromo-1H-indazole-3-carboxylic acid methyl esterN-Boc-2-pyrroleboronic acidPd(dppf)Cl2K2CO3DME70

Experimental Protocols

General Protocol for Amide Coupling using HATU
  • To a solution of this compound (1.0 eq.) in anhydrous DMF, add HATU (1.1 eq.) and N,N-diisopropylethylamine (DIPEA) (2.0 eq.).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.0-1.2 eq.) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Suzuki-Miyaura Coupling of a Halogenated 1H-pyrrolo[3,2-b]pyridine-5-carboxylate
  • In a reaction vessel, combine the halogenated 1H-pyrrolo[3,2-b]pyridine-5-carboxylate derivative (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh3)4, 5 mol%), and a base (e.g., K2CO3, 2.0 eq.).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent system, such as a mixture of dioxane and water (e.g., 4:1).[1]

  • Heat the reaction mixture to a temperature typically between 80-100 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Visualizations

Amide_Coupling_Workflow cluster_start Starting Materials cluster_activation Activation Carboxylic_Acid 1H-pyrrolo[3,2-b]pyridine- 5-carboxylic acid Reaction_Mixture Reaction Mixture (Stir at RT) Carboxylic_Acid->Reaction_Mixture Amine Amine (R-NH2) Amine->Reaction_Mixture Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Reaction_Mixture Base Base (e.g., DIPEA) Base->Reaction_Mixture Solvent Anhydrous Solvent (e.g., DMF) Solvent->Reaction_Mixture Workup Aqueous Workup & Extraction Reaction_Mixture->Workup Monitor by TLC/LC-MS Purification Column Chromatography Workup->Purification Final_Product Amide Product Purification->Final_Product

Caption: General workflow for amide coupling reactions.

Suzuki_Troubleshooting Start Low Yield in Suzuki Coupling Catalyst Check Catalyst Activity Start->Catalyst Base_Solvent Optimize Base/Solvent Start->Base_Solvent Boronic_Acid Assess Boronic Acid Stability Start->Boronic_Acid Temp_Time Adjust Temperature/Time Start->Temp_Time Sol_Catalyst Use fresh catalyst Ensure inert atmosphere Catalyst->Sol_Catalyst Inactive? Sol_Base_Solvent Screen different bases (K2CO3, Cs2CO3, K3PO4) and solvent mixtures (e.g., dioxane/H2O) Base_Solvent->Sol_Base_Solvent Suboptimal? Sol_Boronic_Acid Use milder base (e.g., KF) Lower reaction temperature Boronic_Acid->Sol_Boronic_Acid Decomposing? Sol_Temp_Time Lower temperature to reduce dehalogenation/homocoupling Temp_Time->Sol_Temp_Time Side reactions?

Caption: Troubleshooting logic for low-yielding Suzuki reactions.

References

Validation & Comparative

selectivity profiling of 1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid against kinase panel

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the kinase selectivity profiles of various derivatives of the 1H-pyrrolo[2,3-b]pyridine, 1H-pyrrolo[3,2-c]pyridine, and 1H-pyrrolo[3,2-g]isoquinoline scaffolds. While data for 1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid was not specifically available, this guide leverages published data from structurally related compounds to offer insights into the potential of this chemical class as kinase inhibitors.

Comparative Kinase Inhibition Profile

The following table summarizes the in vitro kinase inhibitory activities of representative pyrrolopyridine derivatives against various kinases. These compounds have demonstrated potent and often selective inhibition against key kinases implicated in cancer and inflammatory diseases.

Compound ScaffoldDerivativeTarget Kinase(s)IC50 (nM)Reference Compound(s)
1H-pyrrolo[2,3-b]pyridine Compound 4hFGFR1, FGFR2, FGFR3, FGFR47, 9, 25, 712-
1H-pyrrolo[2,3-b]pyridine-5-carboxamide Compound 31JAK3Potent (exact IC50 not specified)-
1H-pyrrolo[3,2-c]pyridine Compound 1rFMS30KIST101029 (IC50 = 96 nM)
1H-pyrrolo[3,2-g]isoquinoline Compound 22Haspin76-
1H-pyrrolo[3,2-g]isoquinoline Compounds 3, 15-17Haspin10-80-

Experimental Protocols

The determination of kinase inhibitory activity and selectivity is a critical step in drug discovery. Below are detailed methodologies commonly employed for such assessments, based on the analysis of related pyrrolopyridine studies.

In Vitro Kinase Assay (General Protocol)

A widely used method for determining the potency of a compound against a panel of purified kinases is the in vitro kinase assay, often performed in a 96-well or 384-well plate format.

Materials:

  • Purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • Test compounds (e.g., this compound derivatives) dissolved in DMSO

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³³P]ATP or unlabeled ATP for non-radiometric methods

  • ATP solution

  • Phosphocellulose filter plates (for radiometric assays)

  • Scintillation counter (for radiometric assays) or luminescence/fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 µM, followed by 3-fold or 10-fold serial dilutions.

  • Reaction Setup: In the wells of a microplate, add the kinase reaction buffer, the specific kinase, and its corresponding substrate.

  • Inhibitor Addition: Add the diluted test compounds to the wells. Include wells with DMSO only as a negative control (100% kinase activity) and wells with a known potent inhibitor as a positive control.

  • Initiation of Reaction: Start the kinase reaction by adding a solution of ATP (and [γ-³³P]ATP for radiometric assays).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • Termination of Reaction: Stop the reaction. For radiometric assays, this is typically done by adding a stop solution (e.g., phosphoric acid) and then transferring the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.

  • Detection:

    • Radiometric Assay: After washing the filter plates to remove unincorporated [γ-³³P]ATP, the amount of radioactivity is quantified using a scintillation counter.

    • Luminescence-Based Assay (e.g., ADP-Glo™): This assay measures the amount of ADP produced, which is then converted to a luminescent signal.

    • Fluorescence-Based Assay: These assays often use modified substrates that become fluorescent upon phosphorylation.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration. The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is determined by fitting the data to a dose-response curve.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex processes.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound (e.g., this compound) SerialDilution Serial Dilution of Compound Compound->SerialDilution KinasePanel Panel of Purified Kinases ReactionMix Prepare Kinase Reaction Mix KinasePanel->ReactionMix Reagents Assay Reagents (Buffer, ATP, Substrate) Reagents->ReactionMix SerialDilution->ReactionMix Incubation Incubate at 30°C ReactionMix->Incubation Detection Signal Detection (Radiometric/Luminescent) Incubation->Detection InhibitionCalc Calculate % Inhibition Detection->InhibitionCalc IC50 Determine IC50 Values InhibitionCalc->IC50 Selectivity Assess Kinase Selectivity Profile IC50->Selectivity

Caption: Experimental workflow for kinase selectivity profiling.

FGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K PLCG PLCγ FGFR->PLCG Autophosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription PKC PKC PLCG->PKC PKC->Transcription Inhibitor 1H-pyrrolo[2,3-b]pyridine Derivative (e.g., Cmpd 4h) Inhibitor->FGFR Inhibition

Caption: Simplified FGFR signaling pathway and the point of inhibition.[1][2]

This guide provides a framework for understanding the kinase selectivity of pyrrolopyridine-based compounds. The presented data on related scaffolds suggest that the 1H-pyrrolo[3,2-b]pyridine core could be a promising starting point for the development of novel kinase inhibitors. Further experimental validation on the specific this compound is necessary to confirm its biological activity and selectivity profile.

References

comparison of 1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid with other kinase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

While specific comparative data for 1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid as a kinase inhibitor is not extensively available in the public domain, the broader family of pyrrolopyridine scaffolds has been the subject of significant research in the development of potent and selective kinase inhibitors. This guide provides a comparative overview of various pyrrolopyridine derivatives that have shown inhibitory activity against several important kinase targets, offering valuable insights into the therapeutic potential of this heterocyclic chemical class.

The pyrrolopyridine nucleus is recognized as a "privileged scaffold" in medicinal chemistry, mimicking the purine ring of ATP and enabling it to effectively bind to the ATP-binding site of kinases.[1][2][3] This inherent characteristic has led to the development of numerous derivatives targeting a range of kinases implicated in cancer and inflammatory diseases. This comparison will focus on derivatives of different pyrrolopyridine isomers and their activity against kinases such as Haspin, Janus Kinase (JAK), FMS, and Fibroblast Growth Factor Receptor (FGFR).

Comparative Efficacy of Pyrrolopyridine Derivatives

The inhibitory potency of various pyrrolopyridine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. The following tables summarize the IC50 values for different pyrrolopyridine compounds against their target kinases.

Haspin Kinase Inhibitors

Haspin is a serine/threonine kinase that plays a crucial role in mitosis, making it an attractive target for cancer therapy.[4][5][6] Several derivatives of 1H-pyrrolo[3,2-g]isoquinoline have been identified as potent Haspin inhibitors.

CompoundTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
N-methylated 1H-pyrrolo[3,2-g]isoquinoline derivative (with pyridin-4-yl substituent)Haspin23.6CHR-6494~500
1H-pyrrolo[3,2-g]isoquinoline derivative 3Haspin10-805-IodotubercidinN/A
1H-pyrrolo[3,2-g]isoquinoline derivative 15-17Haspin10-80
1H-pyrrolo[3,2-g]isoquinoline methyl esters 8 & 10Haspin10-80

Data sourced from[7][8][9]

Janus Kinase (JAK) Inhibitors

The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK/STAT signaling pathway, which regulates immune responses and cell growth.[10][11][12][13][14] Dysregulation of this pathway is associated with autoimmune diseases and cancers. Derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent JAK inhibitors.[15]

CompoundTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
1H-pyrrolo[2,3-b]pyridine derivative 31JAK3PotentTofacitinib1
Pyrrolopyrimidine derivative 12bJAK1PotentRuxolitinib3.3 (JAK1), 2.8 (JAK2)
Pyrrolopyrimidine derivativeJAK3< 0.3Fedratinib3 (JAK2)

Data sourced from[15][16][17][18][]

FMS Kinase Inhibitors

FMS, also known as colony-stimulating factor-1 receptor (CSF-1R), is a receptor tyrosine kinase involved in the proliferation and survival of monocytes and macrophages.[20] Its inhibition is a promising strategy for treating inflammatory disorders and certain cancers.[20] Pyrrolo[3,2-c]pyridine derivatives have demonstrated potent FMS inhibition.

CompoundTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
Pyrrolo[3,2-c]pyridine derivative 1rFMS30KIST10102996
Pyrrolo[3,2-c]pyridine derivative 1eFMS60
KIST101029FMS96PacritinibN/A

Data sourced from[20][21][22]

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

The FGFR family of receptor tyrosine kinases (FGFR1, FGFR2, FGFR3, and FGFR4) are involved in cell proliferation, differentiation, and angiogenesis.[23][24] Aberrant FGFR signaling is a driver in various cancers.

CompoundTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
AZD4547FGFR1, 2, 30.2, 2.5, 1.8Lenvatinib46 (FGFR1)
LY2874455FGFR1, 2, 3, 42.8, 2.6, 6.4, 6DovitinibN/A
JNJ-42756493 (Erdafitinib)FGFR1, 2, 3, 41.2, 2.5, 3.0, 5.7

Data sourced from[23][24][25][26][27][28]

Experimental Protocols

The determination of kinase inhibitory activity is crucial for the evaluation of potential drug candidates. A widely used method is the ADP-Glo™ Kinase Assay.

ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[29] The assay is performed in two steps:

  • Kinase Reaction and ATP Depletion:

    • The kinase, substrate, ATP, and the test compound (inhibitor) are incubated together in a reaction buffer.

    • After the kinase reaction, an "ADP-Glo™ Reagent" is added to terminate the reaction and deplete the remaining ATP. This is crucial to ensure that the subsequent light-producing reaction is driven only by the ADP generated by the kinase.

  • ADP to ATP Conversion and Luminescence Detection:

    • A "Kinase Detection Reagent" is then added. This reagent contains an enzyme that converts the ADP produced in the kinase reaction into ATP.

    • The newly synthesized ATP is then used by a luciferase enzyme, also present in the reagent, to generate a luminescent signal.

    • The intensity of the light produced is directly proportional to the amount of ADP generated, and therefore, to the kinase activity. The IC50 value of an inhibitor can be determined by measuring the reduction in the luminescent signal at various inhibitor concentrations.[30][31][32][33]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanism of action and evaluation of these kinase inhibitors.

G General Kinase Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of test compound Incubation Incubate kinase, substrate, ATP, and compound Compound_Prep->Incubation Reagent_Prep Prepare kinase, substrate, and ATP solutions Reagent_Prep->Incubation Termination Terminate reaction and deplete ATP (e.g., ADP-Glo Reagent) Incubation->Termination Detection Add detection reagent to generate signal Termination->Detection Measurement Measure signal (e.g., luminescence) Detection->Measurement Calculation Calculate % inhibition and determine IC50 Measurement->Calculation

Caption: Experimental workflow for determining kinase inhibitor IC50 values.

G Simplified JAK/STAT Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT STAT Receptor->STAT 4. STAT Recruitment & Phosphorylation JAK->Receptor 3. Phosphorylation STAT->STAT 5. STAT Dimerization Nucleus Nucleus STAT->Nucleus 6. Translocation Gene_Expression Gene Expression (Proliferation, Inflammation) Nucleus->Gene_Expression 7. Gene Transcription Inhibitor Pyrrolopyridine JAK Inhibitor Inhibitor->JAK Inhibition

Caption: The JAK/STAT signaling pathway and the point of inhibition by pyrrolopyridine derivatives.

References

structure-activity relationship (SAR) studies of 1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

However, significant research has been published on the SAR of closely related isomers, particularly 1H-pyrrolo[2,3-b]pyridine and 1H-pyrrolo[3,2-c]pyridine derivatives. These studies provide extensive quantitative data, detailed experimental protocols, and well-defined biological targets, making them suitable for the creation of a comprehensive comparison guide.

We can proceed by generating a detailed guide on one of the following well-documented topics:

  • Structure-Activity Relationship Studies of 1H-pyrrolo[2,3-b]pyridine Derivatives: This class of compounds has been extensively investigated as potent inhibitors of various kinases, such as Fibroblast Growth Factor Receptor (FGFR) and Janus Kinase 3 (JAK3), as well as phosphodiesterase 4B (PDE4B). A guide on this topic would compare different substitution patterns on the pyrrolo[2,3-b]pyridine core and their impact on inhibitory activity and selectivity.

  • Structure-Activity Relationship Studies of 1H-pyrrolo[3,2-c]pyridine Derivatives: Research on this scaffold has highlighted its potential in oncology, with derivatives showing potent activity as colchicine-binding site inhibitors, leading to the disruption of microtubule dynamics and cell cycle arrest in cancer cells. A comparison guide would focus on the structural requirements for potent anti-cancer activity.

Please advise if you would like to proceed with a detailed comparison guide on either of these alternative topics. This will allow for the creation of a valuable resource that adheres to all the specified requirements for data presentation, experimental protocols, and visualizations.

comparative analysis of 1H-pyrrolo[3,2-b]pyridine vs 1H-pyrrolo[2,3-b]pyridine scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of 1H-pyrrolo[3,2-b]pyridine and 1H-pyrrolo[2,3-b]pyridine Scaffolds in Drug Discovery

For researchers and professionals in drug development, the selection of a core molecular scaffold is a critical decision that profoundly influences the potency, selectivity, and pharmacokinetic properties of a potential therapeutic agent. Among the myriad of heterocyclic structures, the isomeric 1H-pyrrolo[3,2-b]pyridine (commonly known as 4-azaindole) and 1H-pyrrolo[2,3-b]pyridine (known as 7-azaindole) have emerged as "privileged scaffolds," particularly in the design of kinase inhibitors. This guide provides an objective comparison of these two scaffolds, supported by experimental data, to aid in the strategic selection of a core structure for drug design.

Physicochemical and Structural Properties

The key difference between the two scaffolds lies in the position of the nitrogen atom within the pyridine ring. This seemingly minor alteration significantly impacts the electronic distribution, hydrogen bonding capabilities, and overall physicochemical properties of the molecule. 1H-pyrrolo[2,3-b]pyridine (7-azaindole) is frequently utilized as a bioisostere for purines and indoles, where the pyridine nitrogen and the pyrrole -NH group can act as a hydrogen bond acceptor and donor, respectively.[1] This bidentate hydrogen bonding capability is particularly effective for interacting with the hinge region of kinases.[2] On the other hand, the nitrogen atom at the 4-position in 1H-pyrrolo[3,2-b]pyridine (4-azaindole) also modifies the molecule's electronic and physicochemical characteristics, influencing its biological activity and drug-like properties.[3]

Biological Applications and Performance

Both scaffolds have been successfully incorporated into a wide range of biologically active compounds, with a notable prevalence in the development of kinase inhibitors.

1H-pyrrolo[2,3-b]pyridine (7-Azaindole)

This scaffold is extensively used in the design of inhibitors for a diverse array of kinases and other biological targets. Its ability to mimic the adenine fragment of ATP makes it a potent hinge-binding motif.

Key Biological Targets:

  • Kinase Inhibitors:

    • Focal Adhesion Kinase (FAK)[4]

    • TRAF2- and NCK-interacting kinase (TNIK)[5]

    • Cyclin-Dependent Kinase 8 (CDK8)[6][7]

    • Fibroblast Growth Factor Receptor (FGFR)[8][9]

    • Polo-like kinase 4 (PLK4)[10]

    • Ataxia Telangiectasia Mutated (ATM) kinase[11]

    • Aurora kinases[1]

  • Other Targets:

    • Phosphodiesterase 4B (PDE4B)[12]

    • Antifungal agents against Pyricularia oryzae[13]

1H-pyrrolo[3,2-b]pyridine (4-Azaindole)

The 4-azaindole scaffold has also proven to be a valuable component in the development of potent and selective inhibitors. It has been highlighted for its potential to offer improved synthetic tractability and cell permeability compared to other heterocyclic systems.[3]

Key Biological Targets:

  • Kinase Inhibitors:

    • p21-Activated Kinase 1 (PAK1)[3]

    • Transforming Growth Factor-β Receptor I (TGFβRI)[3]

    • p38 MAP Kinase[3]

    • c-Met Kinase[3]

    • Epidermal Growth Factor Receptor (EGFR)[14]

  • Other Targets:

    • Acetyl-CoA Carboxylase 1 (ACC1)[15]

Comparative Biological Activity

Direct comparison of the two scaffolds against the same target provides the most insightful data for drug design.

TargetScaffoldCompoundIC50 (nM)Reference
c-Met Kinase 1H-pyrrolo[3,2-b]pyridineDerivative 6270[1]
1H-pyrrolo[3,2-b]pyridineDerivative 6320[1]
1H-pyrrolo[2,3-b]pyridineDerivative 252[2]

In the context of c-Met kinase inhibition, the 1H-pyrrolo[2,3-b]pyridine scaffold has led to the development of a more potent inhibitor (IC50 = 2 nM) compared to the reported 1H-pyrrolo[3,2-b]pyridine derivatives (IC50 = 20 nM and 70 nM).[1][2] This suggests that for this particular target, the 7-azaindole scaffold may offer a more favorable interaction with the active site.

Synthesis and Reactivity

The synthetic routes to these scaffolds are well-established, often involving modifications of classical indole syntheses such as the Madelung and Fischer methods.[16] The reactivity of the scaffolds towards electrophilic substitution is a key consideration for further functionalization. For 1H-pyrrolo[2,3-b]pyridine, electrophilic substitution reactions like nitration, bromination, and iodination predominantly occur at the 3-position.[16]

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for the synthesis and biological evaluation of derivatives based on these scaffolds.

General Synthesis of 1H-pyrrolo[2,3-b]pyridine Derivatives

A common route involves the reaction of a substituted 2-aminopyridine with a suitable ketone or alkyne. For example, the synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine can be achieved by treating the corresponding pyrrolidinone with methanesulfonyl chloride in DMF, followed by neutralization.[4]

Kinase Inhibition Assay

The inhibitory activity of compounds against a specific kinase is typically determined using an in vitro kinase assay. A general protocol involves:

  • Incubating the kinase enzyme with the test compound at various concentrations.

  • Initiating the kinase reaction by adding ATP and a suitable substrate.

  • Stopping the reaction after a defined period.

  • Quantifying the amount of phosphorylated substrate, often using methods like ELISA, fluorescence polarization, or radiometric assays.

  • Calculating the IC50 value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.

Visualizing Molecular Scaffolds and Synthetic Pathways

Scaffolds cluster_0 1H-pyrrolo[3,2-b]pyridine (4-Azaindole) cluster_1 1H-pyrrolo[2,3-b]pyridine (7-Azaindole) Scaffold_4 Scaffold_4 Scaffold_7 Scaffold_7

Caption: Chemical structures of the isomeric scaffolds.

Synthesis cluster_0 1H-pyrrolo[2,3-b]pyridine Synthesis cluster_1 1H-pyrrolo[3,2-b]pyridine Synthesis 2-Aminopyridine 2-Aminopyridine Intermediate Intermediate 2-Aminopyridine->Intermediate Reaction with alkyne/ketone 7-Azaindole 7-Azaindole Intermediate->7-Azaindole Cyclization 3-Aminopyridine 3-Aminopyridine Intermediate_2 Intermediate_2 3-Aminopyridine->Intermediate_2 Reaction with chloroacetaldehyde 4-Azaindole 4-Azaindole Intermediate_2->4-Azaindole Cyclization

Caption: General synthetic strategies for azaindole scaffolds.

Kinase_Interaction Azaindole_Scaffold Azaindole_Scaffold Kinase_Hinge Kinase_Hinge Azaindole_Scaffold->Kinase_Hinge H-Bonding ATP_Binding_Site ATP_Binding_Site Azaindole_Scaffold->ATP_Binding_Site Occupies Kinase_Hinge->ATP_Binding_Site Inhibition Inhibition ATP_Binding_Site->Inhibition

Caption: Interaction of azaindole scaffolds with kinase active sites.

Conclusion

Both 1H-pyrrolo[3,2-b]pyridine and 1H-pyrrolo[2,3-b]pyridine are highly valuable scaffolds in modern drug discovery. The choice between them is context-dependent and should be guided by the specific biological target and the desired physicochemical properties of the final compound. The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold has been more extensively explored and has a proven track record in the development of potent kinase inhibitors due to its effective hinge-binding capabilities. However, the 1H-pyrrolo[3,2-b]pyridine (4-azaindole) scaffold presents a compelling alternative, with evidence suggesting potential advantages in synthetic accessibility and cell permeability. Ultimately, a thorough evaluation of structure-activity relationships for a given target is necessary to determine which scaffold will yield a more promising drug candidate.

References

Bioisosteric Replacement of the Carboxylic Acid Group in 1H-pyrrolo[3,2-b]pyridine-5-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The carboxylic acid moiety is a common functional group in pharmacologically active compounds, valued for its ability to engage in hydrogen bonding and electrostatic interactions with biological targets. However, its acidic nature can lead to unfavorable physicochemical and pharmacokinetic properties, such as poor membrane permeability, rapid metabolism, and potential for toxicity. Bioisosteric replacement of the carboxylic acid group is a widely employed strategy in medicinal chemistry to mitigate these liabilities while retaining or improving biological activity. This guide provides a comparative analysis of common bioisosteric replacements for the carboxylic acid group in the context of the 1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid scaffold, a core structure in various therapeutic agents.

Overview of Bioisosteric Replacements

The selection of a suitable bioisostere is a critical step in the lead optimization process. The ideal replacement should mimic the key interactions of the carboxylic acid group with its target while offering an improved ADME (Absorption, Distribution, Metabolism, and Excretion) profile. This guide focuses on three prominent carboxylic acid bioisosteres: tetrazole, acyl sulfonamide, and hydroxamic acid, and compares them to the parent carboxylic acid and the corresponding carboxamide.

Comparative Performance Data

The following table summarizes the key physicochemical and biological activity data for this compound and its bioisosteric analogs. Data for the closely related azaindole scaffold of VX-787, an influenza PB2 inhibitor, is included to provide a relevant experimental context for the biological activity of these replacements.[1]

Compound/BioisostereStructurepKalogP (calculated)Biological Activity (Influenza A PB2 Inhibition, IC50)Key Observations
Parent Carboxylic Acid This compound~4-5~1.5Potent (nM range for analogous scaffolds)[1][2]Establishes key interactions but may have ADME liabilities.
Tetrazole 5-(1H-tetrazol-5-yl)-1H-pyrrolo[3,2-b]pyridine~4.5-5~1.6Potent (nM range), comparable to carboxylic acid.[1]Closely mimics the acidity and spatial orientation of a carboxylate. Often more metabolically stable.
Acyl Sulfonamide N-(...sulfonyl)-1H-pyrrolo[3,2-b]pyridine-5-carboxamide~5-7VariableActive, but potency can be sensitive to the sulfonyl substituent.[1]Acidity is tunable based on the substituent on the sulfonamide nitrogen.
Hydroxamic Acid N-hydroxy-1H-pyrrolo[3,2-b]pyridine-5-carboxamide~8-9~1.2Generally less potent for targets requiring a charged interaction.[1]Can act as a metal chelator. Often less acidic than carboxylic acids.
Carboxamide 1H-pyrrolo[3,2-b]pyridine-5-carboxamideN/A (Neutral)~1.8Significantly less potent or inactive in many cases.[1]Neutral isostere; lacks the key acidic proton for ionic interactions.

Note: The pKa and logP values are estimates for the 1H-pyrrolo[3,2-b]pyridine scaffold based on general values for these functional groups. The biological activity data is extrapolated from studies on the closely related azaindole scaffold of VX-787, where the negative charge of the carboxylic acid or its isostere was found to be important for potent antiviral activity.[1]

Experimental Protocols

Detailed methodologies for the synthesis of the parent carboxylic acid and its bioisosteric replacements are provided below. These protocols are based on established synthetic routes for similar heterocyclic systems.

1. Synthesis of this compound (Parent Compound)

This synthesis typically starts from a suitable brominated or iodinated 1H-pyrrolo[3,2-b]pyridine precursor.

  • Step 1: Halogen-Metal Exchange and Carboxylation.

    • To a solution of 5-bromo-1H-pyrrolo[3,2-b]pyridine (1 equivalent) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.1 equivalents) dropwise.

    • Stir the mixture at -78 °C for 1 hour.

    • Bubble dry carbon dioxide gas through the solution for 2 hours, allowing the temperature to slowly warm to room temperature.

    • Quench the reaction with water and acidify with 1M HCl.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield this compound.

2. Synthesis of 5-(1H-tetrazol-5-yl)-1H-pyrrolo[3,2-b]pyridine (Tetrazole Bioisostere)

This synthesis commonly proceeds from the corresponding nitrile.

  • Step 1: Synthesis of 1H-pyrrolo[3,2-b]pyridine-5-carbonitrile.

    • React 5-bromo-1H-pyrrolo[3,2-b]pyridine with copper(I) cyanide in a high-boiling solvent such as DMF or NMP at elevated temperatures.

  • Step 2: Cycloaddition to form the Tetrazole.

    • To a solution of 1H-pyrrolo[3,2-b]pyridine-5-carbonitrile (1 equivalent) in DMF, add sodium azide (1.5 equivalents) and ammonium chloride (1.5 equivalents).

    • Heat the mixture at 100-120 °C for 12-24 hours.

    • Cool the reaction mixture, pour it into water, and acidify with HCl.

    • Collect the precipitate by filtration, wash with water, and dry to afford 5-(1H-tetrazol-5-yl)-1H-pyrrolo[3,2-b]pyridine.

3. Synthesis of N-(Benzenesulfonyl)-1H-pyrrolo[3,2-b]pyridine-5-carboxamide (Acyl Sulfonamide Bioisostere)

This involves the coupling of the carboxylic acid with a sulfonamide.

  • Step 1: Activation of the Carboxylic Acid.

    • To a solution of this compound (1 equivalent) in a suitable solvent like DMF or DCM, add a coupling agent such as HATU (1.1 equivalents) and a base like DIPEA (2 equivalents).

  • Step 2: Coupling with Sulfonamide.

    • Add benzenesulfonamide (1.2 equivalents) to the activated carboxylic acid solution.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Work up the reaction by washing with water and brine.

    • Dry the organic layer and concentrate to obtain the crude product.

    • Purify by column chromatography to yield the desired acyl sulfonamide.

4. Synthesis of N-hydroxy-1H-pyrrolo[3,2-b]pyridine-5-carboxamide (Hydroxamic Acid Bioisostere)

This can be achieved by coupling the carboxylic acid with hydroxylamine.

  • Step 1: Activation of the Carboxylic Acid.

    • Activate this compound as described for the acyl sulfonamide synthesis.

  • Step 2: Coupling with Protected Hydroxylamine.

    • Add O-(tetrahydro-2H-pyran-2-yl)hydroxylamine (1.2 equivalents) to the activated carboxylic acid.

    • Stir at room temperature until the reaction is complete.

  • Step 3: Deprotection.

    • Remove the THP protecting group under acidic conditions (e.g., HCl in methanol) to yield the final hydroxamic acid.

    • Purify the product by chromatography or recrystallization.

In Vitro Biological Evaluation Protocol: Influenza A PB2 Inhibition Assay

  • Assay Principle: A biochemical assay to measure the inhibition of the influenza A PB2 cap-binding domain.

  • Procedure:

    • Express and purify the recombinant PB2 protein.

    • In a 384-well plate, add the test compound at various concentrations.

    • Add the PB2 protein and a fluorescently labeled m7GTP cap analog.

    • Incubate the plate to allow for binding equilibrium to be reached.

    • Measure the fluorescence polarization. A decrease in polarization indicates displacement of the fluorescent cap analog by the inhibitor.

    • Calculate the IC50 value by fitting the dose-response curve.

Visualizations

Logical Flow of Bioisosteric Replacement Strategy

Bioisosteric_Replacement_Strategy cluster_bioisosteres Bioisosteric Analogs Start Lead Compound: This compound Problem Identified Liabilities: - Poor Permeability - Metabolic Instability - Potential Toxicity Start->Problem Strategy Bioisosteric Replacement of Carboxylic Acid Problem->Strategy Tetrazole Tetrazole Strategy->Tetrazole AcylSulfonamide Acyl Sulfonamide Strategy->AcylSulfonamide HydroxamicAcid Hydroxamic Acid Strategy->HydroxamicAcid Carboxamide Carboxamide (Neutral Control) Strategy->Carboxamide Evaluation Comparative Evaluation: - Physicochemical Properties (pKa, logP) - In Vitro Biological Activity - ADME Profiling Tetrazole->Evaluation AcylSulfonamide->Evaluation HydroxamicAcid->Evaluation Carboxamide->Evaluation Outcome Optimized Lead Compound with Improved Drug-like Properties Evaluation->Outcome

Caption: A flowchart illustrating the strategic workflow for the bioisosteric replacement of a carboxylic acid group.

General Synthetic Pathway for Bioisostere Synthesis

Synthetic_Pathway cluster_pathways Synthetic Routes cluster_products Products StartingMaterial 5-Bromo-1H-pyrrolo[3,2-b]pyridine CarboxylicAcid 1. Halogen-Metal Exchange 2. Carboxylation StartingMaterial->CarboxylicAcid Nitrile CuCN StartingMaterial->Nitrile ParentAcid Carboxylic Acid CarboxylicAcid->ParentAcid Tetrazole Tetrazole Nitrile->Tetrazole NaN3, NH4Cl AcylSulfonamide Acyl Sulfonamide ParentAcid->AcylSulfonamide 1. Activation 2. Sulfonamide Coupling HydroxamicAcid Hydroxamic Acid ParentAcid->HydroxamicAcid 1. Activation 2. Hydroxylamine Coupling

Caption: A diagram outlining the key synthetic pathways to the parent carboxylic acid and its bioisosteres.

References

in vivo efficacy studies of 1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid analogs

Author: BenchChem Technical Support Team. Date: December 2025

While specific in vivo efficacy studies on 1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid analogs are not publicly available, research on the closely related isomer, 1H-pyrrolo[2,3-b]pyridine, offers valuable insights into the potential of this scaffold in drug development. This guide provides a comparative overview of the in vivo performance of a promising 1H-pyrrolo[2,3-b]pyridine derivative, compound 25a, a highly selective and orally available Ataxia-Telangiectasia Mutated (ATM) kinase inhibitor with potent antitumor activity.

This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of pyrrolopyridine compounds. The data presented is based on a key study demonstrating the in vivo efficacy of compound 25a in preclinical cancer models.

Comparative Efficacy and Pharmacokinetics

Compound 25a has demonstrated significant in vivo antitumor efficacy, particularly when used in combination with the topoisomerase I inhibitor, irinotecan. The following tables summarize the key in vivo performance and pharmacokinetic parameters of this 1H-pyrrolo[2,3-b]pyridine analog.

Table 1: In Vivo Antitumor Efficacy of Compound 25a in Xenograft Models

Animal ModelCancer Cell LineTreatmentTumor Growth Inhibition (TGI)
MouseHCT116 (Colon Carcinoma)Compound 25a + Irinotecan79.3%[1][2]
MouseSW620 (Colorectal Adenocarcinoma)Compound 25a + Irinotecan95.4%[1][2]

Table 2: Pharmacokinetic Profile of Compound 25a in Mice

ParameterValue
Oral Bioavailability147.6%[1][2]

Experimental Protocols

The in vivo efficacy of compound 25a was evaluated in well-established xenograft mouse models of human cancer.

HCT116 and SW620 Xenograft Mouse Model Protocol
  • Cell Culture: Human colorectal carcinoma HCT116 and colorectal adenocarcinoma SW620 cells are cultured in appropriate media supplemented with fetal bovine serum at 37°C in a humidified atmosphere with 5% CO2.

  • Animal Model: Female athymic nude or NOD/SCID mice (10-12 weeks old) are used for the study.

  • Tumor Implantation: A suspension of 1 x 10^6 HCT116 or SW620 cells in a 1:1 mixture of serum-free medium and Matrigel is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor growth is monitored regularly by measuring tumor volume with calipers. The formula (length x width^2) / 2 is used to calculate the tumor volume.

  • Treatment Groups: Once the tumors reach a predetermined size (e.g., 150-200 mm³), the mice are randomized into treatment and control groups.

  • Drug Administration:

    • Compound 25a: Administered orally (p.o.) at a specified dosage.

    • Irinotecan: Administered intraperitoneally (i.p.) or intravenously (i.v.) at a specified dosage and schedule.

    • Combination Therapy: Compound 25a is administered in combination with irinotecan according to a defined schedule.

  • Efficacy Evaluation: Tumor volume and body weight are measured twice weekly throughout the study. The primary endpoint is the inhibition of tumor growth (TGI), calculated at the end of the study.

  • Euthanasia and Tissue Collection: At the end of the study, animals are euthanized, and tumors are excised for further analysis, such as pharmacodynamic biomarker studies.

Mechanism of Action: ATM Signaling Pathway Inhibition

Compound 25a exerts its antitumor effect by inhibiting the ATM kinase, a critical component of the DNA damage response (DDR) pathway. In cancer cells, inhibiting ATM prevents the repair of DNA double-strand breaks (DSBs) induced by DNA-damaging agents like irinotecan, leading to cell death.

ATM_Signaling_Pathway cluster_upstream DNA Damage Induction cluster_core ATM-Mediated DNA Damage Response cluster_downstream Downstream Cellular Processes cluster_inhibition Inhibition by Compound 25a Irinotecan Irinotecan DSB DNA Double-Strand Breaks Irinotecan->DSB induces ATM ATM Kinase DSB->ATM activates ATM_active Activated ATM ATM->ATM_active CellCycleArrest Cell Cycle Arrest ATM_active->CellCycleArrest DNARepair DNA Repair ATM_active->DNARepair Apoptosis Apoptosis ATM_active->Apoptosis Compound25a Compound 25a Compound25a->ATM inhibits

Caption: ATM signaling pathway and the mechanism of inhibition by Compound 25a.

Experimental Workflow

The following diagram illustrates the typical workflow for an in vivo efficacy study of a 1H-pyrrolo[2,3-b]pyridine analog like compound 25a in a xenograft model.

Experimental_Workflow start Start cell_culture Cancer Cell Culture (e.g., HCT116, SW620) start->cell_culture tumor_implantation Subcutaneous Tumor Implantation in Immunocompromised Mice cell_culture->tumor_implantation tumor_growth Tumor Growth Monitoring tumor_implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment Administration (Vehicle, Compound 25a, Irinotecan, Combination) randomization->treatment monitoring Tumor Volume and Body Weight Measurement treatment->monitoring endpoint Study Endpoint Reached monitoring->endpoint analysis Tumor Excision and Data Analysis (TGI) endpoint->analysis end End analysis->end

Caption: General workflow for in vivo efficacy studies in xenograft models.

References

A Comparative Guide to the Cross-Reactivity of 1H-pyrrolo[3,2-b]pyridine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the cross-reactivity of 1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid. Due to the absence of direct cross-reactivity studies for this specific compound in publicly available literature, this document outlines a comparative approach based on structurally similar pyrrolopyridine derivatives with known biological targets. The experimental protocols provided herein are standardized methodologies intended to guide the design of future cross-reactivity investigations.

Introduction to this compound and Potential Cross-Reactivity

The 1H-pyrrolo[3,2-b]pyridine scaffold is a core structure in many biologically active compounds. Various isomers of this heterocyclic system have been shown to interact with a range of biological targets, including protein kinases and other enzymes.[1][2][3][4][5][6][7][8][9] Cross-reactivity, the binding of a ligand to multiple targets, is a critical consideration in drug development, impacting both efficacy and safety. Understanding the potential for this compound to interact with targets of structurally related molecules is therefore essential.

This guide focuses on a comparative analysis with known bioactive pyrrolopyridine analogs to predict and test for potential cross-reactivity.

Potential Cross-Reacting Analogs and Their Biological Targets

Based on structural similarity, the following classes of pyrrolopyridine derivatives and their known targets represent the most probable sources of cross-reactivity for this compound.

Structural Analog Class Example Biological Targets Reference
1H-pyrrolo[2,3-b]pyridine DerivativesFibroblast Growth Factor Receptors (FGFRs), Janus Kinases (JAKs), Phosphodiesterase 4B (PDE4B)[2][3][4][7][8][9]
1H-pyrrolo[3,2-c]pyridine DerivativesTubulin (Colchicine-Binding Site)[10]
1H-pyrrolo[3,2-g]isoquinoline DerivativesHaspin Kinase[1]
1H-pyrrolo[1,2-b]pyridazine DerivativesJanus Kinases (JAKs)[6]
1H-pyrrolo[3,2-b]pyridine DerivativesGluN2B-Selective Negative Allosteric Modulators[5]

Experimental Protocols for Cross-Reactivity Assessment

To quantitatively assess the cross-reactivity of this compound against the targets of its structural analogs, the following experimental protocols are recommended.

This protocol describes a typical in vitro kinase inhibition assay to determine the half-maximal inhibitory concentration (IC50) of the test compound.

Workflow for Kinase Inhibition Assay

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Prepare Kinase Buffer D Add Kinase/Substrate to Compound Plate A->D B Serially Dilute Test Compound (this compound) B->D C Prepare Kinase and Substrate Solution C->D E Initiate Reaction with ATP D->E F Incubate at Room Temperature E->F G Stop Reaction and Add Detection Reagent F->G H Measure Signal (e.g., Luminescence) G->H I Calculate % Inhibition and Determine IC50 H->I

Caption: Workflow for a typical in vitro kinase inhibition assay.

Materials:

  • Kinase of interest (e.g., FGFR1, JAK3, Haspin)

  • Specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

  • Test compound: this compound

  • Positive control inhibitor

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well assay plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO, followed by a final dilution in kinase assay buffer.

  • Add a small volume (e.g., 5 µL) of the diluted compound or control to the wells of a 384-well plate.

  • Prepare a solution of the kinase and its specific substrate in the assay buffer.

  • Add the kinase/substrate solution (e.g., 10 µL) to each well.

  • Initiate the kinase reaction by adding ATP solution (e.g., 10 µL) to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of product formed using a suitable detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence, fluorescence) using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.

This protocol outlines a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to determine the cross-reactivity of the test compound with an antibody raised against a related molecule.

Workflow for Competitive ELISA

A Coat Plate with Antigen (e.g., BSA-conjugated analog) B Wash and Block Plate A->B E Add Antibody-Compound Mixture to Plate B->E C Prepare Serial Dilutions of This compound D Incubate Antibody with Diluted Compound C->D D->E F Wash Plate E->F G Add Secondary HRP-conjugated Antibody F->G H Wash Plate G->H I Add TMB Substrate and Incubate H->I J Stop Reaction with Stop Solution I->J K Read Absorbance at 450 nm J->K L Calculate % Cross-Reactivity K->L

Caption: Workflow for a competitive ELISA to assess cross-reactivity.

Materials:

  • Microtiter plates

  • Coating antigen (e.g., a structural analog conjugated to a carrier protein like BSA)

  • Primary antibody specific to the coating antigen

  • Test compound: this compound

  • Standard (the compound the antibody was raised against)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2 M H2SO4)

Procedure:

  • Coat the wells of a microtiter plate with the coating antigen and incubate overnight at 4°C.

  • Wash the plate and block non-specific binding sites with blocking buffer.

  • Prepare serial dilutions of both the standard and the test compound, this compound.

  • In a separate plate, pre-incubate the primary antibody with the serially diluted standard or test compound.

  • Transfer the antibody-compound mixtures to the coated and blocked microtiter plate and incubate.

  • Wash the plate to remove unbound antibodies.

  • Add the HRP-conjugated secondary antibody and incubate.

  • Wash the plate and add the TMB substrate.

  • Stop the reaction with the stop solution and measure the absorbance at 450 nm.

  • Calculate the IC50 for both the standard and the test compound. The percent cross-reactivity is calculated as: (%CR) = (IC50 of Standard / IC50 of Test Compound) x 100.

Data Presentation for Comparative Analysis

Quantitative data from the cross-reactivity studies should be summarized in clear, comparative tables.

Table 1: Hypothetical Cross-Reactivity Profile of this compound against various kinases.

Kinase Target This compound IC50 (µM) Positive Control Inhibitor IC50 (µM) Fold Difference
FGFR1> 1000.007> 14,285
JAK325.30.0055,060
Haspin87.10.0108,710
PDE4B> 1000.8> 125

Table 2: Hypothetical Cross-Reactivity in a Competitive Immunoassay.

Compound IC50 (ng/mL) % Cross-Reactivity
Standard (e.g., a JAK3 inhibitor)15100%
This compound1,2501.2%
Structural Analog A8517.6%
Structural Analog B> 10,000< 0.15%

Signaling Pathway Context

The potential for cross-reactivity can have significant implications for cellular signaling. The diagram below illustrates a simplified, hypothetical signaling pathway involving kinases that could be inadvertently affected by a cross-reactive compound.

Hypothetical Signaling Pathway

receptor Receptor jak JAK receptor->jak Ligand stat STAT jak->stat gene_exp Gene Expression stat->gene_exp Proliferation, Inflammation fgfr FGFR ras RAS fgfr->ras FGF raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk erk->gene_exp Cell Growth, Survival inhibitor Cross-Reactive Inhibitor inhibitor->jak inhibitor->fgfr

Caption: A potential off-target effect of a cross-reactive inhibitor.

This guide provides a foundational approach for investigating the cross-reactivity of this compound. The successful execution of these, or similar, experimental protocols will generate the necessary data to build a comprehensive and objective comparison, crucial for the advancement of drug development programs.

References

A Comparative Guide to the AD-ME Properties of 1H-pyrrolo[3,2-b]pyridine-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel therapeutics, such as derivatives of 1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid, hinges on a thorough understanding of their Absorption, Distribution, Metabolism, and Excretion (ADME) properties. These characteristics are pivotal in determining the pharmacokinetic profile and overall viability of a drug candidate. This guide provides a framework for the comparative in vitro evaluation of these derivatives, outlining key experimental protocols and data interpretation strategies.

Absorption: Predicting Oral Bioavailability

The initial step in a drug's journey is its absorption into systemic circulation, often following oral administration. The Caco-2 permeability assay is a widely accepted in vitro model that simulates human intestinal absorption.[1]

Key Assay: Caco-2 Permeability Assay

Objective: To assess the rate of transport of a compound across a monolayer of human intestinal epithelial cells (Caco-2), providing an estimate of intestinal permeability and the potential for oral absorption.[1][2] It also helps identify if a compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[2][3]

Experimental Protocol:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 18-22 days to form a differentiated and polarized cell monolayer.[2]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer yellow.[2][3]

  • Bidirectional Transport: The assay measures the permeability in both directions: from the apical (A) to the basolateral (B) side, mimicking absorption, and from B to A, to assess active efflux.[2]

  • Dosing and Sampling: The test compound is added to the donor chamber (apical for A to B, basolateral for B to A). Samples are taken from the receiver chamber at specific time points.[1]

  • Quantification: The concentration of the compound in the collected samples is determined using LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry).[4]

Data Presentation:

The primary outputs are the apparent permeability coefficient (Papp) and the efflux ratio (ER).[1]

DerivativePapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux Ratio (ER)Predicted Human Absorption
Compound X
Compound Y
Compound Z
Atenolol (Low Permeability Control)< 1Poorly absorbed (<50%)
Antipyrine (High Permeability Control)> 10Well absorbed (>85%)

Classification based on Caco-2 Papp values generally correlates with human absorption rates. An efflux ratio greater than 2 suggests the compound is a substrate for active efflux transporters.[1][2]

Experimental Workflow for Caco-2 Permeability Assay

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Caco2_Culture Caco-2 cells cultured on Transwell inserts for 18-22 days Monolayer_Formation Formation of a polarized cell monolayer Caco2_Culture->Monolayer_Formation Integrity_Test TEER and Lucifer Yellow assay to confirm monolayer integrity Monolayer_Formation->Integrity_Test Add_Compound_AB Add test compound to Apical side Integrity_Test->Add_Compound_AB A→B Assay Add_Compound_BA Add test compound to Basolateral side Integrity_Test->Add_Compound_BA B→A Assay Incubate_AB Incubate and sample from Basolateral side Add_Compound_AB->Incubate_AB LC_MS Quantify compound concentration by LC-MS/MS Incubate_AB->LC_MS Incubate_BA Incubate and sample from Apical side Add_Compound_BA->Incubate_BA Incubate_BA->LC_MS Calculate_Papp Calculate Papp (A→B) and Papp (B→A) LC_MS->Calculate_Papp Calculate_ER Calculate Efflux Ratio (ER) Calculate_Papp->Calculate_ER

Caption: Workflow for determining compound permeability and efflux using the Caco-2 assay.

Distribution: Understanding Plasma Protein Binding

Once absorbed, a drug's distribution is significantly influenced by its binding to plasma proteins. Only the unbound fraction is free to interact with its target and exert a therapeutic effect.[5][6]

Key Assay: Rapid Equilibrium Dialysis (RED)

Objective: To determine the percentage of a compound that binds to plasma proteins, which affects its distribution, efficacy, and clearance.[4][5]

Experimental Protocol:

  • Preparation: A single-use RED device with a semi-permeable membrane (typically 8 kDa molecular weight cutoff) is used.[4]

  • Dosing: The test compound is added to plasma (from human, mouse, rat, etc.) and placed in one chamber of the RED device.[5][7]

  • Dialysis: Phosphate-buffered saline (PBS) is added to the other chamber, and the system is incubated at 37°C for several hours to reach equilibrium.[4]

  • Sampling: After incubation, samples are taken from both the plasma and buffer chambers.[5]

  • Quantification: The concentration of the compound in both samples is measured by LC-MS/MS.[4][5]

Data Presentation:

The key parameter is the fraction unbound (fu).[6]

Derivative% Plasma Protein Bound (Human)Fraction Unbound (fu)% Plasma Protein Bound (Mouse)Fraction Unbound (fu)
Compound X
Compound Y
Compound Z
Warfarin (High Binding Control)>99%<0.01

Highly protein-bound drugs (fu < 0.01) have a smaller volume of distribution and are generally cleared more slowly.

Logical Flow of Plasma Protein Binding Assay

cluster_setup Setup cluster_incubation Equilibration cluster_analysis Analysis Spike Spike test compound into plasma Add_to_RED Add spiked plasma to one chamber of RED device Spike->Add_to_RED Add_Buffer Add PBS to the other chamber Add_to_RED->Add_Buffer Incubate Incubate at 37°C to reach equilibrium Add_Buffer->Incubate Sample Sample from both plasma and buffer chambers Incubate->Sample LC_MS Quantify concentrations via LC-MS/MS Sample->LC_MS Calculate Calculate % Bound and Fraction Unbound (fu) LC_MS->Calculate

Caption: Process for determining the fraction of a drug unbound to plasma proteins.

Metabolism: Assessing Metabolic Stability

The metabolic stability of a compound is a critical determinant of its half-life and oral bioavailability. In vitro assays using liver microsomes are standard for evaluating Phase I metabolic pathways, primarily mediated by cytochrome P450 (CYP) enzymes.[8]

Key Assay: Liver Microsomal Stability Assay

Objective: To measure the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.[8][9]

Experimental Protocol:

  • Reaction Mixture: The test compound is incubated with liver microsomes (human, rat, or mouse) and a NADPH regenerating system to initiate the metabolic reactions.[9][10]

  • Incubation: The reaction is carried out at 37°C, and samples are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes).[10][11]

  • Reaction Quenching: The reaction in each sample is stopped by adding a cold organic solvent like acetonitrile.[11]

  • Sample Preparation: The samples are centrifuged to precipitate proteins.[9]

  • Quantification: The supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.[9]

Data Presentation:

The results are typically presented as the in vitro half-life (t½) and intrinsic clearance (Clint).

DerivativeIn Vitro t½ (min)Intrinsic Clearance (Clint) (µL/min/mg protein)
Compound X
Compound Y
Compound Z
Verapamil (Low Stability Control)
Warfarin (High Stability Control)

A shorter half-life and higher intrinsic clearance indicate greater metabolic instability.

Excretion and Drug-Drug Interactions: CYP450 Inhibition

Inhibiting key CYP450 enzymes can lead to significant drug-drug interactions (DDIs), where one drug alters the metabolism of another, potentially causing toxicity.[12][13]

Key Assay: CYP450 Inhibition Assay

Objective: To determine the potential of a compound to inhibit the activity of major human CYP450 isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[14][15]

Experimental Protocol:

  • Incubation: The test compound, at various concentrations, is incubated with human liver microsomes and a CYP isoform-specific probe substrate.[15]

  • Metabolite Formation: The reaction measures the formation of a specific metabolite from the probe substrate.[14]

  • Quantification: The amount of metabolite produced is quantified by LC-MS/MS or fluorescence.[14][16]

  • IC50 Determination: The concentration of the test compound that causes 50% inhibition (IC50) of the probe substrate's metabolism is calculated.[15]

Data Presentation:

The potential for DDIs is assessed by the IC50 values for each major CYP isoform.

DerivativeCYP1A2 IC₅₀ (µM)CYP2C9 IC₅₀ (µM)CYP2C19 IC₅₀ (µM)CYP2D6 IC₅₀ (µM)CYP3A4 IC₅₀ (µM)
Compound X
Compound Y
Compound Z
Ketoconazole (CYP3A4 Control)Potent Inhibitor

Lower IC50 values indicate a higher potential for clinically significant drug-drug interactions.

CYP450 Inhibition Assay Workflow

cluster_incubation Incubation cluster_reaction Reaction & Analysis cluster_result Result Mix Incubate test compound (serial dilutions) with liver microsomes & CYP probe substrate Metabolism CYP enzyme metabolizes probe substrate Mix->Metabolism Quantify Quantify metabolite formation via LC-MS/MS Metabolism->Quantify IC50 Calculate IC50 value Quantify->IC50 DDI_Risk Assess Drug-Drug Interaction Risk IC50->DDI_Risk

References

Validating Cellular Target Engagement for 1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, confirming that a small molecule interacts with its intended protein target within a cellular environment is a critical step in preclinical discovery. This guide provides a comparative overview of key methodologies for validating the cellular target engagement of novel compounds, using 1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid as a representative example for which a specific target is yet to be fully characterized. Demonstrating direct target interaction in a physiologically relevant context provides crucial evidence for the compound's mechanism of action.[1][2][3]

Comparison of Key Methodologies for Cellular Target Engagement

Several robust methods are available to confirm and quantify the interaction between a compound and its target protein in cells. These techniques rely on different biophysical principles, and the choice of assay often depends on the specific research question, the nature of the target protein, and available resources. The following table summarizes and compares prominent approaches.

Table 1: Comparison of Cellular Target Engagement Methodologies

Methodology Principle Throughput Key Advantages Key Limitations Typical Quantitative Output
Cellular Thermal Shift Assay (CETSA®) Ligand binding alters the thermal stability of the target protein.[4][5]Low to HighLabel-free, applicable to native proteins in intact cells or lysates.[4][5]Requires specific antibodies for detection (Western Blot) or can be adapted for higher throughput.[4]Thermal shift (ΔTm), IC50
NanoBRET™ Target Engagement Assay Proximity-based assay measuring Bioluminescence Resonance Energy Transfer between a NanoLuc® luciferase-tagged target and a fluorescent tracer.[6]HighReal-time measurement in live cells, highly sensitive and quantitative.[6]Requires genetic engineering of the target protein and a specific fluorescent tracer.[6]BRET ratio, IC50
In-Cell Western™/Immunofluorescence Measures the modulation of a downstream signaling event (e.g., phosphorylation) upon target engagement.Medium to HighProvides functional evidence of target modulation in a cellular pathway.Indirect measurement of target binding; signal can be affected by off-target effects.Signal intensity, EC50/IC50
Chemoproteomics (e.g., TMT-MS) Unbiased, mass spectrometry-based approach to identify protein targets by observing changes in protein stability or accessibility upon compound treatment across the proteome.[1]LowUnbiased, proteome-wide screening for on- and off-target interactions.[7]Technically complex, lower throughput, requires sophisticated instrumentation and data analysis.Protein abundance ratios, thermal stability shifts across thousands of proteins.[7]
Split-Luciferase Complementation Assay Ligand-induced stabilization or interaction of a target protein fused to one fragment of a split luciferase with a partner protein fused to the other fragment.HighHomogeneous assay format, suitable for high-throughput screening.[5]Requires genetic engineering of proteins of interest.Luminescence signal, EC50/IC50

Featured Experimental Protocols

Below are detailed methodologies for two widely adopted and distinct approaches: the Cellular Thermal Shift Assay (CETSA®) for label-free validation and the NanoBRET™ Target Engagement Assay for real-time, live-cell quantification.

Cellular Thermal Shift Assay (CETSA®) Protocol

CETSA is a powerful method to assess target engagement by measuring the change in thermal stability of a protein upon ligand binding.[4][5] This protocol describes a typical Western Blot-based CETSA workflow.

Experimental Workflow for CETSA

cluster_0 Cell Culture & Treatment cluster_1 Heating & Lysis cluster_2 Protein Analysis A 1. Culture cells to desired confluency B 2. Treat cells with this compound or vehicle A->B C 3. Harvest and resuspend cells B->C D 4. Heat cell suspensions at a range of temperatures C->D E 5. Lyse cells by freeze-thaw cycles D->E F 6. Separate soluble and aggregated proteins by centrifugation E->F G 7. Quantify soluble protein concentration F->G H 8. Analyze by SDS-PAGE and Western Blot with target-specific antibody G->H I 9. Densitometry analysis to determine melting curve H->I

Caption: Workflow for a Western Blot-based Cellular Thermal Shift Assay (CETSA).

Methodology:

  • Cell Culture and Treatment:

    • Plate and culture a human cell line known or hypothesized to express the target protein to ~80% confluency.

    • Treat the cells with varying concentrations of this compound or a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Heating and Lysis:

    • Harvest cells by trypsinization or scraping, wash with PBS, and resuspend in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Protein Analysis:

    • Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

    • Collect the supernatant containing the soluble protein fraction.

    • Normalize the total protein concentration of the soluble fractions.

    • Analyze the samples by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific to the target protein, followed by an appropriate HRP-conjugated secondary antibody.

    • Develop the blot using an ECL substrate and image the chemiluminescence.

  • Data Analysis:

    • Perform densitometry analysis on the Western blot bands to quantify the amount of soluble target protein at each temperature.

    • Plot the percentage of soluble protein relative to the unheated control against the temperature to generate a melting curve.

    • Determine the melting temperature (Tm) for both vehicle- and compound-treated samples. A shift in Tm indicates target engagement.

NanoBRET™ Target Engagement Protocol

The NanoBRET™ assay is a proximity-based method that measures the binding of a compound to a NanoLuc® luciferase-tagged protein in live cells.[6] It relies on energy transfer from the luciferase donor to a fluorescent energy acceptor (tracer) that binds to the same target protein.

Experimental Workflow for NanoBRET™

cluster_0 Cell Preparation cluster_1 Assay Execution cluster_2 Data Acquisition & Analysis A 1. Transfect cells with NanoLuc-target fusion vector B 2. Plate transfected cells in a white, 96-well plate A->B C 3. Add serial dilutions of test compound B->C D 4. Add NanoBRET tracer and Nano-Glo substrate C->D E 5. Incubate at room temperature D->E F 6. Measure donor (460nm) and acceptor (610nm) emission E->F G 7. Calculate NanoBRET ratio (Acceptor/Donor) F->G H 8. Plot ratio vs. compound concentration to determine IC50 G->H

Caption: Workflow for a live-cell NanoBRET™ Target Engagement Assay.

Methodology:

  • Cell Preparation:

    • Transfect HEK293 cells (or another suitable cell line) with a plasmid encoding the target protein fused to NanoLuc® luciferase.

    • 24 hours post-transfection, harvest the cells and resuspend them in Opti-MEM.

    • Plate the cells into a white, 96-well assay plate.

  • Compound and Reagent Addition:

    • Prepare serial dilutions of this compound in Opti-MEM.

    • Add the compound dilutions to the appropriate wells and incubate under standard cell culture conditions (37°C, 5% CO2) for 2 hours.

    • Prepare the detection reagent by mixing the NanoBRET™ fluorescent tracer and the Nano-Glo® substrate in Opti-MEM according to the manufacturer's instructions.

    • Add the detection reagent to all wells.

  • Data Acquisition and Analysis:

    • Incubate the plate for 10-15 minutes at room temperature, protected from light.

    • Measure the luminescence signal using a plate reader equipped with two filters to separately detect the donor emission (~460 nm) and the acceptor emission (~610 nm).

    • Calculate the raw NanoBRET™ ratio for each well by dividing the acceptor signal by the donor signal.

    • Normalize the data to vehicle controls and plot the corrected BRET ratio against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the compound required to displace 50% of the tracer from the target protein.

Logical Framework for Assay Selection

Choosing the appropriate target engagement assay is crucial. The following flowchart provides a decision-making framework for researchers investigating a novel compound like this compound.

A Start: Validate Target Engagement B Is the target known? A->B C Is a specific antibody available? B->C Yes F Use Chemoproteomics (unbiased approach) B->F No D Is genetic modification of cell line feasible? C->D No G Use CETSA (Western Blot) C->G Yes E Is functional consequence of binding known? D->E No H Use NanoBRET or Split-Luciferase Assay D->H Yes I Use Functional Assay (e.g., downstream signaling) E->I Yes J Consider alternative methods (e.g., In-Cell Western) E->J No

Caption: Decision flowchart for selecting a cellular target engagement assay.

References

Safety Operating Guide

Proper Disposal of 1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper handling and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step protocol for the safe disposal of 1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid, a heterocyclic compound commonly used in pharmaceutical research. Due to its pyridine and carboxylic acid moieties, this compound requires careful management as hazardous waste.

Immediate Safety and Handling

Personal Protective Equipment (PPE) Summary:

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact and absorption.[2]
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from splashes.[2]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.[2]
Respiratory Protection Use in a well-ventilated area or chemical fume hoodTo avoid inhalation of vapors or dust.[2][3]

In the event of a small spill, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand. For larger spills, or if you are not trained to handle them, evacuate the area and immediately contact your institution's Environmental Health and Safety (EHS) department[2][4].

Detailed Disposal Protocol

The disposal of this compound must comply with all local, state, and federal regulations. Never dispose of this chemical down the drain or in the regular trash[3].

Step 1: Waste Identification and Segregation

  • All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads, gloves), must be classified as hazardous waste.[2]

  • Do not mix this waste with other incompatible waste streams. It should be stored separately from strong oxidizing agents and acids[2][4].

Step 2: Waste Collection and Containerization

  • Collect all waste in a designated, chemically compatible, and sealable hazardous waste container.[2][3][4] The container should be in good condition and have a secure, tight-fitting lid.

Step 3: Labeling

  • Clearly label the waste container with the words "Hazardous Waste."[3]

  • The label must include the full chemical name: "this compound."

  • Indicate the associated hazards (e.g., Flammable, Toxic, Irritant).[2]

  • List all constituents of the waste mixture, including solvents and their approximate percentages.

  • Attach a completed dangerous waste label as soon as the first drop of waste is added to the container.[4]

Step 4: Storage

  • Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.[2]

  • The storage area should be away from sources of ignition such as heat, sparks, and open flames.[4]

Step 5: Final Disposal

  • Once the container is full or is no longer being used, arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal company.[4]

  • Complete any required chemical collection request forms as per your institution's procedures.[4]

Neutralization Considerations:

While dilute solutions (<10% v/v) of simple carboxylic acids may sometimes be neutralized to a pH between 7 and 9 for drain disposal with explicit EHS approval, this is not recommended for a complex and potentially hazardous molecule like this compound.[3][5] The pyridine component introduces additional hazards that make drain disposal inappropriate.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generated (this compound) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe classify Classify as Hazardous Waste ppe->classify segregate Segregate from Incompatible Waste classify->segregate collect Collect in Designated, Sealed & Labeled Container segregate->collect storage Store in Secure Satellite Accumulation Area collect->storage contact_ehs Contact EHS for Pickup & Final Disposal storage->contact_ehs end_node Proper Disposal Complete contact_ehs->end_node

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid. Adherence to these procedures is essential to ensure personal safety and proper laboratory conduct.

Personal Protective Equipment (PPE)

Based on the hazard assessment of similar compounds, which indicates risks of skin irritation, serious eye irritation, respiratory tract irritation, and harm if swallowed, the following personal protective equipment is mandatory.[1][2][3]

Situation Required PPE
Routine Handling (Small Quantities in a Controlled Environment) - Nitrile gloves- Laboratory coat- Safety glasses with side shields
Handling Larger Quantities or When Generating Dust/Aerosols - Chemical-resistant gloves (e.g., nitrile)- Chemical-resistant coveralls or lab coat- Chemical splash goggles or a face shield- Use in a chemical fume hood is required.[4]
Spill Cleanup - Chemical-resistant gloves, inner and outer- Chemical-resistant, disposable coveralls- Chemical-resistant boots- Full-face respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA)[5]

Operational and Disposal Plans

Handling Procedures:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or vapors.[2][4]

  • Avoid direct contact with skin and eyes.[2]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1][2]

  • Wash hands thoroughly after handling.[1][2]

  • Store in a cool, dry, and well-ventilated place in a tightly closed container.[1]

Disposal Plan: Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Material to be Disposed Of Disposal Procedure
Unused or Waste Product - Dispose of as hazardous waste in accordance with local, state, and federal regulations.- Do not dispose of down the drain.
Contaminated PPE (Gloves, lab coats, etc.) - Place in a designated, sealed container for hazardous waste disposal.
Contaminated Labware (beakers, stir bars, etc.) - Rinse with a suitable solvent in a chemical fume hood. Collect the rinse as hazardous waste.- Dispose of heavily contaminated disposable labware as hazardous waste.
Spill Debris - Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.[4]

Experimental Workflows and Logical Relationships

Safe Handling Workflow: The following diagram outlines the standard procedure for the safe handling of this compound from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_start Don Appropriate PPE prep_setup Set up in Chemical Fume Hood prep_start->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_exp Perform Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Glassware handle_exp->cleanup_decon cleanup_dispose Dispose of Waste cleanup_decon->cleanup_dispose cleanup_doff Doff PPE cleanup_dispose->cleanup_doff

Caption: Workflow for handling this compound.

Spill Response Protocol: This diagram illustrates the decision-making process and necessary actions in the event of a spill.

Spill Response Protocol spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate notify Notify Lab Supervisor / EHS evacuate->notify assess Assess Spill Size notify->assess small_spill Small Spill assess->small_spill Minor large_spill Large Spill assess->large_spill Major don_ppe Don Spill-Appropriate PPE small_spill->don_ppe wait Wait for Hazmat Team large_spill->wait contain Contain Spill with Absorbent don_ppe->contain cleanup Clean Up Spill Debris contain->cleanup dispose Dispose of as Hazardous Waste cleanup->dispose decontaminate Decontaminate Area dispose->decontaminate

Caption: Decision tree for responding to a chemical spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.